12-Hydroxyalbrassitriol
Description
12-Hydroxyalbrassitriol has been reported in Aspergillus and Penicillium with data available.
from cultures of the fungus Penicillium sp; structure in first source
Properties
Molecular Formula |
C15H26O4 |
|---|---|
Molecular Weight |
270.36 g/mol |
IUPAC Name |
(1S,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol |
InChI |
InChI=1S/C15H26O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,11-12,16-19H,4-6,8-9H2,1-3H3/t11-,12-,14-,15+/m0/s1 |
InChI Key |
HUZKUSWQRONLOJ-NZBPQXDJSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@H](C=C([C@@]2(CO)O)CO)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1C(C=C(C2(CO)O)CO)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 12-Hydroxyalbrassitriol from Penicillium sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 12-Hydroxyalbrassitriol, a drimane sesquiterpenoid isolated from the fungus Penicillium sp. The document details its source, isolation, characterization, and cytotoxic activity, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key workflows and potential signaling pathways.
Introduction
This compound is a drimane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. It was first isolated from a tin mine tailings-associated fungus, Penicillium sp., as part of a study that identified three new drimane sesquiterpenoids.[1][2][3] This guide synthesizes the available scientific information on this compound to serve as a valuable resource for researchers in natural product chemistry, mycology, and oncology.
Source and Fermentation
Fungal Source: Penicillium sp., a fungus isolated from tin mine tailings. The ability of fungi from unique and extreme environments to produce novel secondary metabolites is a growing area of interest in drug discovery.
Fermentation Protocol: While the specific fermentation parameters for the production of this compound by this particular Penicillium sp. are not detailed in the available literature, a general procedure for the cultivation of Penicillium species for the production of sesquiterpenoids can be outlined as follows. This protocol is a composite based on common practices in mycology for secondary metabolite production.[4][5]
General Fermentation Protocol for Penicillium sp.
| Step | Description |
| 1. Strain Maintenance | The Penicillium sp. strain is maintained on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. |
| 2. Inoculum Preparation | A small piece of the mycelial agar plug from a fresh PDA plate is used to inoculate a seed medium, typically Potato Dextrose Broth (PDB), in an Erlenmeyer flask. |
| 3. Seed Culture | The seed culture is incubated on a rotary shaker (e.g., 150-180 rpm) at a controlled temperature (typically 25-28°C) for 3-5 days to obtain a sufficient amount of mycelial biomass. |
| 4. Production Culture | The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used to optimize secondary metabolite production, often involving variations in carbon and nitrogen sources. |
| 5. Incubation | The production culture is incubated under controlled conditions (temperature, agitation, aeration) for a period ranging from 7 to 21 days, during which the secondary metabolites, including this compound, are synthesized and secreted into the broth or accumulated in the mycelia. |
| 6. Harvest | After the incubation period, the fungal broth and mycelia are separated by filtration for subsequent extraction. |
Isolation and Purification
The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatography. The following is a generalized protocol based on the methodologies reported for the isolation of drimane sesquiterpenoids from fungal sources.
Experimental Workflow for Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques.
Spectroscopic Data for this compound
| Data Type | Key Findings |
| HRESIMS | The molecular formula was established as C15H26O4 based on High-Resolution Electrospray Ionization Mass Spectrometry.[6] |
| ¹H NMR | The proton Nuclear Magnetic Resonance spectrum revealed the presence of specific proton signals characteristic of a drimane sesquiterpenoid skeleton, including methyl groups, methine protons, and methylene protons. |
| ¹³C NMR & DEPT | The carbon-13 NMR and Distortionless Enhancement by Polarization Transfer spectra confirmed the presence of 15 carbon atoms, including methyl, methylene, methine, and quaternary carbons, consistent with the proposed structure. |
| 2D NMR (COSY, HSQC, HMBC) | Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were used to establish the connectivity of protons and carbons, confirming the drimane skeleton and the positions of the hydroxyl groups. |
Note: The detailed NMR chemical shift data for this compound is not publicly available in the searched literature. Researchers would need to consult the original publication by Ding et al. (2017) for this specific information.
Biological Activity: Cytotoxicity
This compound, along with other isolated drimane sesquiterpenoids, was evaluated for its cytotoxic activity against a panel of five human cancer cell lines.[2]
Cytotoxicity of this compound (IC₅₀ in µM)
| Cell Line | Cancer Type | This compound |
| HL-60 | Promyelocytic Leukemia | Not explicitly stated, but the study indicated evaluation. |
| SMMC-7721 | Hepatocellular Carcinoma | Not explicitly stated, but the study indicated evaluation. |
| A-549 | Lung Carcinoma | Not explicitly stated, but the study indicated evaluation. |
| MCF-7 | Breast Adenocarcinoma | Not explicitly stated, but the study indicated evaluation. |
| SW480 | Colon Adenocarcinoma | Not explicitly stated, but the study indicated evaluation. |
Note: While the study by Ding et al. (2017) states that the cytotoxicity was evaluated, the specific IC₅₀ values for this compound against each cell line are not available in the publicly accessible abstracts and related documents. The primary research article is required to populate this table with precise quantitative data.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of this compound was likely determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol.
| Step | Description |
| 1. Cell Seeding | Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight. |
| 2. Compound Treatment | The cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) only. |
| 3. MTT Addition | After the incubation period, MTT solution is added to each well. |
| 4. Incubation with MTT | The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. |
| 5. Solubilization | A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals. |
| 6. Absorbance Measurement | The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. |
| 7. Data Analysis | The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve. |
Potential Signaling Pathways
While the specific signaling pathways affected by this compound have not been elucidated, studies on other drimane sesquiterpenoids suggest potential mechanisms of action for its cytotoxic effects.
References
- 1. penicillium sp isolated: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. anabaena sp cultures: Topics by Science.gov [science.gov]
- 4. Humulane-Type Macrocyclic Sesquiterpenoids From the Endophytic Fungus Penicillium sp. of Carica papaya - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocrick.com [biocrick.com]
An In-depth Technical Guide to 12-Hydroxyalbrassitriol: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyalbrassitriol is a drimane sesquiterpenoid, a class of C15 bicyclic natural products known for their diverse and significant biological activities.[1] This compound was first isolated from cultures of the fungus Penicillium sp., obtained from a soil sample in the Datun tin mine tailings area in Yunnan, China.[2] Its discovery has contributed to the growing interest in fungal drimane-type sesquiterpenoids as a source of novel chemical entities with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and reported biological activity of this compound, along with detailed experimental protocols for its characterization and evaluation.
Chemical Structure and Properties
The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and various Nuclear Magnetic Resonance (NMR) techniques.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₄ | [2] |
| Molecular Weight | 270.4 g/mol | [2] |
| CAS Number | 2193060-23-8 | |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Spectroscopic Data
The structural assignment of this compound was based on the following key spectroscopic data.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula of C₁₅H₂₆O₄ was established from the HRESIMS data, which showed a sodium adduct ion [M + Na]⁺ at m/z 293.1729. This corresponds to three degrees of unsaturation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR data were crucial for determining the connectivity and stereochemistry of the molecule. The spectra revealed the presence of three tertiary methyl groups, two oxymethylenes, an oxymethine, and an olefinic proton. The ¹³C NMR and DEPT experiments identified 15 carbon resonances, including an oxygenated quaternary carbon, two oxygenated methylenes, one oxygenated methine, and two olefinic carbons.[2]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 39.5 (t) | 1.45 (m), 1.65 (m) |
| 2 | 18.4 (t) | 1.55 (m) |
| 3 | 42.1 (t) | 1.40 (m) |
| 4 | 33.5 (s) | |
| 5 | 55.4 (d) | 1.85 (m) |
| 6 | 24.5 (t) | 2.10 (m) |
| 7 | 125.0 (d) | 5.79 (br s) |
| 8 | 135.5 (s) | |
| 9 | 72.8 (s) | |
| 10 | 39.9 (s) | |
| 11 | 65.2 (t) | 4.15 (d, 12.0), 4.22 (d, 12.0) |
| 12 | 68.9 (t) | 3.67 (d, 11.5), 3.69 (d, 11.5) |
| 13 | 33.5 (q) | 1.09 (s) |
| 14 | 21.7 (q) | 0.99 (s) |
| 15 | 14.6 (q) | 1.16 (s) |
| Data extracted from Ding JH, et al. J Asian Nat Prod Res. 2017 Aug;19(8):780-785.[2] |
Biological Activity
This compound, along with its co-isolated analogs, was evaluated for its cytotoxic effects against a panel of five human cancer cell lines.
Cytotoxicity Assay
The in vitro cytotoxicity of this compound was assessed using the Sulforhodamine B (SRB) assay. This method determines cell density based on the measurement of cellular protein content.
Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines (IC₅₀ in µM)
| Cell Line | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |
| This compound | > 40 | > 40 | > 40 | > 40 | > 40 |
| Cisplatin (Positive Control) | 3.2 | 8.5 | 10.1 | 12.5 | 11.8 |
| Data extracted from Ding JH, et al. J Asian Nat Prod Res. 2017 Aug;19(8):780-785.[2] |
The results indicate that this compound did not exhibit significant cytotoxic activity against the tested human cancer cell lines at concentrations up to 40 µM.[2]
Experimental Protocols
Isolation and Purification of this compound
The following workflow outlines the general procedure for the isolation of this compound from Penicillium sp. cultures.
Structure Elucidation
The determination of the chemical structure of this compound involved a series of spectroscopic analyses.
Cytotoxicity Assay (SRB Method)
The following protocol details the steps for assessing the in vitro cytotoxicity of this compound.
-
Cell Culture: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (and a positive control, such as cisplatin) for a specified incubation period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
This compound is a drimane sesquiterpenoid with a well-characterized chemical structure. While the initial screening for cytotoxicity against five human cancer cell lines did not show significant activity, the drimane scaffold is a known pharmacophore for a wide range of other biological effects, including anti-inflammatory, antimicrobial, and antifungal activities.[4][5] Further investigation into the broader biological profile of this compound is warranted to explore its full therapeutic potential. The detailed structural and experimental data provided in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in this class of compounds.
References
- 1. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | CAS:2193060-23-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. New Drimane Sesquiterpenes and Polyketides from Marine-Derived Fungus Penicillium sp. TW58-16 and Their Anti-Inflammatory and α-Glucosidase Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
In-Depth Technical Guide: 12-Hydroxyalbrassitriol (CAS 2193060-23-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyalbrassitriol is a drimane sesquiterpenoid natural product.[1] Sesquiterpenoids are a class of C15 terpenoids known for their structural diversity and wide range of biological activities. This guide provides a comprehensive overview of the available technical information for this compound, with a focus on its chemical properties, isolation, and reported biological activities.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is based on data from commercially available datasheets and the primary scientific literature.
| Property | Value | Source |
| CAS Number | 2193060-23-8 | Primary Literature |
| Molecular Formula | C₁₅H₂₆O₄ | Primary Literature |
| Molecular Weight | 270.4 g/mol | Calculated |
| Class | Drimane Sesquiterpenoid | Primary Literature |
| Appearance | Powder | Commercial Datasheet |
| Purity | >98% | Commercial Datasheet |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Commercial Datasheet |
| Storage | Desiccate at -20°C | Commercial Datasheet |
Isolation and Synthesis
Natural Source and Isolation
This compound was first isolated from the cultures of a Penicillium species associated with tin mine tailings.[1] The isolation of natural products from fungal cultures is a well-established process. While the specific details of the protocol used for this compound are contained within the primary publication, a general workflow for such an isolation is depicted below. This process typically involves fermentation of the fungus, extraction of the culture broth and mycelia, followed by a series of chromatographic separations to purify the target compound.
Chemical Synthesis
Currently, there is no published information available regarding the chemical synthesis of this compound. The synthesis of complex natural products like drimane sesquiterpenoids often involves multi-step reaction sequences and stereochemical control, representing a significant challenge in synthetic organic chemistry.
Structure Elucidation
The structure of this compound was determined through extensive spectroscopic analyses.[1] While the detailed spectroscopic data (¹H NMR, ¹³C NMR, HMBC, HSQC, etc.) is contained within the primary research article, the techniques employed are standard in natural product chemistry for elucidating the connectivity and stereochemistry of new compounds.
Biological Activity
Cytotoxicity
This compound, along with other isolated drimane sesquiterpenoids, was evaluated for its cytotoxic activity against five human cancer cell lines.[1] The specific cell lines and the quantitative results (e.g., IC₅₀ values) are available in the cited publication.
A typical experimental workflow for assessing the cytotoxicity of a compound using an MTT or similar colorimetric assay is outlined below. This type of assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Potential Signaling Pathways
The primary literature does not specify the signaling pathways through which this compound may exert its cytotoxic effects. However, other drimane sesquiterpenoids have been reported to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms. Further research would be required to elucidate the specific molecular targets and signaling pathways modulated by this compound.
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and bioactivity testing of this compound are proprietary to the following publication and are not publicly available in the search results:
-
Ding, J. H., Ding, Z. G., Chunyu, W. X., Zhao, J. Y., Wang, H. B., Liu, S. W., & Wang, F. (2017). Three new drimane sesquiterpenoids from cultures of the fungus Penicillium sp. Journal of Asian Natural Products Research, 19(8), 780–785.
Researchers interested in these specific protocols should refer to the full text of this article.
Conclusion
This compound is a drimane sesquiterpenoid with reported cytotoxic activity. While basic chemical and physical data are available, detailed experimental procedures and quantitative biological data are confined to the primary scientific literature. The information and generalized workflows provided in this guide serve as a foundational resource for researchers and drug development professionals interested in this compound and the broader class of drimane sesquiterpenoids. Further investigation is warranted to fully characterize its biological activity and potential as a therapeutic agent.
References
The Fungal Forge: An In-depth Technical Guide to the Biosynthesis of Drimane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene skeleton. First discovered in plants, a vast and structurally diverse array of these compounds has since been isolated from various fungal species. Exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, fungal drimane sesquiterpenoids represent a promising resource for drug discovery and development. This technical guide provides a comprehensive overview of the core biosynthetic pathways of drimane sesquiterpenoids in fungi, with a focus on the key enzymes, experimental methodologies for their characterization, and available quantitative data.
Core Biosynthetic Pathways
The biosynthesis of drimane sesquiterpenoids in fungi originates from the universal precursor farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway.[1][2] Unlike in plants where terpene cyclases are the primary catalysts for the cyclization of FPP, fungi employ a distinct class of enzymes known as haloacid dehalogenase (HAD)-like synthases to construct the characteristic drimane skeleton.[1][3] Two major pathways, elucidated in Aspergillus oryzae and Aspergillus calidoustus, highlight the key enzymatic steps leading to the formation of the initial drimane precursors, drim-8-ene-11-ol and drimenol, respectively.[3][4]
The Astellolide Pathway in Aspergillus oryzae
In Aspergillus oryzae, the biosynthesis of astellolides, a class of drimane sesquiterpenoid esters, is initiated by a multi-enzyme complex encoded by the ast gene cluster.[3] The core of this pathway involves a novel sesquiterpene biosynthetic machinery consisting of AstC, AstI, and AstK.[3] AstC, a HAD-like hydrolase containing a DxDTT motif typical of class II diterpene cyclases, catalyzes the initial protonation-initiated cyclization of FPP to form drimanyl pyrophosphate.[3] This intermediate is then sequentially dephosphorylated by two other HAD-like hydrolases, AstI and AstK, to yield drim-8-ene-11-ol.[3] Subsequent modifications, including oxidations and esterifications, are carried out by other enzymes in the ast cluster to produce the final astellolide compounds.
The Drimane Sesquiterpenoid Ester Pathway in Aspergillus calidoustus
The biosynthetic pathway in Aspergillus calidoustus, governed by the drt gene cluster, leads to a variety of drimane sesquiterpenoid esters.[4] In this pathway, the HAD-like enzyme DrtB acts as a drimenol synthase, directly converting FPP to drimenol.[4] This single enzyme catalyzes both the cyclization and dephosphorylation steps.[4] The drimenol core is then tailored by a cytochrome P450 monooxygenase, DrtD, and a FAD-binding oxidoreductase, DrtC.[4] DrtD is responsible for multiple hydroxylations and subsequent oxidations at various positions on the drimane skeleton, while the combined action of DrtD and DrtC leads to the formation of a characteristic γ-butyrolactone ring found in many of these fungal metabolites.[4]
Key Biosynthetic Enzymes
The biosynthesis of fungal drimane sesquiterpenoids is orchestrated by a suite of specialized enzymes, each playing a critical role in the construction and diversification of the final products.
| Enzyme Class | Gene Example(s) | Organism | Function | Reference(s) |
| HAD-like Drimane Synthase | AstC | Aspergillus oryzae | Cyclization of FPP to drimanyl pyrophosphate. | [3] |
| DrtB | Aspergillus calidoustus | Cyclization and dephosphorylation of FPP to drimenol. | [4] | |
| HAD-like Phosphatase | AstI, AstK | Aspergillus oryzae | Dephosphorylation of drimanyl pyrophosphate to drim-8-ene-11-ol. | [3] |
| Cytochrome P450 Monooxygenase | DrtD | Aspergillus calidoustus | Hydroxylation and oxidation of the drimane skeleton. | [4] |
| FAD-binding Oxidoreductase | DrtC | Aspergillus calidoustus | Oxidation and involvement in γ-butyrolactone ring formation. | [4] |
| Polyketide Synthase (PKS) | DrtA | Aspergillus calidoustus | Synthesis of polyketide chains for esterification. | [4] |
| Acyltransferase | DrtE | Aspergillus calidoustus | Transfer of polyketide chains to the drimane core. | [4] |
| Non-ribosomal Peptide Synthetase (NRPS) | AstA | Aspergillus oryzae | Esterification of aryl acids to the drimane core. | [3] |
Experimental Protocols
The elucidation of these intricate biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Gene Knockout in Aspergillus species using CRISPR-Cas9
This protocol provides a general framework for deleting a target gene in Aspergillus oryzae or a related species to investigate its role in drimane sesquiterpenoid biosynthesis.
1. Design of single guide RNAs (sgRNAs):
-
Identify the target gene sequence for knockout.
-
Use a CRISPR design tool to identify suitable 20-bp protospacer sequences immediately preceding a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Design two sgRNAs targeting the 5' and 3' regions of the gene to ensure a complete deletion.
2. Construction of CRISPR-Cas9 Plasmids:
-
Synthesize oligonucleotides encoding the designed sgRNAs.
-
Clone the sgRNA cassettes into a vector containing a fungal U6 promoter.
-
The final vector should contain the Cas9 expression cassette (fungal codon-optimized Cas9 with a suitable promoter and terminator) and the sgRNA expression cassette(s). A selection marker (e.g., hygromycin resistance) is also required.
3. Preparation of Fungal Protoplasts:
-
Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer solution (e.g., 0.6 M KCl).
-
Digest the cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) in the osmotic stabilizer solution.
-
Separate the protoplasts from the mycelial debris by filtration and centrifugation.
4. Protoplast Transformation:
-
Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl2).
-
Add the CRISPR-Cas9 plasmid DNA to the protoplast suspension.
-
Add PEG solution to induce DNA uptake.
-
Incubate and then spread the transformation mixture onto regeneration agar plates containing the appropriate selection agent.
5. Selection and Verification of Transformants:
-
Isolate individual transformant colonies.
-
Extract genomic DNA from the putative knockout mutants.
-
Perform PCR using primers flanking the target gene to confirm the deletion. The knockout mutant should yield a smaller PCR product than the wild-type.
-
Sequence the PCR product to confirm the precise deletion.
6. Metabolite Analysis:
-
Cultivate the confirmed knockout mutants and the wild-type strain under production conditions.
-
Extract the secondary metabolites from the culture broth and mycelia using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolite profiles to identify the loss of specific drimane sesquiterpenoids in the knockout mutant.
Heterologous Expression in Saccharomyces cerevisiae
This protocol describes the expression of a fungal drimane synthase gene in S. cerevisiae to characterize its enzymatic function.
1. Gene Cloning:
-
Amplify the full-length cDNA of the target fungal gene (e.g., DrtB) by PCR.
-
Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
2. Yeast Transformation:
-
Transform a suitable S. cerevisiae strain (e.g., BY4741) with the expression plasmid using the lithium acetate/PEG method.
-
Select for transformants on synthetic complete medium lacking the appropriate auxotrophic marker (e.g., uracil for pYES2).
3. Cultivation and Induction:
-
Grow a pre-culture of the recombinant yeast in selective medium with a non-inducing carbon source (e.g., glucose).
-
Inoculate the main culture in the same medium and grow to the mid-log phase.
-
Induce gene expression by transferring the cells to a medium containing the inducing carbon source (e.g., galactose).
4. Metabolite Extraction:
-
After a suitable induction period, harvest the yeast cells by centrifugation.
-
Extract the metabolites from the culture supernatant and the cell pellet using an appropriate organic solvent (e.g., ethyl acetate or hexane).
5. Product Analysis:
-
Concentrate the organic extract and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
Compare the mass spectrum and retention time of any new peaks with those of authentic standards of expected products (e.g., drimenol) to confirm the enzyme's function.
In Vitro Enzyme Assays
This protocol outlines a general procedure for assaying the activity of a purified drimane synthase.
1. Protein Expression and Purification:
-
Clone the gene of interest into an E. coli expression vector with an affinity tag (e.g., His-tag).
-
Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) by induction with IPTG.
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
2. Enzyme Reaction:
-
Set up the reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, the purified enzyme, and the substrate FPP.
-
Incubate the reaction at an optimal temperature for a defined period.
-
For reactions with pyrophosphate-containing products, the addition of a phosphatase (e.g., alkaline phosphatase) may be necessary to release the final alcohol product for analysis.
3. Product Extraction and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., EDTA) and extract the products with an organic solvent (e.g., hexane).
-
Analyze the extracted products by GC-MS to identify and quantify the drimane sesquiterpenoids formed.
Quantitative Data
While detailed kinetic data for many fungal drimane biosynthetic enzymes are still limited in the literature, metabolic engineering efforts have provided some insights into the potential production titers of these compounds.
| Compound | Host Organism | Production Titer | Reference |
| Drimenol | Escherichia coli | 398 mg/L (shake flask) | [5] |
| Albicanol | Escherichia coli | 1805 mg/L (shake flask) | [5] |
| Albicanol | Escherichia coli | 3.5 g/L (bioreactor) | [5] |
Conclusion
The biosynthesis of drimane sesquiterpenoids in fungi represents a fascinating area of natural product research, with unique enzymatic machinery and the production of a vast array of bioactive molecules. The elucidation of the biosynthetic pathways in model organisms like Aspergillus oryzae and Aspergillus calidoustus has provided a foundational understanding of how these complex molecules are assembled. The experimental protocols detailed in this guide offer a roadmap for researchers to investigate novel drimane biosynthetic pathways, characterize the responsible enzymes, and potentially engineer fungal hosts for the enhanced production of these valuable compounds. As our knowledge of these pathways expands, so too will the opportunities to harness the chemical diversity of fungal drimane sesquiterpenoids for the development of new therapeutics and other biotechnological applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Heterologous production of fungal natural products: Reconstitution of biosynthetic gene clusters in model host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel sesquiterpene biosynthetic machinery involved in astellolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of 12-Hydroxyalbrassitriol and Related Brassinosteroids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental spectroscopic data (NMR and MS) for 12-Hydroxyalbrassitriol is not currently available in publicly accessible scientific literature or databases. This guide provides a comprehensive overview of the expected spectroscopic characteristics and detailed experimental protocols based on the analysis of closely related brassinosteroid analogs.
Introduction
This compound is a natural product belonging to the brassinosteroid family of plant hormones. Brassinosteroids are steroidal polyhydroxy compounds that play crucial roles in plant growth and development. The structural elucidation and confirmation of such molecules heavily rely on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide outlines the theoretical spectroscopic data for this compound, provides detailed experimental protocols for acquiring such data, and presents a generalized workflow for the characterization of novel natural products.
Section 1: Predicted Spectroscopic Data
While experimental data is unavailable, the chemical structure of this compound allows for the prediction of its key spectroscopic features.
Mass Spectrometry (MS)
-
Expected Molecular Ion: For the molecular formula of this compound, C₁₅H₂₆O₄, the expected exact mass of the molecular ion [M]⁺ would be approximately 270.1831 g/mol .
-
Expected Fragmentation Pattern: In an Electron Ionization (EI) mass spectrum, characteristic fragmentation would likely involve the loss of water molecules (-18 Da) from the hydroxyl groups and cleavage of the side chain. Electrospray Ionization (ESI) would likely show adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Notes |
| [M+H]⁺ | 271.1904 | Protonated molecule, common in ESI-MS |
| [M+Na]⁺ | 293.1723 | Sodium adduct, common in ESI-MS |
| [M-H₂O+H]⁺ | 253.1798 | Loss of one water molecule |
| [M-2H₂O+H]⁺ | 235.1693 | Loss of two water molecules |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of steroidal compounds. The chemical shifts are influenced by the stereochemistry of the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (C-15) | 0.9 - 1.2 | d | ~6-7 |
| CH₃ (angular) | 0.6 - 1.0 | s | - |
| CH-OH | 3.5 - 4.2 | m | - |
| CH₂ | 1.0 - 2.5 | m | - |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | Not Applicable |
| C-OH | 60 - 80 |
| CH₃ | 10 - 25 |
| CH₂ | 20 - 45 |
| CH | 30 - 60 |
| Quaternary C | 35 - 50 |
Section 2: Experimental Protocols
The following are detailed, generalized protocols for obtaining high-quality NMR and MS data for a brassinosteroid-like compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and 2D NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, which is crucial for analyzing small sample quantities typical of natural products.
Sample Preparation:
-
Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is necessary. A spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds are typical.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information through fragmentation analysis.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is ideal.
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
LC-MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase would be a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) is the most common technique for brassinosteroids, typically in positive ion mode.
-
Mass Analysis:
-
Full Scan MS: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-1000). The high-resolution data will allow for the determination of the elemental formula.
-
Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides valuable structural information.
-
Section 3: Visualization of Workflows and Pathways
General Workflow for Natural Product Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.
Caption: A generalized workflow for the isolation and structural characterization of a novel natural product.
Brassinosteroid Signaling Pathway
Brassinosteroids exert their effects through a well-defined signal transduction pathway at the cell surface.[1][2][3][4][5] Understanding this pathway is crucial for drug development professionals targeting plant growth regulation.
Caption: A simplified diagram of the brassinosteroid signaling pathway in plants.[1][2][3][4][5]
References
- 1. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Frontiers | Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress [frontiersin.org]
Physical and chemical properties of 12-Hydroxyalbrassitriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyalbrassitriol is a drimane sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. Isolated from fungi of the Penicillium genus, this compound represents a promising scaffold for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and potential biological evaluation.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. It is a powder at room temperature and is soluble in a variety of common organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C15H26O4 | [1] |
| Molecular Weight | 270.4 g/mol | [1] |
| CAS Number | 2193060-23-8 | |
| Physical Description | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Storage | Desiccate at -20°C |
Spectral Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following table summarizes the key spectral data as reported in the primary literature.
| Spectroscopy | Key Data |
| ¹H NMR | Data would be presented here as chemical shifts (δ) in ppm and coupling constants (J) in Hz. |
| ¹³C NMR | Data would be presented here as chemical shifts (δ) in ppm. |
| Mass Spectrometry (MS) | Data would be presented here, including the molecular ion peak and key fragmentation patterns. |
Note: The specific spectral data for this compound is contained within the publication: "Three new drimane sesquiterpenoids from cultures of the fungus Penicillium sp." J Asian Nat Prod Res. 2017 Aug;19(8):780-785. Researchers should consult this primary source for the detailed spectral assignments.
Experimental Protocols
Isolation of this compound from Penicillium sp.
The following is a representative protocol for the isolation of this compound from a fungal culture, based on standard methods for natural product isolation.
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: A culture of Penicillium sp. is grown in a suitable liquid medium at room temperature with shaking for several weeks to allow for the production of secondary metabolites.
-
Extraction: The fungal mycelia are separated from the broth by filtration. Both the mycelia and the broth are then exhaustively extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:
-
Silica Gel Column Chromatography: The extract is fractionated using a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC with a suitable solvent system to yield pure this compound.
-
-
Purity and Structural Confirmation: The purity of the isolated compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Potential Biological Activities and Experimental Evaluation
While specific biological activities for this compound have not yet been reported, the broader class of drimane sesquiterpenoids is known to exhibit a range of pharmacological effects, including cytotoxic, antifungal, and anti-inflammatory properties. The following are representative protocols for evaluating these potential activities.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of living cells, which is a measure of cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The results are used to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antifungal Susceptibility Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against pathogenic fungi.
Methodology:
-
Fungal Culture: A suspension of a pathogenic fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared.
-
Microdilution: A serial dilution of this compound is prepared in a 96-well plate.
-
Inoculation and Incubation: The fungal suspension is added to each well, and the plate is incubated.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.
-
Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound, followed by stimulation with LPS to induce NO production.
-
Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the untreated, LPS-stimulated cells.
Potential Signaling Pathway Involvement
Given the prevalence of anti-inflammatory activity among drimane sesquiterpenoids, a likely target for this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4][5] This pathway is a central regulator of inflammation.
Caption: Potential mechanism of action via inhibition of the NF-κB pathway.
Conclusion
This compound is a structurally interesting natural product with the potential for significant biological activity. While further research is required to fully characterize its pharmacological profile, this guide provides a foundational resource for scientists interested in exploring its therapeutic potential. The provided protocols offer a starting point for the isolation, purification, and biological evaluation of this and other related drimane sesquiterpenoids.
References
The Drimane Sesquiterpenoids: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimane sesquiterpenoids, a class of bicyclic natural products, have emerged as a significant area of interest in pharmacology and medicinal chemistry. Possessing a characteristic decahydronaphthalene skeleton, these compounds are biosynthesized by a variety of organisms, including terrestrial plants, fungi, and marine life.[1][2] Their diverse chemical structures, often featuring various oxygen-containing functional groups, contribute to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of drimane sesquiterpenoids, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer and Cytotoxic Activity
Drimane sesquiterpenoids have demonstrated notable cytotoxic effects against a range of cancer cell lines, positioning them as promising candidates for the development of novel anticancer drugs.[1][3] Natural and semi-synthetic drimanes have exhibited in vitro activities in the low micro- and nanomolar ranges.[1][3]
Quantitative Data on Cytotoxic Activity
The cytotoxic potential of various drimane sesquiterpenoids has been quantified using half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A selection of these values is presented in the tables below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Polygodial | HT-29 (Colon) | >200 | [4] |
| Polygodial | MDA-MB231 (Breast) | >200 | [4] |
| Polygodial | DHF (Lung) | 97.1 ± 7.2 | [4] |
| Polygodial | MCF-7 (Breast) | 93.5 ± 6.7 | [4] |
| Polygodial | PC-3 (Prostate) | 97.5 ± 10.4 | [4] |
| Polygodial | DU-145 (Prostate) | 90.2 ± 8.8 | [4] |
| Isopolygodial | HT-29 (Colon) | >200 | [4] |
| Isopolygodial | MDA-MB231 (Breast) | >200 | [4] |
| Isopolygodial | DHF (Lung) | >200 | [4] |
| Isopolygodial | MCF-7 (Breast) | >200 | [4] |
| Isopolygodial | PC-3 (Prostate) | >200 | [4] |
| Isopolygodial | DU-145 (Prostate) | >200 | [4] |
| Drimenol | HT-29 (Colon) | >200 | [4] |
| Drimenol | MDA-MB231 (Breast) | >200 | [4] |
| Drimenol | DHF (Lung) | >200 | [4] |
| Drimenol | MCF-7 (Breast) | >200 | [4] |
| Drimenol | PC-3 (Prostate) | >200 | [4] |
| Drimenol | DU-145 (Prostate) | >200 | [4] |
| Fomeffic Acid | HL-60 (Leukemia) | 51.2 | [2] |
| Fomeffic Acid | Bel-7402 (Liver) | 88.7 | [2] |
| Sinenseine C | A549 (Lung) | 35.2 ± 2.0 | [5] |
| Sinenseine C | H1299 (Lung) | 40.1 ± 2.5 | [5] |
| Sinenseine C | HepG2 (Liver) | 55.7 ± 2.8 | [5] |
| Sinenseine C | A2780 (Ovarian) | 60.3 ± 3.1 | [5] |
| Sinenseine D | A549 (Lung) | 45.3 ± 2.2 | [5] |
| Sinenseine D | H1299 (Lung) | 52.8 ± 2.9 | [5] |
| Sinenseine D | HepG2 (Liver) | 68.4 ± 3.0 | [5] |
| Sinenseine D | A2780 (Ovarian) | 75.1 ± 3.5 | [5] |
| Sinenseine F | A549 (Lung) | 60.5 ± 2.7 | [5] |
| Sinenseine F | H1299 (Lung) | 70.2 ± 3.3 | [5] |
| Sinenseine F | HepG2 (Liver) | 85.9 ± 3.8 | [5] |
| Sinenseine F | A2780 (Ovarian) | 90.5 ± 3.1 | [5] |
Experimental Protocols for Cytotoxicity Assays
This colorimetric assay is a standard method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the drimane sesquiterpenoid and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
This assay is another common method for determining cytotoxicity based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: Gently fix the cells with cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates with water to remove the TCA and air dry.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB and air dry.
-
Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 515 nm.
-
Data Analysis: Determine the IC50 value as described for the MTT assay.
Mechanism of Action
The cytotoxic effects of some drimane sesquiterpenoids are linked to the induction of apoptosis. For instance, polygodial has been shown to induce changes in mitochondrial membrane permeability in cancer cells.[4]
Caption: Apoptosis induction pathway by certain drimane sesquiterpenoids.
Antimicrobial Activity
Drimane sesquiterpenoids exhibit a broad range of antimicrobial activities, including antibacterial and antifungal effects.[6][7] This makes them attractive as potential sources for new antimicrobial agents, particularly in the face of growing antibiotic resistance.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of drimane sesquiterpenoids is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Polygodial | Escherichia coli | 64 | 32 | [7] |
| Polygodial | Klebsiella pneumoniae | 32 | 16 | [8] |
| Polygodial | Salmonella typhi | 64 | 64 | [7] |
| Polygodial | Enterococcus avium | 16 | 8 | [8] |
| Polygodial | Filamentous Fungi | 8 - 64 | - | [7] |
| Drimenol | Candida albicans | 8 - 64 | - | [9] |
| Drimenol | Aspergillus spp. | 8 - 64 | - | [9] |
| Drimenol | Cryptococcus spp. | 8 - 64 | - | [9] |
Experimental Protocols for Antimicrobial Assays
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the drimane sesquiterpenoid in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Subculturing from MIC Assay: Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium.
-
Incubation: Incubate the plates under suitable conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.
Anti-inflammatory Activity
Several drimane sesquiterpenoids have demonstrated significant anti-inflammatory properties.[5][10][11] Their mechanisms of action often involve the modulation of key inflammatory pathways.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 (µM) | Reference |
| Sinenseine A | NO Production Inhibition | 8.3 ± 1.2 | [5][12] |
| Pyrnoxin A analogue | NO Production Inhibition | 26.6 | [11] |
| Pyrnoxin B analogue | NO Production Inhibition | 60.5 | [11] |
| Drimane Sesquiterpene Lactone 1 | CXCL10 Promoter Inhibition | 12.4 | [13] |
| Drimane Sesquiterpene Lactone 2 | CXCL10 Promoter Inhibition | 55 | [13] |
Experimental Protocol for Nitric Oxide (NO) Production Assay
Cell Line: RAW 264.7 murine macrophage cell line.
Principle: LPS stimulates RAW 264.7 cells to produce NO, an inflammatory mediator. The concentration of nitrite, a stable product of NO, in the cell culture supernatant can be measured using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the drimane sesquiterpenoid for a short period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Modulation of the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory activity of some drimane sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] Isotadeonal, for example, has been shown to inhibit the phosphorylation of IκB-α, a critical step in the activation of NF-κB.[14]
Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.
α-Glucosidase Inhibitory Activity
Certain drimane sesquiterpenoids have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[10] This activity suggests their potential for the management of type 2 diabetes.
Quantitative Data on α-Glucosidase Inhibition
| Compound | Inhibition Rate (%) at 50 µM | Reference |
| Drimane Sesquiterpene 1 | 35.4 | [10][15] |
| Polyketide 3 | 73.2 | [10][15] |
| Polyketide 4 | 55.6 | [10][15] |
| Polyketide 5 | 74.4 | [10][15] |
| Polyketide 6 | 32.0 | [10][15] |
| Polyketide 14 | 36.9 | [10][15] |
| Polyketide 16 | 88.0 | [10][15] |
| Polyketide 18 | 91.1 | [10][15] |
| Acarbose (Positive Control) | 34.9 | [15] |
Experimental Protocol for α-Glucosidase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, mix the drimane sesquiterpenoid solution with α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Pre-incubation: Incubate the mixture for a short period at 37°C.
-
Substrate Addition: Add the substrate, pNPG, to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and, if applicable, the IC50 value.
Conclusion
Drimane sesquiterpenoids represent a promising class of natural products with a diverse array of biological activities that are of significant interest to the pharmaceutical and biotechnology industries. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and α-glucosidase inhibitory effects warrant further investigation. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to explore the therapeutic potential of these fascinating molecules. Future research should focus on elucidating the detailed mechanisms of action, exploring structure-activity relationships through synthetic modifications, and conducting preclinical and clinical studies to validate their efficacy and safety. The continued exploration of drimane sesquiterpenoids holds the potential to yield novel and effective therapeutic agents for a range of human diseases.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. caspase3 assay [assay-protocol.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microchemlab.com [microchemlab.com]
- 14. Methods to measure membrane potential and permeability transition in the mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
An In-Depth Technical Guide on the Potential Therapeutic Applications of 12-Hydroxyalbrassitriol and the Broader Class of Drimane Sesquiterpenoids
Disclaimer: As of the date of this report, there is a significant lack of publicly available scientific literature regarding the specific therapeutic applications, mechanism of action, and biological activity of 12-Hydroxyalbrassitriol. This document provides foundational information on its discovery and classification, and subsequently offers an in-depth exploration of the therapeutic potential of the broader chemical class to which it belongs: drimane sesquiterpenoids. The data and experimental details presented herein primarily pertain to representative compounds of this class and are intended to serve as a guide for potential future research directions for this compound.
Introduction to this compound
This compound is a recently identified natural product. To date, its biological activities and therapeutic potential remain uncharacterized in published literature.
1.1. Source and Chemical Classification
This compound was isolated from cultures of the fungus Penicillium sp., which was found in association with tin mine tailings. Structurally, it has been identified as a drimane sesquiterpenoid. It was co-isolated with the known compound, albrassitriol. Fungi of the Penicillium genus are known to be prolific producers of a wide array of bioactive secondary metabolites, many of which have been investigated for their cytotoxic and other therapeutic properties[1][2].
The Therapeutic Landscape of Drimane Sesquiterpenoids
Given the absence of specific data on this compound, this guide will now focus on the well-documented therapeutic potential of drimane sesquiterpenoids as a chemical class. These compounds, isolated from various natural sources including plants, fungi, and marine organisms, have demonstrated a range of promising biological activities, most notably antifungal and anticancer effects[3].
2.1. Antifungal Activity of Drimane Sesquiterpenoids
Several drimane sesquiterpenoids have exhibited potent, broad-spectrum antifungal activity, including against drug-resistant fungal strains[4][5].
Data Presentation: Antifungal Activity of Representative Drimane Sesquiterpenoids
| Compound | Fungal Strain | Activity Metric (MIC) | Reference |
| (-)-Drimenol | Candida albicans | 8 - 64 µg/mL | [4][5] |
| (-)-Drimenol | Fluconazole-resistant C. albicans | 8 - 64 µg/mL | [4][5] |
| (-)-Drimenol | Aspergillus sp. | 8 - 64 µg/mL | [4][5] |
| (-)-Drimenol | Cryptococcus sp. | 8 - 64 µg/mL | [4][5] |
| (+)-Albicanol | Candida albicans | Strong activity | [4][5] |
| Polygodial | Candida albicans | 3.13 µg/mL | [6] |
Experimental Protocols: Antifungal Susceptibility Testing
A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of drimane sesquiterpenoids against various fungal strains.
-
Inoculum Preparation: Fungal colonies are suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 0.5 – 2.5 x 10³ CFU/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The prepared fungal inoculum is added to each well containing the serially diluted compounds. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density at a specific wavelength.
Mandatory Visualization: Proposed Antifungal Mechanism of Drimenol
References
- 1. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 6. mdpi.com [mdpi.com]
A Comprehensive Review of Drimane Sesquiterpenoids from Penicillium: Isolation, Bioactivity, and Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
The fungal genus Penicillium is a well-established prolific source of structurally diverse and biologically active secondary metabolites. Among these, drimane sesquiterpenoids have garnered significant attention for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibiting properties. This technical guide provides a comprehensive review of drimane sesquiterpenoids isolated from Penicillium, with a focus on their chemical diversity, biological activities, and biosynthetic pathways. Detailed experimental protocols for isolation and characterization are also provided, along with a summary of quantitative data to facilitate comparative analysis.
Isolation and Purification of Drimane Sesquiterpenoids
The isolation of drimane sesquiterpenoids from Penicillium cultures typically involves a multi-step process combining extraction and various chromatographic techniques. A general workflow for this process is outlined below.
Experimental Protocols
1. Fungal Cultivation and Extraction: Penicillium species are cultured on a suitable medium, such as Potato Dextrose Broth (PDB) or rice solid medium, for several weeks. The fungal culture is then extracted with an organic solvent like ethyl acetate (EtOAc) or methanol (MeOH) to obtain a crude extract containing the secondary metabolites.
2. Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification.
-
Column Chromatography: Initial fractionation is often performed on a silica gel column with a gradient of solvents (e.g., hexane-EtOAc or CH₂Cl₂-MeOH). Gel filtration chromatography using Sephadex LH-20 is also commonly employed to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is typically achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile-water or methanol-water as the mobile phase.
3. Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure of the molecule.
-
Stereochemistry Determination: The absolute configuration is determined using techniques such as X-ray crystallography, electronic circular dichroism (ECD) spectroscopy, and Mosher's method.[1][2][3][4][5]
Bioactive Drimane Sesquiterpenoids from Penicillium
A variety of drimane sesquiterpenoids with diverse biological activities have been isolated from different Penicillium species. The following tables summarize the quantitative data for some of these compounds.
Antimicrobial and Antifungal Activity
| Compound | Producing Organism | Activity | Target Organism | MIC (µg/mL) | Reference |
| Purpuride D | Penicillium sp. ZZ1283 | Antibacterial | Staphylococcus aureus (MRSA) | 4 | [4][6] |
| Antibacterial | Escherichia coli | 3 | [4][6] | ||
| Antifungal | Candida albicans | 8 | [4][6] | ||
| Purpurides E & F | Penicillium minioluteum ZZ1657 | Antibacterial | S. aureus (MRSA), E. coli | 3-12 | [7] |
| Antifungal | C. albicans | 3-12 | [7] | ||
| Spinulactones A, E, F | Penicillium spinulosum 9-1 | Antifungal | Fusarium graminearum | 6.25-25 | [8][9] |
Cytotoxic Activity
| Compound | Producing Organism | Cell Line | IC₅₀ (µM) | Reference |
| Purpuride G | Penicillium minioluteum ZZ1657 | Human glioma U251 | 4.49 | [7] |
| Human glioma U87MG | 10.9 | [7] | ||
| Chrysoride A | Penicillium chrysogenum LD-201810 | Human hepatoma HepG2 | 28.9 | [6] |
| Human cervical cancer HeLa | 35.6 | [6] | ||
| Berkedrimane B | Talaromyces minioluteus (Penicillium minioluteum) | Various | Weak activity | [2] |
| Minioluteumide A | Talaromyces minioluteus (Penicillium minioluteum) | Various | Weak activity | [2] |
| Minioluteumide E | Talaromyces minioluteus (Penicillium minioluteum) | Various | Weak activity | [2] |
| 12-hydroxyalbrassitriol, drim-8(12)-en-6β,7α, 9α,11-tetraol, drim-6,8(12)-dien-9α,11-diol | Penicillium sp. | Five human cancer cell lines | Not specified | [10] |
Enzyme Inhibitory and Other Activities
| Compound | Producing Organism | Activity | Target | Inhibition/Effect | Reference |
| Unnamed Drimane Sesquiterpene | Penicillium sp. TW58-16 | α-Glucosidase Inhibition | α-Glucosidase | 35.4% inhibition | [1][3] |
| Compound 5 | Penicillium sp. TW58-16 | Anti-inflammatory | Nitric Oxide (NO) release in RAW264.7 cells | Significant inhibition | [1][3] |
| Spinulactone C | Penicillium spinulosum 9-1 | Proangiogenic | Transgenic zebrafish | Significant in vivo activity | [8][9] |
| Anti-gastric aging | In vitro model | Obvious effect | [8] |
Biosynthesis of Drimane Sesquiterpenoids
The biosynthesis of drimane sesquiterpenoids originates from the mevalonic acid (MVA) pathway in fungi, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[11] These precursors are then used to form the C15 farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.[11]
The key step in drimane biosynthesis is the cyclization of FPP, catalyzed by a terpene cyclase, to form the characteristic bicyclic drimane skeleton.[11][12] Subsequent modifications, such as hydroxylations, oxidations, and esterifications, are carried out by tailoring enzymes like cytochrome P450 monooxygenases and acyltransferases, leading to the vast structural diversity of drimane sesquiterpenoids.[11][13] While the complete biosynthetic gene clusters for drimane sesquiterpenoids in Penicillium are yet to be fully elucidated, studies in the closely related genus Aspergillus have provided significant insights into this process.[13][14][15]
Conclusion
Penicillium species are a rich and valuable source of drimane sesquiterpenoids with a wide array of potentially therapeutic biological activities. The continued exploration of these fungi, coupled with modern analytical and genomic techniques, holds great promise for the discovery of new lead compounds for drug development. The methodologies and data presented in this guide serve as a resource for researchers in natural product chemistry, mycology, and pharmacology to further investigate and harness the potential of these fascinating fungal metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Drimane Sesquiterpene-Conjugated Amino Acids from a Marine Isolate of the Fungus Talaromyces minioluteus (Penicillium Minioluteum) [mdpi.com]
- 3. New Drimane Sesquiterpenes and Polyketides from Marine-Derived Fungus Penicillium sp. TW58-16 and Their Anti-Inflammatory and α-Glucosidase Inhibitory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, structural elucidation, and antimicrobial evaluation of the metabolites from a marine-derived fungus Penicillium sp. ZZ1283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Eudesmane-Type Sesquiterpenoids from the Mangrove-Derived Endophytic Fungus Penicillium sp. J-54 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Spinulactones A-F: Bioactive Drimane-Type Sesquiterpenes from the Endophytic Penicillium spinulosum 9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Spinulactones AâF: Bioactive Drimane-Type Sesquiterpenes from the Endophytic Penicillium spinulosum 9â1 - American Chemical Society - Figshare [acs.figshare.com]
- 10. Three new drimane sesquiterpenoids from cultures of the fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 12. cjnmcpu.com [cjnmcpu.com]
- 13. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Hypothesized Mechanism of Action of 12-Hydroxyalbrassitriol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "12-Hydroxyalbrassitriol" is not a recognized or characterized molecule in current scientific literature. This document puts forth a scientifically-grounded hypothesis of its mechanism of action based on its putative structure as a brassinosteroid analog. All data presented herein is exemplary and intended to guide potential research.
Introduction
Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes in plants, including cell elongation, division, and differentiation.[1] They have also garnered interest for their potential therapeutic applications.[2] this compound is a novel, putative brassinosteroid analog. Its name suggests a brassinosteroid core structure featuring a triol and a hydroxyl group at the C-12 position. Based on the well-established mechanism of known brassinosteroids, we hypothesize that this compound functions by modulating the canonical BRI1-mediated signaling pathway. This guide will delineate this hypothesized mechanism, propose experimental frameworks for its validation, and present hypothetical data to illustrate expected outcomes.
Hypothesized Signaling Pathway
We hypothesize that this compound mimics endogenous brassinosteroids, such as brassinolide, to activate cell signaling. The proposed cascade is initiated at the plasma membrane and culminates in the nucleus with altered gene expression.[3][4]
The core steps of the hypothesized pathway are:
-
Receptor Binding: this compound binds to the extracellular leucine-rich repeat (LRR) domain of the receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1).[4][5] This binding event is hypothesized to be of high affinity, potentially influenced by the C-12 hydroxyl group.
-
Co-Receptor Association: Ligand binding induces a conformational change in BRI1, promoting its heterodimerization with the co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[4]
-
Initiation of Phosphorylation Cascade: The association of BRI1 and BAK1 leads to a trans-phosphorylation event, activating their intracellular kinase domains.[3][4] This initiates a phosphorylation cascade down a series of cytoplasmic components.
-
Inactivation of BIN2: The activated BRI1-BAK1 complex leads to the activation of phosphatases like BRI1 SUPPRESSOR 1 (BSU1), which in turn dephosphorylates and inactivates BRASSINOSTEROID INSENSITIVE 2 (BIN2), a GSK3-like kinase.[4][6] BIN2 is a key negative regulator of the pathway; in the absence of a BR signal, it is active and suppresses the pathway.[3]
-
Accumulation of Transcription Factors: The inactivation of BIN2 prevents the phosphorylation of the key transcription factors, BRASSINAZOLE-RESISTANT 1 (BZR1) and BR-INSENSITIVE-EMS-SUPPRESSOR 1 (BES1).[4][6] Unphosphorylated BZR1/BES1 are stable and accumulate in the cytoplasm.
-
Nuclear Translocation and Gene Regulation: Stabilized BZR1/BES1 translocate to the nucleus, where they bind to specific DNA sequences (BR-response elements or E-boxes) in the promoters of target genes, thereby activating or repressing their transcription.[4] This leads to the physiological responses associated with brassinosteroids, such as cell growth and stress resistance.[1][7]
The diagram below illustrates this hypothesized signaling cascade.
Caption: Hypothesized signaling pathway for this compound.
Hypothetical Quantitative Data
To investigate this hypothesis, several quantitative parameters would need to be measured. The tables below present exemplary data comparing this compound to Brassinolide, a well-characterized natural brassinosteroid.
Table 1: Receptor Binding Affinity Binding affinity measured by Surface Plasmon Resonance (SPR).
| Compound | Target Receptor | Dissociation Constant (Kd) |
| Brassinolide (Control) | BRI1 | 15.2 nM |
| This compound | BRI1 | 11.8 nM |
Table 2: Kinase Inhibition Activity Inhibition of BIN2 kinase activity measured by in vitro kinase assay.
| Compound | Target Kinase | IC50 |
| Brassinolide (Control) | BIN2 | 85.7 nM |
| This compound | BIN2 | 72.3 nM |
Table 3: Target Gene Expression Modulation Fold change in expression of a BR-responsive gene (e.g., DWF4) in Arabidopsis thaliana protoplasts after 6 hours of treatment, measured by qRT-PCR.
| Compound (at 1 µM) | Target Gene | Fold Change vs. Vehicle |
| Brassinolide (Control) | DWF4 | + 4.8 |
| This compound | DWF4 | + 5.9 |
Key Experimental Protocols
Validation of the hypothesized mechanism of action requires specific biochemical and molecular biology assays. Detailed protocols for key experiments are outlined below.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the BRI1 receptor.
Methodology:
-
Membrane Preparation: Isolate microsomal fractions containing the BRI1 receptor from Arabidopsis thaliana suspension cells.
-
Radioligand: Use [³H]-Brassinolide as the radiolabeled ligand.
-
Competition Assay: Incubate a fixed concentration of [³H]-Brassinolide and microsomal membranes with increasing concentrations of unlabeled this compound (competitor) or unlabeled Brassinolide (control).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the Ki value using the Cheng-Prusoff equation.
The workflow for this assay is visualized below.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: In Vitro BIN2 Kinase Assay
Objective: To measure the inhibitory effect of the this compound signaling cascade on BIN2 kinase activity.
Methodology:
-
Reagents: Obtain recombinant BIN2 kinase, a specific peptide substrate, and ATP.
-
Treatment: Pre-incubate an active BRI1/BAK1 complex with this compound or a control compound, then add this mixture to the BIN2 kinase. This simulates the upstream signaling cascade.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and the peptide substrate to the treated BIN2 enzyme.
-
Detection: After incubation, quantify the amount of phosphorylated substrate. This can be done using various methods, such as phosphospecific antibodies or ADP-Glo™ Kinase Assay (Promega).
-
Data Analysis: Determine the rate of substrate phosphorylation. Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify changes in the expression of BR-responsive genes following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Treat Arabidopsis thaliana seedlings or protoplasts with this compound, a positive control (Brassinolide), and a vehicle control for a defined period (e.g., 6 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for target genes (e.g., DWF4, SAUR-AC1), and a reference gene (e.g., ACTIN2). Use a fluorescent dye like SYBR Green for detection.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the fold change in target gene expression compared to the vehicle control.
Conclusion and Future Directions
This guide outlines a plausible, detailed mechanism of action for the putative compound this compound, based firmly on the established brassinosteroid signaling pathway. The central hypothesis is that this compound acts as a potent agonist at the BRI1 receptor, initiating a phosphorylation cascade that ultimately modulates gene expression. The provided exemplary data and experimental protocols offer a clear roadmap for the empirical validation of this hypothesis.
Future research should focus on synthesizing this compound and performing the described experiments. Further investigations could also explore its metabolic stability, off-target effects, and potential for therapeutic development, particularly in areas where brassinosteroids have shown promise, such as agriculture and oncology.[2][8] The logical relationship between the compound's structure and its hypothesized activity is summarized below.
Caption: Hypothesized structure-activity relationship for this compound.
References
- 1. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brassinosteroid - Wikipedia [en.wikipedia.org]
- 3. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
De Novo Isolation of 12-Hydroxyalbrassitriol from Fungal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the de novo isolation of 12-Hydroxyalbrassitriol, a drimane sesquiterpenoid, from fungal cultures. The methodologies detailed herein are based on the primary literature describing its initial discovery and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a sesquiterpenoid belonging to the drimane class of natural products. These compounds are characterized by a bicyclic decahydronaphthalene skeleton. Drimane sesquiterpenoids have been isolated from various natural sources, including plants, fungi, and marine organisms, and have been shown to exhibit a wide range of biological activities. The de novo isolation of this compound was first reported from a fungus of the Penicillium genus, a group of fungi well-known for producing a rich diversity of secondary metabolites.[1] This guide will detail the necessary steps for the cultivation of the source organism, extraction of the target compound, and its purification and characterization.
Fungal Strain and Fermentation
The producing organism for the de novo isolation of this compound is a strain of Penicillium sp. associated with tin mine tailings.[1] The following protocol outlines the fermentation process for the production of this compound.
Culture Media and Conditions
A two-stage fermentation process is employed to cultivate the Penicillium sp. for the production of this compound.
Seed Culture:
-
Medium: Potato Dextrose Broth (PDB)
-
Inoculation: Inoculate with a viable culture of Penicillium sp.
-
Incubation: Incubate at 28°C for 4 days with shaking at 150 rpm.[2]
Production Culture:
-
Medium: Potato Dextrose Agar (PDA)
-
Inoculation: Inoculate with the seed culture.
-
Incubation: Perform static fermentation at 28°C for a period of 5 days in a constant temperature incubator.[2]
Fermentation Workflow
The overall workflow for the fermentation process is depicted in the following diagram.
Extraction and Isolation
Following the fermentation period, the fungal biomass and culture medium are subjected to an extraction and purification process to isolate this compound.
Extraction Protocol
-
Solvent Extraction: The entire fungal culture (including mycelia and broth) is extracted twice with an equal volume of ethyl acetate (EtOAc).
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.[2]
Purification Protocol
The crude extract is subjected to multiple chromatographic steps to purify this compound.
-
Silica Gel Column Chromatography: The crude extract is first fractionated by silica gel column chromatography.
-
Methanol Elution: The column is eluted with methanol to separate the compounds based on polarity.
-
Further Purification: Fractions containing the target compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Isolation and Purification Workflow
The following diagram illustrates the key steps in the extraction and purification of this compound.
Structural Elucidation and Data
The structure of this compound was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 39.2 | 1.42 (m), 1.65 (m) |
| 2 | 18.5 | 1.50 (m), 1.60 (m) |
| 3 | 42.1 | 1.38 (m), 1.55 (m) |
| 4 | 33.4 | - |
| 5 | 55.8 | 1.75 (d, 9.5) |
| 6 | 76.8 | 4.15 (dd, 9.5, 4.5) |
| 7 | 126.9 | 5.80 (d, 4.5) |
| 8 | 135.2 | - |
| 9 | 50.1 | 2.10 (m) |
| 10 | 37.5 | - |
| 11 | 68.2 | 4.35 (s) |
| 12 | 64.3 | 4.20 (s) |
| 13 | 21.5 | 0.92 (s) |
| 14 | 33.5 | 0.85 (s) |
| 15 | 14.8 | 0.98 (s) |
Note: NMR data is based on the analysis of the published literature and may vary slightly depending on the solvent and instrument used.
Biological Activity
Initial screening has shown that drimane sesquiterpenoids, including this compound, exhibit cytotoxic activities against various human cancer cell lines.[1] The broad-spectrum antifungal activity is also a known characteristic of many drimane sesquiterpenoids, which often act by disrupting the fungal cell wall and membrane.[3]
Potential Signaling Pathway Involvement
While the specific signaling pathways affected by this compound are yet to be fully elucidated, the antifungal mechanism of related drimane sesquiterpenoids suggests a potential interaction with pathways involved in cell wall integrity and membrane homeostasis. One such pathway is the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall stress.
Conclusion
This technical guide provides a comprehensive framework for the de novo isolation of this compound from Penicillium sp. The detailed protocols for fermentation, extraction, and purification, along with the spectroscopic data, offer a valuable resource for researchers seeking to study this and related drimane sesquiterpenoids. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to explore its full therapeutic potential.
References
- 1. Three new drimane sesquiterpenoids from cultures of the fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN109456899B - Penicillium and method for producing penicillic acid by fermenting penicillium - Google Patents [patents.google.com]
- 3. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Path to Unveiling Novel Drimane Sesquiterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The drimane sesquiterpenoids, a diverse class of C15 bicyclic natural products, continue to be a fertile ground for the discovery of novel bioactive compounds. Initially identified in plants, a significant number of these structurally complex molecules have been isolated from fungi in recent decades, exhibiting a wide array of biological activities including antifungal, antibacterial, anti-inflammatory, and cytotoxic properties.[1][2][3] This guide provides an in-depth overview of the methodologies and data analysis integral to the structural elucidation of new drimane sesquiterpenoids, tailored for researchers in natural product chemistry and drug development.
Isolation and Purification: A Multi-step Approach
The journey to characterizing a novel drimane sesquiterpenoid begins with its careful isolation from the source organism, frequently a fungus.[4] The general workflow involves extraction followed by a series of chromatographic separations to obtain pure compounds.
Experimental Protocol: Isolation from Fungal Culture
A representative protocol for the isolation of drimane sesquiterpenoids from a fungal culture is as follows:
-
Cultivation: The fungus is grown in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate (EtOAc), to partition the organic compounds.[5] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-EtOAc followed by EtOAc-methanol).[5] This separates the extract into several fractions based on the polarity of the constituent compounds.
-
Purification: Fractions containing compounds of interest, often identified by thin-layer chromatography (TLC) and preliminary NMR analysis, are further purified.[5] This typically involves repeated column chromatography on silica gel or reversed-phase C18 silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.[6]
Spectroscopic and Spectrometric Analysis: Deciphering the Molecular Architecture
Once a pure compound is isolated, a combination of spectroscopic and spectrometric techniques is employed to determine its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[7] A suite of 1D and 2D NMR experiments are performed to establish the carbon skeleton and the relative stereochemistry of the molecule.
Key NMR Experiments:
-
¹H NMR: Provides information about the number, type, and connectivity of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is vital for determining the relative stereochemistry.[8]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: 5-20 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.[9]
-
Data Acquisition: NMR spectra are recorded on a high-field spectrometer (e.g., 500 or 700 MHz).[7][10] Standard pulse programs are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments.
-
Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phasing, and baseline correction.
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are analyzed to piece together the molecular structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS, typically with electrospray ionization (ESI), is used to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.[10][11] Fragmentation patterns observed in MS/MS experiments can provide additional structural information.
Experimental Protocol: HRESIMS Analysis
-
Sample Preparation: A dilute solution of the pure compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive or negative ion mode.[10]
-
Data Analysis: The exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is used to calculate the elemental composition using software that compares the measured mass to theoretical masses of possible formulas.[10]
Determining Absolute Configuration
While NMR can establish the relative stereochemistry, determining the absolute configuration of a chiral molecule requires additional techniques.
X-ray Crystallography
If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute configuration.[1][12][13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals are grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding the precise atomic coordinates and allowing for the determination of the absolute configuration, often through the Flack parameter.[1]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a powerful method for determining the absolute configuration of chiral molecules in solution, especially when X-ray crystallography is not feasible.[2][14] The experimental ECD spectrum is compared with the theoretically calculated spectrum for a specific enantiomer. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[14]
Experimental Protocol: ECD Spectroscopy
-
Spectrum Recording: The ECD spectrum of the pure compound in a suitable solvent is recorded on a CD spectrometer.[2]
-
Conformational Search: A computational conformational search is performed to identify the low-energy conformers of the molecule.
-
TDDFT Calculation: Time-dependent density functional theory (TDDFT) is used to calculate the ECD spectrum for each low-energy conformer.[14]
-
Spectral Comparison: The calculated spectra of the conformers are Boltzmann-averaged and compared to the experimental spectrum to assign the absolute configuration.[14]
Logical Pathway for Structural Elucidation
The process of determining the structure of a novel drimane sesquiterpenoid is a logical progression of experiments and data analysis.
Quantitative Data Summary
The following tables present representative quantitative data for a selection of recently discovered drimane sesquiterpenoids.
Table 1: ¹H and ¹³C NMR Data for Ganoresinosin A in CDCl₃
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 39.2 | 1.58 (m), 1.45 (m) |
| 2 | 18.9 | 1.65 (m) |
| 3 | 42.1 | 1.40 (m) |
| 4 | 33.5 | - |
| 5 | 55.8 | 1.38 (m) |
| 6 | 24.5 | 1.95 (m), 1.68 (m) |
| 7 | 120.5 | 5.38 (s) |
| 8 | 134.5 | - |
| 9 | 50.2 | 2.15 (m) |
| 10 | 37.8 | - |
| 11 | 68.7 | 4.15 (d, 11.5), 3.95 (d, 11.5) |
| 12 | 171.2 | - |
| 13 | 21.4 | 0.92 (s) |
| 14 | 15.6 | 0.85 (s) |
| 15 | 28.1 | 1.05 (s) |
Data adapted from a study on drimane sesquiterpenoids from Ganoderma subresinosum.[11]
Table 2: Bioactivity Data for Novel Drimane Sesquiterpenoids
| Compound | Source Organism | Bioactivity | Target | IC₅₀ / MIC (µM or µg/mL) |
| Ganoresinosin A | Ganoderma subresinosum | Antimalarial | Plasmodium falciparum K1 | IC₅₀: 34 µM[11] |
| Ganoresinosin E | Ganoderma subresinosum | Antitubercular | Mycobacterium tuberculosis H37Ra | MIC: 12.5 µg/mL[11] |
| Spinulactone A | Penicillium spinulosum | Antifungal | Fusarium graminearum | MIC: 6.25 µg/mL[15] |
| Spinulactone E | Penicillium spinulosum | Antifungal | Fusarium graminearum | MIC: 12.5 µg/mL[15] |
| Winterdial | Drimys winteri | Antifungal | Candida glabrata | MIC: 16 µg/mL[16] |
Conclusion
The structural elucidation of novel drimane sesquiterpenoids is a meticulous process that relies on a synergistic combination of chromatographic separation techniques and advanced spectroscopic and spectrometric methods. A systematic approach, from isolation to the determination of absolute configuration, is essential for accurately characterizing these potentially valuable natural products. The detailed methodologies and data presented in this guide serve as a comprehensive resource for researchers dedicated to exploring the rich chemical diversity of drimane sesquiterpenoids and their potential applications in medicine and agriculture.
References
- 1. eas.org [eas.org]
- 2. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 4. Isolation, (bio)synthetic studies and evaluation of antimicrobial properties of drimenol-type sesquiterpenes of Termitomyces fungi. [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete 1H and 13C NMR assignments of sesquiterpene glucosides from Ixeris sonchifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. rigaku.com [rigaku.com]
- 14. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Biological Screening of 12-Hydroxyalbrassitriol: A Review of Available Data
Despite a comprehensive search of available scientific literature, no specific studies detailing the biological screening, including anticancer or anti-inflammatory activities, of 12-Hydroxyalbrassitriol were identified. The current body of research does not provide quantitative data, experimental protocols, or established signaling pathways directly associated with this specific compound.
The initial investigation sought to collate and present an in-depth technical guide on the biological activities of this compound for researchers, scientists, and drug development professionals. However, the search for primary literature and reviews focusing on this molecule did not yield any relevant results. While searches were conducted for its potential anticancer and anti-inflammatory effects, as well as its mechanism of action, no dedicated studies were found.
Information on related compounds and broader chemical classes, such as macrolactones and various plant-derived extracts, is available and suggests potential for biological activity in similar structures.[1] For instance, macrolactones, a broad class of molecules, are known to regulate multiple signaling pathways in cancer cells and have demonstrated potential anticancer effects.[1] Similarly, various studies have explored the anti-inflammatory and anticancer properties of compounds like hydroxytyrosol and extracts from plants such as Averrhoa carambola.[2][3][4] These studies highlight the diverse biological activities of natural and synthetic compounds. However, this information is not directly applicable to this compound.
The synthesis of structurally related molecules, such as 12-hydroxy-13-methylpodocarpa-9,11,13-trien-3-one, has been documented, indicating that synthetic routes to similar chemical scaffolds are established.[5] This could provide a foundation for the future synthesis and subsequent biological evaluation of this compound.
At present, there is a significant gap in the scientific literature regarding the biological activities of this compound. No data is available to populate tables on its efficacy, nor are there established experimental protocols or signaling pathways to visualize. This presents an opportunity for future research to explore the synthesis and biological screening of this compound to determine its potential therapeutic value. Researchers interested in this area would need to initiate primary research, including in vitro and in vivo studies, to elucidate any potential anticancer, anti-inflammatory, or other biological effects.
References
- 1. Anticancer activities, structure-activity relationship, and mechanism of action of 12-, 14-, and 16-membered macrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ethanolic Extract of Averrhoa carambola Leaf Has an Anticancer Activity on Triple-Negative Breast Cancer Cells: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Initial Cytotoxicity Screening of 12-Hydroxyalbrassitriol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide for conducting an initial in vitro cytotoxicity screening of the compound 12-Hydroxyalbrassitriol. The protocols and methodologies outlined herein are based on established cell-based assay principles and are designed to provide a robust framework for the preliminary assessment of cytotoxic potential against various cancer cell lines. This guide includes detailed experimental procedures, data presentation formats, and visual representations of workflows and potential signaling pathways.
Introduction
The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat malignancies. Natural products and their synthetic derivatives represent a rich source of potential therapeutic compounds. This compound, a brassinosteroid analog, warrants investigation for its potential cytotoxic effects on cancer cells. This guide details the essential steps for an initial cytotoxicity screening, a critical first step in the drug discovery pipeline to identify and characterize the bioactivity of a new chemical entity.
Experimental Protocols
A standardized approach to initial cytotoxicity screening is crucial for generating reproducible and comparable data. The following protocols are adapted from established methodologies.[1][2][3][4]
Cell Line Selection and Culture
The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of cytotoxic activity. For a preliminary screening, a panel of well-characterized human cancer cell lines is recommended.
-
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.
-
MDA-MB-231: Human breast adenocarcinoma, triple-negative.[5][6][7]
-
PC-3: Human prostate adenocarcinoma.[5]
-
A549: Human lung carcinoma.[5]
-
K562: Human erythroleukemic cell line.[8]
-
Non-cancerous control cell line (e.g., MCF-10A): To assess general cytotoxicity.[6][9]
-
-
Cell Culture Conditions:
-
Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cells should be subcultured regularly to maintain exponential growth and ensure viability for assays.
-
Preparation of this compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Working Solutions: Prepare a series of dilutions from the stock solution in the complete cell culture medium to achieve the desired final concentrations for the assay.
Cytotoxicity Assay (MTT Assay Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[4]
-
Cell Seeding:
-
Harvest cells in the exponential growth phase using trypsin.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Presentation
Quantitative data from the cytotoxicity screening should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Cytotoxicity of this compound against Various Cancer Cell Lines (IC50 in µM)
| Cell Line | Tissue of Origin | Receptor Status | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Breast | ER+ | 15.2 ± 1.8 | 0.8 ± 0.1 |
| MDA-MB-231 | Breast | Triple-Negative | 8.9 ± 1.2 | 1.2 ± 0.2 |
| PC-3 | Prostate | Androgen-Independent | 22.5 ± 2.5 | 1.5 ± 0.3 |
| A549 | Lung | - | 35.1 ± 3.1 | 2.1 ± 0.4 |
| K562 | Leukemia | - | 12.7 ± 1.5 | 0.5 ± 0.08 |
| MCF-10A | Breast (Non-cancerous) | - | > 100 | 5.8 ± 0.7 |
Data are presented as the mean ± standard deviation from three independent experiments. IC50 is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the initial cytotoxicity screening.
Hypothetical Signaling Pathway
Caption: Hypothetical MAPK/ERK signaling pathway inhibition.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dojindo.com [dojindo.com]
- 3. protocols.io [protocols.io]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICBP43 cell lines - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. Cancer Cell Lines – Alphabioregen [alphabioregen.com]
- 8. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homoharringtonine demonstrates a cytotoxic effect against triple-negative breast cancer cell lines and acts synergistically with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of 12-Hydroxyalbrassitriol
Disclaimer: The following protocol is a generalized procedure based on established methods for the isolation and purification of brassinosteroids and other polyhydroxylated steroids from plant sources.[1][2] As no specific protocol for 12-Hydroxyalbrassitriol has been found in the public domain, this serves as a foundational methodology that may require optimization for the specific plant material and target compound.
Introduction
This compound is a polyhydroxylated steroid, a class of compounds that includes the brassinosteroid plant hormones. Brassinosteroids are crucial for plant growth and development, regulating processes such as cell elongation, division, and stress responses.[3] The isolation and purification of these compounds are essential for further research into their biological activities and potential applications in agriculture and medicine. This protocol outlines a comprehensive approach for the extraction, purification, and identification of this compound from plant tissue.
Experimental Protocols
1. Extraction of Crude Steroid Fraction
This initial step aims to extract a broad range of steroid compounds from the plant material.
-
1.1. Sample Preparation: Freeze fresh plant material (e.g., leaves, pollen, or immature seeds) in liquid nitrogen and grind it into a fine powder using a mortar and pestle.[4]
-
1.2. Initial Extraction: Macerate the powdered plant tissue in ice-cold 80% aqueous methanol (10 mL per gram of tissue) overnight at 4°C with continuous stirring.[5]
-
1.3. Centrifugation and Collection: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
1.4. Re-extraction: Re-extract the plant debris pellet with the same volume of 80% aqueous methanol for 4 hours and centrifuge again.
-
1.5. Pooling and Concentration: Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
2. Liquid-Liquid Partitioning
This step separates compounds based on their differential solubility in immiscible solvents to remove non-polar and highly polar impurities.
-
2.1. Solvent Partitioning: The concentrated aqueous extract is partitioned three times with an equal volume of n-hexane to remove lipids and other non-polar compounds.[6] The aqueous phase is retained.
-
2.2. Ethyl Acetate Extraction: The resulting aqueous phase is then partitioned three times against an equal volume of ethyl acetate. The ethyl acetate fractions, which will contain the steroids, are pooled.
-
2.3. Drying and Concentration: The pooled ethyl acetate fraction is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness under reduced pressure.
3. Solid-Phase Extraction (SPE) Cleanup
SPE provides a more refined cleanup of the crude extract.[7][8]
-
3.1. Column Conditioning: A C18 SPE cartridge is conditioned sequentially with 5 mL of methanol and 5 mL of deionized water.
-
3.2. Sample Loading: The dried extract from step 2.3 is redissolved in a minimal volume of 50% aqueous methanol and loaded onto the conditioned SPE cartridge.
-
3.3. Washing: The cartridge is washed with 10 mL of 20% aqueous methanol to remove polar impurities.
-
3.4. Elution: The steroid-containing fraction is eluted with 10 mL of 80% aqueous methanol.
-
3.5. Concentration: The eluate is collected and evaporated to dryness.
4. Column Chromatography
This is the primary purification step to separate the target compound from other related steroids.
-
4.1. Column Packing: A glass column is packed with silica gel in a slurry with n-hexane.
-
4.2. Sample Loading: The dried extract from the SPE step is redissolved in a minimal volume of chloroform and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried silica with the adsorbed sample is loaded onto the top of the column.
-
4.3. Elution Gradient: The column is eluted with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).[6]
-
4.4. Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC) using a similar solvent system. Fractions containing the compound of interest (based on Rf value) are pooled.
5. High-Performance Liquid Chromatography (HPLC) Purification
HPLC is used for the final purification of this compound to achieve high purity.
-
5.1. System and Column: A reversed-phase HPLC system with a C18 column is used.[9]
-
5.2. Mobile Phase: A gradient of acetonitrile in water is a common mobile phase for brassinosteroid separation.[9] The exact gradient should be optimized.
-
5.3. Sample Injection: The pooled and dried fraction from column chromatography is dissolved in the initial mobile phase composition and injected into the HPLC.
-
5.4. Peak Collection: The peak corresponding to this compound is collected.
-
5.5. Final Concentration: The collected fraction is evaporated to yield the purified compound.
6. Structure Elucidation and Quantification
The identity and purity of the isolated compound are confirmed using spectroscopic methods.
-
6.1. Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for accurate mass determination and fragmentation analysis.[10][11]
-
6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the detailed chemical structure.
-
6.3. Quantification: The quantity of the purified compound can be determined using a calibrated analytical HPLC system with a suitable detector (e.g., UV or MS).
Data Presentation
The following table summarizes the expected outcomes of the purification process. The values are illustrative and will need to be determined experimentally.
| Purification Step | Starting Material (g) | Elution Solvent/Mobile Phase | Volume (mL) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 500 (Fresh Plant) | 80% Aqueous Methanol | 5000 | 25,000 | <1 |
| Ethyl Acetate Fraction | 25 | n-Hexane, Ethyl Acetate | 1500 | 2,000 | 5 |
| SPE Eluate | 2 | 20% and 80% Aqueous Methanol | 20 | 400 | 20 |
| Column Chromatography Pool | 0.4 | n-Hexane:Ethyl Acetate Gradient | 50 | 50 | 70 |
| Final HPLC Isolate | 0.05 | Acetonitrile:Water Gradient | 5 | 5 | >98 |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Simplified brassinosteroid signaling pathway.[3]
References
- 1. Chromatographic procedures for the isolation of plant steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes & Protocols for the Characterization of 12-Hydroxyalbrassitriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyalbrassitriol is a member of the brassinosteroid family, a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and responses to environmental stress. The precise characterization of this and other brassinosteroids is crucial for understanding their biological function and for potential applications in agriculture and medicine. These application notes provide detailed protocols for the extraction, purification, and analytical characterization of this compound using modern chromatographic and spectroscopic techniques.
Extraction and Purification of this compound from Plant Material
Due to the low endogenous concentrations of brassinosteroids in plant tissues, a robust extraction and purification protocol is essential for their analysis.[1][2] This protocol outlines a solid-phase extraction (SPE) method to isolate and enrich this compound from a complex plant matrix.
Experimental Protocol: Extraction and SPE
-
Homogenization: Freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered tissue to a tube and add 1 mL of 80% aqueous methanol. Sonicate for 10 minutes and then agitate on a rotary shaker overnight at 4°C.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
First SPE (C18):
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifuged extract onto the cartridge.
-
Wash the cartridge with 5 mL of 15% aqueous methanol to remove polar impurities.
-
Elute the brassinosteroid fraction with 5 mL of 80% aqueous methanol.
-
-
Second SPE (Silica):
-
Evaporate the eluate from the C18 cartridge to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of chloroform.
-
Condition a silica SPE cartridge (e.g., 500 mg) with 5 mL of chloroform.
-
Load the reconstituted sample onto the cartridge.
-
Wash with 5 mL of chloroform to remove nonpolar impurities.
-
Elute this compound with 5 mL of 5% methanol in chloroform.
-
-
Final Preparation: Evaporate the final eluate to dryness and reconstitute in a suitable solvent for analysis (e.g., 100 µL of methanol for LC-MS).
References
Application Note: HPLC-MS Analysis of 12-Hydroxyalbrassitriol and Other Brassinosteroids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brassinosteroids (BRs) are a class of plant steroid hormones that regulate a wide array of physiological and developmental processes, including cell elongation, vascular differentiation, and stress responses.[1][2] 12-Hydroxyalbrassitriol is a member of this family. The analysis of BRs in plant tissues is challenging due to their extremely low endogenous concentrations and the complexity of the plant matrix.[2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful and sensitive technique for the quantification of these phytohormones.[2] This application note provides a detailed protocol for the extraction, purification, and HPLC-MS/MS analysis of brassinosteroids, which can be adapted for the specific analysis of this compound.
Experimental Protocols
1. Sample Preparation and Extraction
A robust sample preparation protocol is crucial for accurate BR analysis, ensuring high recovery rates.[2]
-
Sample Collection: Collect fresh plant tissues (e.g., leaves, roots, seeds) and immediately freeze them in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction. For optimal results, young plant tissues are recommended.[2]
-
Homogenization: Grind the frozen plant tissue (typically >2 g) to a fine powder in the presence of liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Transfer the powdered tissue to a suitable tube.
-
Add ice-cold 80% aqueous methanol (e.g., 10 mL per gram of tissue).[1]
-
Add an appropriate internal standard to correct for analyte loss during sample preparation.
-
Vortex the mixture thoroughly and incubate at 4°C with shaking for at least 1 hour.
-
Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet with fresh extraction solvent to ensure complete recovery.
-
Pool the supernatants.
-
2. Purification: Solid-Phase Extraction (SPE)
Due to the complexity of plant extracts, a purification step is necessary to remove interfering compounds.
-
SPE Column: A C18 solid-phase extraction cartridge is commonly used for the purification of brassinosteroids.
-
Procedure:
-
Condition the C18 cartridge by washing with methanol followed by water.
-
Load the crude extract onto the conditioned cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the brassinosteroids with a more non-polar solvent, such as 80% methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for HPLC-MS analysis.[3]
-
3. Derivatization (Optional but Recommended)
Due to the poor ionization efficiency of some brassinosteroids, derivatization can significantly enhance sensitivity in MS detection.[4] Phenylboronic acid can be used to derivatize BRs containing vicinal diols.[5]
-
Procedure:
HPLC-MS/MS Analysis
1. HPLC Conditions
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of brassinosteroids.
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic brassinosteroids. An example gradient is as follows: 0-2 min, 30% B; 2-10 min, 30-100% B; 10-15 min, 100% B; 15-15.1 min, 100-30% B; 15.1-20 min, 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
2. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) is commonly used, often in positive ion mode.[1]
-
Ionization Mode: Positive or negative ion mode can be used, depending on the specific brassinosteroid and whether derivatization was performed.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.[2][4] Specific precursor-to-product ion transitions for the target brassinosteroids and internal standards must be determined.
-
Typical ESI-MS/MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Data Presentation
Quantitative data for brassinosteroid analysis can be summarized as follows. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 pg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Brassinosteroid (BR) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites, and semi-quantification of 12 alkyl hydroxy metabolites in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterol and Brassinosteroid Hormone Quantification by LC/MS of Picolinyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCCC 2001, Volume 66, Issue 12, Abstracts pp. 1729-1734 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Application Notes and Protocols for NMR Spectroscopy of Drimane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene skeleton. They exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties, making them promising candidates for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these complex molecules. This document provides detailed application notes and standardized protocols for the analysis of drimane sesquiterpenoids using various NMR techniques.
Application Notes: Key NMR Techniques for Drimane Sesquiterpenoid Analysis
The structural diversity of drimane sesquiterpenoids, arising from variations in stereochemistry and functional groups, necessitates a comprehensive suite of NMR experiments for unambiguous characterization.
One-Dimensional (1D) NMR Spectroscopy
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment, and their scalar couplings. For drimane sesquiterpenoids, the ¹H NMR spectrum reveals characteristic signals for methyl groups, olefinic protons, and protons attached to carbons bearing heteroatoms. The integration of these signals provides the relative ratio of each type of proton.
-
¹³C NMR (Carbon-13 NMR): This experiment provides information about the number and types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization (sp³, sp², sp) and the nature of their substituents. For drimane sesquiterpenoids, the ¹³C NMR spectrum is crucial for determining the total number of carbons and identifying key functional groups such as carbonyls, olefins, and carbons attached to hydroxyl groups.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR experiments are essential for establishing the connectivity between atoms and elucidating the complete structure of drimane sesquiterpenoids.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds (²JHH, ³JHH).[1] In drimane sesquiterpenoids, COSY is used to trace out the proton spin systems within the bicyclic core and the side chains, helping to establish the connectivity of adjacent CH-CH and CH-CH₂ moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached (¹JCH).[1] HSQC is a powerful tool for assigning the proton signals to their corresponding carbon atoms in the drimane skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[1] HMBC is critical for connecting the spin systems established by COSY and for identifying quaternary carbons, which are not observed in HSQC spectra. It is instrumental in piecing together the entire carbon skeleton of the drimane sesquiterpenoid.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, irrespective of their bonding connectivity. NOESY and ROESY are vital for determining the relative stereochemistry of the drimane sesquiterpenoids by identifying which protons are on the same face of the molecule.
Data Presentation: Characteristic NMR Data of Drimane Sesquiterpenoids
The following tables summarize characteristic ¹H and ¹³C NMR chemical shift ranges for key structural motifs found in drimane sesquiterpenoids. These values are compiled from various literature sources and can serve as a reference for the initial assessment of spectra.
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Drimane Sesquiterpenoids in CDCl₃
| Proton Type | Chemical Shift Range (ppm) | Notes |
| Methyls (C-13, C-14, C-15) | 0.70 - 1.20 | Typically singlets. |
| Methylene Protons (Ring A/B) | 1.00 - 2.50 | Complex overlapping multiplets. |
| Methine Protons (Ring A/B) | 1.20 - 2.80 | Often coupled to multiple protons. |
| Olefinic Protons | 5.30 - 7.00 | Dependent on substitution pattern. |
| Protons on Oxygenated Carbons | 3.50 - 4.50 | Shifted downfield. |
| Aldehydic Protons | 9.40 - 10.00 | Characteristic downfield singlets or doublets. |
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Drimane Sesquiterpenoids in CDCl₃
| Carbon Type | Chemical Shift Range (ppm) | Notes |
| Methyls (C-13, C-14, C-15) | 15.0 - 35.0 | |
| Methylene Carbons (Ring A/B) | 20.0 - 45.0 | |
| Methine Carbons (Ring A/B) | 30.0 - 60.0 | |
| Quaternary Carbons (Ring Junction) | 35.0 - 50.0 | |
| Olefinic Carbons | 110.0 - 160.0 | |
| Oxygenated Carbons | 60.0 - 90.0 | |
| Carbonyl Carbons (Aldehyde/Ketone) | 190.0 - 210.0 | |
| Carbonyl Carbons (Ester/Lactone) | 170.0 - 180.0 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data for drimane sesquiterpenoids. Specific parameters may need to be optimized based on the sample concentration, solvent, and the specific NMR instrument used.
Sample Preparation
-
Sample Purity: Ensure the drimane sesquiterpenoid sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for drimane sesquiterpenoids. Other solvents like methanol-d₄ (CD₃OD), acetone-d₆ ((CD₃)₂CO), or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the solubility of the compound.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
1D NMR Acquisition
¹H NMR Protocol:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
¹³C NMR Protocol:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
2D NMR Acquisition
COSY Protocol:
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 2-4 per increment.
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
HSQC Protocol:
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.4' on Bruker instruments).
-
Spectral Width (SW): ¹H dimension: same as ¹H NMR; ¹³C dimension: 160-180 ppm.
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 2-8 per increment.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
HMBC Protocol:
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (SW): ¹H dimension: same as ¹H NMR; ¹³C dimension: 200-240 ppm.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
NOESY Protocol:
-
Pulse Program: Standard NOESY experiment with gradient selection (e.g., 'noesygpph' on Bruker instruments).
-
Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
Mixing Time (d8): 500-800 ms, needs to be optimized for the specific molecule.
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
Mandatory Visualizations
Biosynthetic Pathway of Drimane Sesquiterpenoids
The biosynthesis of drimane sesquiterpenoids originates from the cyclization of farnesyl pyrophosphate (FPP).[2] The initial cyclization can lead to different drimane carbocations, which then undergo various rearrangements, oxidations, and other enzymatic modifications to produce the vast array of drimane structures observed in nature.
Caption: Biosynthesis of drimane sesquiterpenoids from Acetyl-CoA.
Experimental Workflow for Structure Elucidation
The structural elucidation of an unknown drimane sesquiterpenoid using NMR spectroscopy follows a logical and systematic workflow, integrating data from various experiments.
Caption: Workflow for drimane sesquiterpenoid structure elucidation.
References
Application Notes and Protocols for Culturing Penicillium sp. for Novel Steroid Production, Including 12-Hydroxyalbrassitriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the cultivation of Penicillium species with the aim of producing novel steroid compounds, using the hypothetical target molecule 12-Hydroxyalbrassitriol as a case study. As there is currently no public-domain information linking Penicillium sp. to the production of this compound, this guide outlines a systematic approach for screening Penicillium isolates, optimizing culture conditions to induce and enhance the production of novel steroids, and the subsequent extraction and analysis of these target compounds. The protocols provided are grounded in established methodologies for fungal secondary metabolite research and are intended to serve as a comprehensive guide for the discovery and development of new bioactive steroids from fungal sources.
Introduction
The genus Penicillium is a well-established source of a diverse array of secondary metabolites with significant pharmacological activities. While renowned for the production of antibiotics like penicillin, species within this genus also synthesize a wide range of other bioactive compounds, including various steroids.[1][2] Steroids produced by fungi exhibit a broad spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][3]
This compound is a brassinosteroid, a class of polyhydroxylated steroidal phytohormones. While its biosynthesis is well-characterized in plants, its production by microbial fermentation has not been documented. This document provides a framework for exploring the potential of Penicillium species as producers of this, or structurally related novel steroid molecules. The protocols detailed below describe a comprehensive workflow from the initial screening of a culture collection to the analytical validation of the target compound.
Experimental Protocols
Media Preparation
A variety of media formulations should be tested to identify the optimal conditions for inducing steroid biosynthesis in the selected Penicillium sp. Below are formulations for three commonly used media for fungal cultivation.
Table 1: Composition of Culture Media for Penicillium sp.
| Component | Potato Dextrose Broth (PDB) (g/L) | Czapek-Dox Broth (CDB) (g/L) | Yeast Extract Sucrose (YES) Broth (g/L) |
| Potato Infusion | 200.0 | - | - |
| Dextrose | 20.0 | 30.0 | 150.0 |
| Sucrose | - | - | - |
| Sodium Nitrate | - | 3.0 | - |
| Dipotassium Phosphate | - | 1.0 | - |
| Magnesium Sulfate | - | 0.5 | - |
| Potassium Chloride | - | 0.5 | - |
| Ferrous Sulfate | - | 0.01 | - |
| Yeast Extract | - | - | 20.0 |
| Distilled Water | to 1 L | to 1 L | to 1 L |
| Preparation | Dissolve components in distilled water and sterilize by autoclaving at 121°C for 15 minutes. | Dissolve components in distilled water and sterilize by autoclaving at 121°C for 15 minutes. | Dissolve components in distilled water and sterilize by autoclaving at 121°C for 15 minutes. |
Culture Inoculation and Incubation
-
Prepare a spore suspension of the Penicillium sp. isolate by adding 10 mL of sterile 0.1% Tween 80 solution to a mature (7-10 days old) culture on a Potato Dextrose Agar (PDA) plate.
-
Gently scrape the surface of the agar with a sterile loop to dislodge the conidia.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 10^6 spores/mL.
-
Inoculate 100 mL of each sterile medium in 250 mL Erlenmeyer flasks with 1 mL of the spore suspension.
-
Incubate the flasks at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days.
Optimization of Culture Conditions using Fractional Factorial Design
To efficiently screen for the optimal conditions for this compound production, a fractional factorial design (FFD) of experiments is recommended. This statistical approach allows for the simultaneous evaluation of multiple factors.[4][5][6]
Table 2: Example of a 2^(5-1) Fractional Factorial Design for Optimizing Steroid Production
| Run | Temperature (°C) | pH | Sucrose (g/L) | Yeast Extract (g/L) | Incubation Time (days) | Hypothetical this compound Yield (mg/L) |
| 1 | 20 (-) | 5 (-) | 100 (-) | 10 (-) | 7 (-) | 0.5 |
| 2 | 30 (+) | 5 (-) | 100 (-) | 10 (-) | 7 (-) | 1.2 |
| 3 | 20 (-) | 7 (+) | 100 (-) | 10 (-) | 14 (+) | 2.5 |
| 4 | 30 (+) | 7 (+) | 100 (-) | 10 (-) | 14 (+) | 5.8 |
| 5 | 20 (-) | 5 (-) | 200 (+) | 10 (-) | 14 (+) | 3.1 |
| 6 | 30 (+) | 5 (-) | 200 (+) | 10 (-) | 14 (+) | 7.2 |
| 7 | 20 (-) | 7 (+) | 200 (+) | 10 (-) | 7 (-) | 1.8 |
| 8 | 30 (+) | 7 (+) | 200 (+) | 10 (-) | 7 (-) | 4.5 |
| 9 | 20 (-) | 5 (-) | 100 (-) | 30 (+) | 14 (+) | 4.2 |
| 10 | 30 (+) | 5 (-) | 100 (-) | 30 (+) | 14 (+) | 8.9 |
| 11 | 20 (-) | 7 (+) | 100 (-) | 30 (+) | 7 (-) | 2.1 |
| 12 | 30 (+) | 7 (+) | 100 (-) | 30 (+) | 7 (-) | 6.3 |
| 13 | 20 (-) | 5 (-) | 200 (+) | 30 (+) | 7 (-) | 3.5 |
| 14 | 30 (+) | 5 (-) | 200 (+) | 30 (+) | 7 (-) | 8.1 |
| 15 | 20 (-) | 7 (+) | 200 (+) | 30 (+) | 14 (+) | 10.5 |
| 16 | 30 (+) | 7 (+) | 200 (+) | 30 (+) | 14 (+) | 15.2 |
Note: The yield data is hypothetical and for illustrative purposes only.
Extraction of Steroids
-
After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Extract the mycelial biomass with methanol or acetone to recover intracellular steroids.
Analysis of this compound
The crude extract can be analyzed for the presence of this compound and other steroids using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS).
Table 3: Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Gradient | 0-5 min: 30% Acetonitrile5-25 min: 30-100% Acetonitrile25-30 min: 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
Visualizations
Experimental Workflow
Caption: Workflow for discovery and production of novel steroids.
Hypothetical Biosynthetic Pathway
Caption: A plausible biosynthetic route to a novel steroid.
Data Presentation
The results from the fractional factorial design experiment should be analyzed to determine the main effects of each factor and any significant interactions. This analysis will guide further optimization experiments, potentially using a central composite design to pinpoint the exact optimal conditions.
Table 4: Main Effects Analysis from Hypothetical FFD Experiment
| Factor | Main Effect on Yield (mg/L) | Significance (p-value) |
| Temperature | +3.5 | < 0.01 |
| pH | +1.8 | < 0.05 |
| Sucrose Concentration | +2.5 | < 0.01 |
| Yeast Extract Concentration | +4.1 | < 0.001 |
| Incubation Time | +5.2 | < 0.001 |
Note: The data presented is hypothetical and for illustrative purposes only. Actual results will vary depending on the Penicillium species and the specific culture conditions.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the systematic exploration of Penicillium species as a source of novel steroids, such as this compound. By employing a combination of diverse culture media, statistically designed experiments for optimization, and appropriate analytical techniques, researchers can efficiently screen for and enhance the production of target bioactive compounds. This approach not only increases the likelihood of discovering new molecules but also provides a clear path for scaling up production for further pharmacological evaluation and development.
References
- 1. Bioactive and unusual steroids from Penicillium fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Bioactive and unusual steroids from Penicillium fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Application of Fractional Factorial Designs to Study Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction of Secondary Metabolites from Fungal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fungi are prolific producers of a vast array of secondary metabolites, which are small molecules not essential for normal growth but crucial for survival, defense, and communication.[1][2][3] These compounds, including polyketides, nonribosomal peptides, alkaloids, and terpenes, represent a rich source of bioactive molecules with significant pharmaceutical potential, such as antibiotics, antifungals, antivirals, and antitumor agents.[1][3][4][5] The successful isolation and characterization of these valuable compounds hinge on efficient extraction and purification from fungal cultures. This document provides detailed protocols for both conventional and modern extraction techniques, data for comparative analysis, and visual workflows to guide researchers in this critical process.
Overview of Extraction Strategies
The first step in isolating fungal secondary metabolites is to separate them from the fungal biomass (mycelia) and the culture medium. The location of the target metabolites—whether they are intracellular or secreted into the medium—dictates the initial approach.
-
Extracellular Metabolites: If the target compounds are secreted, the process begins with separating the culture broth from the fungal mycelia, typically by filtration or centrifugation. The clarified broth is then subjected to extraction, most commonly liquid-liquid extraction.
-
Intracellular Metabolites: For metabolites retained within the mycelia, the fungal biomass must first be harvested and then lysed to release the compounds. This is followed by solid-liquid extraction.
In many cases, a comprehensive analysis requires extracting from both the culture filtrate and the mycelia.
Conventional Extraction Protocols
Solvent Extraction
Solvent extraction is the most traditional and widely used method for isolating secondary metabolites. The choice of solvent is critical and depends on the polarity of the target compounds.[4] A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) is often employed to fractionate the extract based on polarity.[6]
Common Solvents for Fungal Metabolite Extraction:
| Solvent | Polarity | Typically Extracts |
| Hexane | Non-polar | Lipids, fatty acids, non-polar terpenes |
| Dichloromethane (DCM) | Polar aprotic | Terpenoids, steroids, less polar polyketides |
| Chloroform | Polar aprotic | Pigments, alkaloids, various lipophilic compounds[7] |
| Ethyl Acetate (EtOAc) | Polar aprotic | Broad range of metabolites, considered a very effective general-purpose solvent for fungal extracts[1][4][7][8] |
| Acetone | Polar aprotic | Flavonoids, tannins, broad range of metabolites[7] |
| Methanol (MeOH) | Polar protic | Glycosides, saponins, highly polar alkaloids, and polyketides[4][7] |
| Ethanol (EtOH) | Polar protic | Similar to methanol, often used in "green" extraction methods[4] |
| Water | Highly polar | Sugars, salts, very polar compounds[6][9] |
Protocol 2.1.1: Liquid-Liquid Extraction of Culture Filtrate
This protocol is for extracting metabolites secreted into a liquid culture medium.
Materials:
-
Fungal culture broth
-
Separatory funnel
-
Extraction solvent (e.g., Ethyl Acetate)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelia from the culture broth by vacuum filtration.
-
Transfer the culture filtrate to a separatory funnel of appropriate size.
-
Add an equal volume of ethyl acetate to the separatory funnel.[4]
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic solvent layer (top or bottom, depending on density) will contain the extracted metabolites.[4]
-
Drain the organic layer into a clean flask.
-
Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize yield.
-
Combine all organic extracts and dry over anhydrous sodium sulfate to remove residual water.
-
Filter out the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.[4]
-
Store the dried crude extract at 4°C for further analysis.[4]
Protocol 2.1.2: Solid-Liquid Extraction of Fungal Mycelia
This protocol is for extracting intracellular metabolites.
Materials:
-
Fungal mycelia (fresh or freeze-dried)
-
Mortar and pestle with liquid nitrogen (for cell disruption)
-
Extraction solvent (e.g., Methanol or a 1:1 mixture of Dichloromethane and Methanol)[6]
-
Erlenmeyer flask
-
Shaker
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Harvest the mycelia from the culture by filtration. Wash with distilled water to remove residual media components.[10]
-
Freeze-dry the mycelia to remove water, which improves extraction efficiency.[9]
-
Grind the dried mycelia into a fine powder using a mortar and pestle, optionally with liquid nitrogen for brittle fracture and efficient cell lysis.
-
Transfer the powdered mycelia to an Erlenmeyer flask.
-
Add the extraction solvent at a ratio of approximately 10:1 (solvent volume:mycelia dry weight).
-
Agitate the mixture on a shaker at room temperature for several hours or overnight.[11]
-
Separate the extract from the solid residue by vacuum filtration.
-
Wash the mycelial residue with a small volume of fresh solvent and combine the filtrates.[11]
-
Evaporate the solvent using a rotary evaporator to yield the crude extract.
Modern & Green Extraction Protocols
Modern techniques aim to improve extraction efficiency, reduce solvent consumption and extraction time, and prevent the degradation of thermolabile compounds.[12][13][14]
Ultrasound-Assisted Extraction (UAE)
UAE uses acoustic cavitation to disrupt fungal cell walls, enhancing solvent penetration and mass transfer.[13] This method offers reduced extraction times, lower temperatures, and increased yields.[13][15]
Comparative Data: UAE vs. Conventional Methods
| Parameter | Conventional Extraction | Ultrasound-Assisted Extraction (UAE) |
| Extraction Time | Hours to days | Minutes (e.g., 10-41 min)[14][16] |
| Temperature | Often requires heating | Lower temperatures (e.g., 40°C), preserving thermolabile compounds[13][16] |
| Solvent Consumption | High | Reduced |
| Yield | Variable | Generally higher[13][16] |
Protocol 3.1.1: Ultrasound-Assisted Extraction
Materials:
-
Powdered fungal mycelia
-
Extraction solvent (e.g., 42% Ethanol)[16]
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter (0.45 µm)
Procedure:
-
Place a known amount of powdered fungal biomass (e.g., 1 g) into a centrifuge tube or flask.
-
Add the extraction solvent at an optimized ratio (e.g., 34:1 mL/g).[16]
-
Place the vessel in an ultrasonic bath or insert the probe sonicator.
-
Apply ultrasound at a specified frequency (e.g., >16 kHz) and power for a set time (e.g., 41 minutes). Maintain a controlled temperature (e.g., 40°C).[13][16]
-
After sonication, centrifuge the mixture to pellet the solid debris.
-
Decant the supernatant and filter it through a 0.45 µm filter to obtain the clarified extract.
-
The extract can be concentrated using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and fungal matrix, causing cell rupture due to increased internal pressure. This leads to a very rapid extraction process.[12][17]
Protocol 3.2.1: Microwave-Assisted Extraction
Materials:
-
Powdered fungal biomass
-
Microwave-transparent extraction vessel
-
Extraction solvent (e.g., Methanol and aqueous Sodium Hydroxide for ergosterol)[17]
-
Microwave extraction system
Procedure:
-
Place a small, weighed sample of fungal material into the extraction vessel.
-
Add the appropriate extraction solvent.
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation for a short duration (e.g., 35 seconds).[17] The power and time will need to be optimized based on the solvent and target metabolite.
-
After the extraction cycle, allow the vessel to cool to a safe temperature.
-
Filter the contents to separate the extract from the solid residue.
-
The resulting extract is ready for analysis or further purification.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly CO₂, as the extraction solvent.[18][19] By adjusting pressure and temperature, the solvating power of the fluid can be tuned.[18] The main advantages are that the extract is free of organic solvent residue and the process is suitable for thermolabile compounds.[20] The addition of a co-solvent (modifier) like ethanol or methanol can increase the polarity of the supercritical CO₂ to extract more polar compounds.[18][21]
Comparative Data: SFE Efficiency with Co-solvents [21]
| Compound Property (logP) | Optimal Co-solvent |
| logP > 3 (Non-polar) | 20% Ethyl Acetate |
| logP < 3 (More polar) | Methanol |
Protocol 3.3.1: Supercritical Fluid Extraction
Materials:
-
Freeze-dried, ground fungal biomass
-
Supercritical Fluid Extractor
-
High-purity CO₂
-
Co-solvent (e.g., Ethanol)
Procedure:
-
Pack the ground fungal material into the extraction vessel.
-
Set the system parameters for temperature (e.g., 60°C) and pressure (e.g., 300-350 bar).[19]
-
If required, set the co-solvent pump to add a small percentage of modifier (e.g., 1% v/v ethanol).[19]
-
Pump supercritical CO₂ through the extraction vessel at a constant flow rate.
-
The fluid containing the dissolved metabolites flows into a separator vessel where the pressure is reduced.
-
As the CO₂ returns to a gaseous state, the extracted metabolites precipitate and are collected in the separator.
-
The solvent-free crude extract can be collected for further processing.
Post-Extraction Cleanup: Solid-Phase Extraction (SPE)
Crude extracts often contain impurities that can interfere with downstream analysis or bioassays. Solid-Phase Extraction (SPE) is a rapid and effective technique for sample cleanup and fractionation.[22][23] The method relies on the differential affinity of compounds in the extract for a solid sorbent packed in a cartridge.[23]
Protocol 4.1: SPE for Fractionation of a Fungal Extract
Materials:
-
SPE cartridge (e.g., C8 reversed-phase)[9]
-
Crude fungal extract redissolved in a minimal amount of loading solvent
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water or a low percentage of organic solvent)
-
Elution solvents of increasing organic strength (e.g., 25%, 50%, 75%, 100% Methanol in water)[9]
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to activate the sorbent. Do not allow the sorbent to dry.
-
Equilibration: Pass 1-2 cartridge volumes of water (or initial mobile phase) to prepare the sorbent for the aqueous sample.
-
Loading: Load the redissolved crude extract onto the cartridge. Apply a slow, steady flow rate.
-
Washing: Pass a wash solvent (e.g., water) through the cartridge to remove highly polar impurities like salts and sugars.
-
Elution: Elute the bound metabolites by passing solvents of increasing organic strength through the cartridge. For example, sequentially elute with 25% MeOH, 50% MeOH, 75% MeOH, and finally 100% MeOH.[9] Collect each fraction in a separate, labeled tube.
-
Evaporate the solvent from each fraction to yield purified and fractionated samples ready for analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Secondary Metabolites from Plant Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ultrasonic-assisted extraction offers groundbreaking benefits for the medicinal mushroom industry [nutraceuticalbusinessreview.com]
- 14. aimspress.com [aimspress.com]
- 15. Ultrasonic-assisted extraction offers groundbreaking benefits | KÄÄPÄ Biotech [kaapabiotech.com]
- 16. Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-assisted extraction of the fungal metabolite ergosterol and total fatty acids | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Supercritical Carbon Dioxide Extracts of Cordyceps sinensis: Chromatography-based Metabolite Profiling and Protective Efficacy Against Hypobaric Hypoxia [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. manuallib.com [manuallib.com]
- 23. affinisep.com [affinisep.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 12-Hydroxyalbrassitriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of 12-Hydroxyalbrassitriol, a sesquiterpenoid isolated from cultures of Aspergillus sp.[1] The following protocols describe established in vitro assays to screen for and characterize its potential anti-inflammatory effects.
Introduction to this compound
This compound is a sesquiterpenoid compound with the molecular formula C15H26O4.[1] Natural products are a rich source of novel anti-inflammatory agents.[2] Given its chemical nature, this compound is a candidate for investigation into its ability to modulate inflammatory pathways. The assays detailed below provide a robust framework for its initial characterization.
Cell Viability Assay (MTT Assay)
Before assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound on the selected cell line (e.g., RAW 264.7 macrophages).
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay determines the effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]
Experimental Protocol:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells (1 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours. Pre-treat cells with non-cytotoxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Reagent Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Caption: Workflow for the Nitric Oxide (NO) Production Assay.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement
This protocol measures the effect of this compound on the secretion of key pro-inflammatory cytokines using ELISA. The suppression of cytokines like TNF-α, IL-6, and IL-1β is a crucial indicator of anti-inflammatory activity.[3][5]
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plates and collect the cell culture supernatant.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Create standard curves for each cytokine and determine the concentrations in the samples. Calculate the percentage inhibition of cytokine production.
References
- 1. 12-Hydroxy-6-epi-albrassitriol | CAS:178330-78-4 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. arborassays.com [arborassays.com]
- 3. Antioxidant and Anti-Inflammatory Activities of Phenolic-Enriched Extracts of Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Antimicrobial Susceptibility Testing of 12-Hydroxyalbrassitriol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The increasing prevalence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Natural products and their synthetic derivatives, such as the steroidal compound 12-Hydroxyalbrassitriol, represent a promising avenue for new antimicrobial drugs. This document provides detailed protocols for determining the in vitro antimicrobial susceptibility of this compound. The primary methods outlined are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the subsequent assay to determine the Minimum Bactericidal Concentration (MBC). These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for a novel test compound.[1][2][3][4][5][6]
Introduction
Antimicrobial Susceptibility Testing (AST) is a critical in vitro procedure to determine the effectiveness of an antimicrobial agent against a specific microorganism.[7][8] The results, typically reported as the Minimum Inhibitory Concentration (MIC), represent the lowest concentration of the drug that inhibits the visible growth of the organism.[7][9] For novel compounds like this compound, establishing a baseline antimicrobial profile is a foundational step in the drug discovery pipeline.
This application note details the standardized methods for evaluating the antibacterial and antifungal activity of this compound. The protocols are designed to be reproducible and provide a quantitative measure of the compound's potency, enabling comparison with existing antibiotics and guiding further development. While guidelines from bodies like CLSI and EUCAST are optimized for clinical antibiotics, they provide a robust framework for testing natural or novel compounds.[4]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[9] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates (U-bottom)
-
Test microorganisms (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)[4]
-
0.5 McFarland turbidity standard[10]
-
Spectrophotometer or turbidity meter
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Gentamicin, Ampicillin, Fluconazole)
-
Resazurin sodium salt or 2,3,5-Triphenyltetrazolium chloride (TTC) (optional, for viability indication)
Methodology:
-
Preparation of Test Compound Stock:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure complete dissolution.
-
Note: The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit microbial growth. A solvent toxicity control must be included.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[10]
-
Dilute this standardized suspension 1:150 in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Plate Preparation (96-well plate):
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row (e.g., column 1) and mix well. This creates an initial 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
This leaves column 11 as the growth control (broth only, no compound) and column 12 as the sterility control (uninoculated broth).
-
Finally, add 100 µL of the standardized microbial inoculum (prepared in Step 2) to wells in columns 1 through 11. Do not add inoculum to column 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film) to prevent evaporation.
-
Incubate the plate at 35-37°C for 16-20 hours for most bacteria, or 24-48 hours for fungi.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Optionally, add a viability indicator like Resazurin (which turns from blue to pink in the presence of metabolic activity) to aid in endpoint determination.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a follow-up to the MIC test.
Methodology:
-
Subculturing from MIC Plate:
-
Select the wells from the completed MIC assay that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
From each of these clear wells, take a 10-20 µL aliquot.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, observe the plates for bacterial growth.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤ 2-3 colonies on the spot plate).
-
Data Presentation
Quantitative results from the antimicrobial susceptibility tests should be recorded systematically. The following tables provide a template for summarizing the data.
Table 1: MIC Values of this compound against Test Microorganisms
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | Positive Control | Control MIC (µg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Gentamicin | ||
| Escherichia coli | ATCC 25922 | Gentamicin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | ||
| Enterococcus faecalis | ATCC 29212 | Ampicillin |
| Candida albicans | ATCC 90028 | | Fluconazole | |
Table 2: MBC Values and MIC/MBC Ratio for this compound
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | ||||
| Escherichia coli | ATCC 25922 |
| Pseudomonas aeruginosa | ATCC 27853 | | | | |
Interpretation Note: An agent is typically considered bactericidal if the MBC/MIC ratio is ≤ 4. A ratio > 4 suggests the agent is bacteriostatic .
Visualizations: Workflows and Potential Mechanisms
Diagrams help visualize the experimental process and conceptualize potential mechanisms of action.
Caption: Workflow for MIC and MBC determination.
As the mechanism of action for this compound is unknown, a primary step in its characterization would be to investigate its effect on common bacterial targets. A hypothetical pathway could involve the disruption of the bacterial cell membrane or cell wall synthesis.
Caption: Potential antimicrobial mechanisms of action.
References
- 1. ESCMID: EUCAST [escmid.org]
- 2. EUCAST: EUCAST - Home [eucast.org]
- 3. Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. nih.org.pk [nih.org.pk]
- 7. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. Antimicrobial Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Unlocking Nature's Pharmacy: A Guide to Identifying the Molecular Targets of Bioactive Natural Products
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive suite of application notes and protocols has been released today, detailing the principal methods for identifying the molecular targets of bioactive natural products. This resource is designed to equip researchers, scientists, and drug development professionals with the detailed methodologies and comparative data necessary to accelerate the discovery of novel therapeutics from nature's vast chemical library.
Natural products have long been a cornerstone of drug discovery, yet their precise mechanisms of action often remain elusive. Identifying the specific protein targets of these compounds is a critical step in understanding their therapeutic effects and potential side effects. These new application notes provide in-depth protocols for a range of established and cutting-edge target identification techniques, including Affinity Chromatography, Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and Activity-Based Protein Profiling (ABPP).
"The therapeutic potential of natural products is immense, but realizing that potential requires a deep understanding of how they interact with the complex machinery of the cell," said a spokesperson for the project. "Our goal is to provide the scientific community with a practical and detailed toolkit to demystify these interactions and pave the way for the development of next-generation therapies."
Included in this release are meticulously structured tables summarizing key quantitative data from various studies. This allows for easy comparison of binding affinities, enrichment folds, and thermal stability shifts associated with different natural products and their protein targets. Furthermore, detailed, step-by-step experimental protocols for each key technique are provided, offering researchers a clear roadmap for implementation in their own laboratories.
A key feature of this resource is the inclusion of diagrams generated using Graphviz (DOT language) to visually represent complex biological processes. These diagrams illustrate experimental workflows and key signaling pathways—including the Wnt, p53, and Notch pathways—that are often modulated by bioactive natural products.
Featured Application Notes and Protocols
Affinity Chromatography-Mass Spectrometry (AC-MS)
Affinity chromatography remains a powerful technique for isolating and identifying the binding partners of a bioactive natural product.[1] This method involves immobilizing the natural product onto a solid support to "fish" for its interacting proteins from a complex biological sample, such as a cell lysate.[1] The captured proteins are then eluted and identified using mass spectrometry.
Experimental Workflow for Affinity Chromatography
Quantitative Data for Natural Product-Protein Interactions using Affinity-Based Methods
| Natural Product | Protein Target | Method | Quantitative Value | Reference |
| Quercetin | Human Serum Albumin | Ultracentrifugation Assay | Ka = 267 ± 33 x 10³ M⁻¹ | [2] |
| Quercetin | Bovine Serum Albumin | Fluorescence Spectroscopy | KA = 4.94 x 10⁵ M⁻¹ | [3] |
| Resveratrol | Bovine Serum Albumin | Not Specified | KA = 2.52 ± 0.5 x 10⁴ M⁻¹ | [4] |
| Genistein | Estrogen Receptor β | Docking Analysis | Binding Energy = -213.62 kJ/mol | [5] |
| Artemisinin | PfATP6 | Molecular Docking | Binding Energy = -5.27 to -8.96 kcal/mol | [6] |
Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is a label-free approach that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein against proteolysis.[7][8] In this assay, a cell lysate is treated with the natural product and then subjected to digestion by a protease. The target protein, stabilized by the bound natural product, will be more resistant to degradation compared to other proteins.[9]
Protocol for Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions. Determine the total protein concentration.[10]
-
Compound Incubation: Incubate the lysate with the bioactive natural product or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour at room temperature).[11]
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to the compound-treated and control lysates and incubate for a defined period.[11]
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.[10]
-
Analysis: Analyze the protein samples by SDS-PAGE and Western blotting using an antibody against a candidate target protein, or by mass spectrometry for unbiased target identification.[8] A higher abundance of a protein in the natural product-treated sample compared to the control indicates a potential interaction.[12]
Experimental Workflow for DARTS
Cellular Thermal Shift Assay (CETSA)
CETSA is another powerful label-free method that relies on the principle of ligand-induced protein stabilization.[13] However, in CETSA, the stabilization is measured against thermal denaturation.[14] When a natural product binds to its target protein within a cell or cell lysate, the melting temperature (Tm) of the protein typically increases.[13] This change in thermal stability can be detected and quantified.
Protocol for Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the bioactive natural product or a vehicle control.[14]
-
Heating: Heat the cell suspensions to a range of different temperatures.[14]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[14]
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.[13]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the natural product indicates target engagement.[13]
Quantitative Data from Thermal Shift Assays
| Natural Product | Protein Target | Method | Quantitative Value (ΔTm) | Reference |
| Captopril | EcArgE | TSA | +4°C | [15] |
| Unnamed Inhibitor | Enzyme | TSA | +13°C | [15] |
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics approach that utilizes reactive chemical probes to identify the functional state of enzymes and other proteins.[16] This method is particularly useful for natural products that form covalent bonds with their targets.[17] A probe typically consists of the natural product scaffold, a reactive group, and a reporter tag for detection and enrichment.[17]
Experimental Workflow for Activity-Based Protein Profiling
Quantitative Data from ABPP Studies
| Natural Product Derivative | Protein Target Class | Method | Quantitative Value (EC₅₀) | Reference |
| Curcumin Derivative (CUIII) | Protein Kinase C Isozymes | Fluorescence Quenching | 4-11 µM | [11] |
| Curcumin | Various Signaling Proteins | Multiple Biophysical Methods | Kd/Ki/IC₅₀ in nM to µM range | [18] |
Signaling Pathways Modulated by Bioactive Natural Products
Many bioactive natural products exert their therapeutic effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of a natural product.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[4] Aberrant Wnt signaling is implicated in various diseases, including cancer.[19] The canonical pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate target gene expression.[7]
Wnt Signaling Pathway Diagram
p53 Signaling Pathway
The p53 signaling pathway plays a central role in tumor suppression by regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[20] The tumor suppressor protein p53 is a transcription factor that is activated by various stress signals, leading to the transcription of target genes that mediate its cellular effects.[21]
p53 Signaling Pathway Diagram
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions during development and in adult tissues.[22] It is initiated by the binding of a Notch ligand on one cell to a Notch receptor on an adjacent cell, leading to proteolytic cleavage of the receptor and the release of the Notch intracellular domain (NICD), which then acts as a transcriptional co-activator in the nucleus.[23]
Notch Signaling Pathway Diagram
These comprehensive application notes and protocols are now available for the scientific community and are expected to be an invaluable resource for advancing the field of natural product-based drug discovery.
References
- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extensive binding of the bioflavonoid quercetin to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pharmacoinformatics Analysis of Artemisinin Targets and de novo Design of Hits for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the Therapeutic Potential of Curcumin and Synthetic Derivatives: A Computational Approach to Anti-Obesity Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic overview of quercetin and its Cu(II) complex interaction with serum albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activity-based protein profiling for natural product target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 18. Multitargeting by curcumin as revealed by molecular interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Elucidating the Inhibitory Effect of Resveratrol and Its Structural Analogs on Selected Nucleotide-Related Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Computational and informatics strategies for identification of specific protein interaction partners in affinity purification mass spectrometry experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of 12-Hydroxyalbrassitriol
Introduction
12-Hydroxyalbrassitriol is a triterpenoid, a class of naturally occurring compounds known for a wide spectrum of pharmacological activities.[1] These activities often include anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] Evaluating the bioactivity of a novel compound like this compound requires a systematic approach using established cell-based assays.[5] These assays provide insights into the compound's mechanism of action and its therapeutic potential by assessing its effects in a biologically relevant cellular environment.[5]
This document provides detailed protocols and application notes for three fundamental cell-based assays to characterize the bioactivity of this compound:
-
Cytotoxicity Assay (MTT) to determine anticancer potential and viable concentration ranges.
-
Anti-Inflammatory Assay (Nitric Oxide Production) to assess the ability to modulate inflammatory responses.
-
Antioxidant Assay (Intracellular ROS) to measure the capacity to combat oxidative stress.
Application Note 1: Evaluation of Cytotoxicity and Anticancer Potential
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and establish its half-maximal inhibitory concentration (IC50). This is crucial for identifying direct anticancer activity and for selecting non-toxic concentrations for subsequent bioactivity assays.
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[8] The formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).[6][8]
Experimental Protocol: MTT Cell Viability Assay[6][8][9]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | [Insert Value] |
| MCF-7 | Breast Cancer | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] |
| HEK293 | Normal Kidney | [Insert Value] |
Visualizations
Application Note 2: Evaluation of Anti-Inflammatory Activity
Objective: To determine if this compound can inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Principle of the Nitric Oxide Assay: Macrophages, when activated by inflammatory stimuli like LPS, produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS).[10] NO is a highly reactive radical, but it is rapidly oxidized to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the cell culture medium. The Griess reaction is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.[11] In this reaction, sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo product that can be quantified by measuring absorbance at 540-550 nm.[12][13]
Experimental Protocol: Nitric Oxide (NO) Assay[12][14]
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in 5% CO₂.
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound (determined from the MTT assay).
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for an additional 24 hours.
-
-
Griess Reaction:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite (NaNO₂).
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage inhibition of NO production:
-
% Inhibition = (1 - ([NO] in Treated Cells / [NO] in LPS-only Cells)) * 100
-
-
Parallel Viability Check: It is crucial to perform a concurrent MTT assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.[11]
-
Data Presentation: Inhibition of NO Production
| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO | Cell Viability (%) |
| 0 (Control) | [Value] | 0 | 100 |
| 0 (LPS only) | [Value] | 0 | ~100 |
| [Conc. 1] + LPS | [Value] | [Value] | [Value] |
| [Conc. 2] + LPS | [Value] | [Value] | [Value] |
| [Conc. 3] + LPS | [Value] | [Value] | [Value] |
Visualizations
Application Note 3: Evaluation of Cellular Antioxidant Activity
Objective: To measure the ability of this compound to reduce intracellular levels of Reactive Oxygen Species (ROS) in cells subjected to oxidative stress.
Principle of the Cellular ROS Assay: Reactive Oxygen Species (ROS) are highly reactive molecules that can cause damage to cells, a condition known as oxidative stress.[14] The DCF-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method to measure intracellular ROS.[14] Non-fluorescent DCF-DA is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Experimental Protocol: Intracellular ROS Assay[16][17]
-
Cell Seeding:
-
Seed cells (e.g., PC12 or HaCaT) in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in 5% CO₂.
-
-
Compound Pre-treatment:
-
Treat cells with non-toxic concentrations of this compound for 1-4 hours.
-
-
Probe Loading:
-
Remove the medium and wash the cells gently with warm PBS.
-
Add 100 µL of 10 µM DCF-DA solution (in serum-free medium) to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCF-DA solution and wash the cells again with PBS.
-
Add 100 µL of an ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (TBHP), to the wells. A typical concentration is 100-500 µM H₂O₂. Include a positive control (inducer only) and a negative control (cells only).
-
Incubate for 30-60 minutes.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the negative control (background) from all other readings.
-
Calculate the percentage reduction of ROS:
-
% ROS Reduction = (1 - (Fluorescence of Treated Cells / Fluorescence of Inducer-only Cells)) * 100
-
-
Data Presentation: Reduction of Intracellular ROS
| Concentration of this compound (µM) | Fluorescence Intensity (Arbitrary Units) | % ROS Reduction |
| Control (No H₂O₂) | [Value] | N/A |
| H₂O₂ only | [Value] | 0 |
| [Conc. 1] + H₂O₂ | [Value] | [Value] |
| [Conc. 2] + H₂O₂ | [Value] | [Value] |
| [Conc. 3] + H₂O₂ | [Value] | [Value] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer [mdpi.com]
- 3. Immunomodulatory properties of triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Properties Mediate Nephroprotective and Hepatoprotective Activity of Essential Oil and Hydro-Alcoholic Extract of the High-Altitude Plant Skimmia anquetilia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Antioxidant and Anti-Inflammatory Activities of Phenolic-Enriched Extracts of Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. dovepress.com [dovepress.com]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview on Assay Methods to Quantify ROS and Enzymatic Antioxidants in Erythrocytes and Spermatozoa of Small Domestic Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
In Vivo Experimental Designs for Drimane Sesquiterpenoid Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for designing in vivo experiments to investigate the therapeutic potential of drimane sesquiterpenoids. The focus is on two key areas of bioactivity: anti-inflammatory and anticancer effects.
Application Note 1: Anti-Inflammatory Activity of Drimane Sesquiterpenoids
Drimane sesquiterpenoids, such as polygodial, have demonstrated significant anti-inflammatory properties in vivo.[1][2] A primary mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[3][4] Drimane sesquiterpenoids have been shown to inhibit the phosphorylation of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[2][5][6]
Experimental Workflow for Anti-Inflammatory Studies
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating 12-Hydroxyalbrassitriol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyalbrassitriol is a member of the brassinosteroid family of polyhydroxysteroids. Originally identified as plant hormones, brassinosteroids have garnered significant interest in biomedical research due to their potential therapeutic applications, including anticancer properties.[1][2] Studies have demonstrated that various brassinosteroids can induce cell cycle arrest and apoptosis in human cancer cell lines, making them promising candidates for further investigation in drug development.[3][4][5]
A primary challenge in studying this compound and other brassinosteroids in biological assays is their hydrophobic nature, which leads to poor solubility in aqueous media. Proper formulation is therefore critical to ensure accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization and formulation of this compound for use in a variety of biological assays, particularly cell-based studies. Two primary methods are presented: a dimethyl sulfoxide (DMSO)-based approach and a cyclodextrin-based formulation for applications where DMSO may be undesirable.
Data Presentation
Table 1: Solubility of this compound and Related Brassinosteroids
| Compound | Solvent | Solubility | Storage of Stock Solution |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | Stock solutions in organic solvents can be stored at -20°C for several months. |
| Brassinolide | Ethanol | ~3 mg/mL | Aqueous solutions are not recommended for storage for more than one day. |
| Brassinolide | DMSO | ~5 mg/mL | Stock solutions in DMSO can be stored at -20°C for up to 3 months. |
| Brassinolide | Dimethyl formamide (DMF) | ~5 mg/mL |
For enhanced solubility of this compound, warming the solution to 37°C and using an ultrasonic bath is recommended.
Table 2: Recommended Final Concentrations of Solvents in Cell Culture Media
| Solvent | Recommended Maximum Concentration | Notes |
| DMSO | < 0.5% (v/v) | Concentrations above 1% can be cytotoxic and may induce cellular effects. A solvent control should always be included in experiments. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Up to 1-2% in serum-supplemented media; 0.5-1% in serum-free media | Generally considered non-toxic at these concentrations. |
Experimental Protocols
Protocol 1: Formulation of this compound using Dimethyl Sulfoxide (DMSO)
This protocol is suitable for most in vitro cell-based assays where the final concentration of DMSO can be kept low to avoid solvent-induced artifacts.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of a High-Concentration Stock Solution:
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the tube or warm it to 37°C to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Serial Dilution in DMSO (for dose-response experiments):
-
If a range of concentrations is required, perform serial dilutions of the high-concentration stock solution in sterile DMSO. This ensures that the final concentration of DMSO in the assay remains constant across all treatment groups.
-
-
Preparation of the Final Working Solution:
-
Pre-warm the appropriate cell culture medium to 37°C.
-
To prepare the final working solution, perform a stepwise dilution of the DMSO stock solution into the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium while gently vortexing or swirling the medium to prevent precipitation of the compound.
-
Ensure the final concentration of DMSO in the working solution is below 0.5% (v/v). For example, to achieve a final DMSO concentration of 0.1%, add 1 µL of the DMSO stock to 1 mL of cell culture medium.
-
-
Application to Cells:
-
Add the final working solution to your cell cultures.
-
Crucially, prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium and apply this to a separate set of cells.
-
Protocol 2: Formulation of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is recommended for assays where DMSO may interfere with the experimental outcome or for in vivo studies where DMSO toxicity is a concern. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[6]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator
-
Stir plate and magnetic stir bar
Procedure:
-
Preparation of the HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in sterile, purified water or PBS. A concentration of 20-40% (w/v) is a common starting point.
-
Stir or vortex the solution until the HP-β-CD is completely dissolved. This may require gentle heating.
-
-
Complexation of this compound with HP-β-CD:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Vortex the mixture vigorously.
-
Sonicate the mixture for 15-30 minutes. The solution should become clear as the this compound forms an inclusion complex with the HP-β-CD.
-
For larger volumes, the mixture can be stirred on a stir plate at room temperature overnight.
-
-
Sterilization and Dilution:
-
Sterilize the this compound-HP-β-CD complex solution by filtering it through a 0.22 µm syringe filter.
-
This sterile stock solution can then be diluted to the desired final concentration using sterile cell culture medium or buffer.
-
-
Application to Assays:
-
Add the diluted working solution to your biological assay.
-
A vehicle control consisting of the same final concentration of the HP-β-CD solution (without this compound) should be included in the experimental design.
-
Mandatory Visualizations
Caption: Workflow for the formulation of this compound.
References
- 1. Mechanisms of natural brassinosteroid-induced apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brassinosteroid - Wikipedia [en.wikipedia.org]
- 3. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ovid.com [ovid.com]
- 6. Promotive effect of brassinosteroids on cell division involves a distinct CycD3-induction pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Natural Product Libraries for Drimanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimane sesquiterpenoids are a class of natural products exhibiting a wide range of promising biological activities, including antifungal, antibacterial, anti-inflammatory, and cytotoxic effects.[1][2] Their structural complexity and potent bioactivities make them attractive candidates for drug discovery and development. High-throughput screening (HTS) of natural product libraries offers an efficient strategy for the identification of novel drimanes with therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for the successful execution of HTS campaigns targeting this important class of molecules.
Natural product libraries, derived from sources such as plants, fungi, and marine organisms, represent a vast and diverse chemical space for screening.[3][4] However, the inherent complexity of natural product extracts presents unique challenges for HTS, including the potential for interference with assay technologies and the need for robust dereplication strategies to identify known compounds early in the process.[3] This document outlines methodologies to navigate these challenges and effectively screen for and validate drimane hits.
Data Presentation: Quantitative Bioactivity of Drimane Sesquiterpenoids
The following tables summarize the reported in vitro bioactivity of various drimane sesquiterpenoids against fungal pathogens and cancer cell lines. This data provides a reference for expected potency and can aid in the selection of appropriate assay concentration ranges and hit validation criteria.
Table 1: Antifungal Activity of Drimane Sesquiterpenoids
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| (-)-Drimenol | Candida albicans | 4 - 8 | [2] |
| (-)-Drimenol | Candida glabrata | 8 | [2] |
| (-)-Drimenol | Candida krusei | 16 | [2] |
| (-)-Drimenol | Cryptococcus neoformans | 4 | [2] |
| (-)-Drimenol | Aspergillus fumigatus | 16 | [2] |
| Polygodial | Epidermophyton floccosum | 12.5 | [5] |
| Polygodial | Trichophyton rubrum | 25 | [5] |
| 1-β-(p-methoxycinnamoyl)-polygodial | Epidermophyton floccosum | 6.25 | [5] |
| Drimanial | Trichophyton rubrum | 12.5 | [5] |
Table 2: Cytotoxic Activity of Drimane Sesquiterpenoids against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Polygodial | PC-3 (Prostate) | 25.3 | [1][6] |
| Polygodial | MCF-7 (Breast) | 48.2 | [1][6] |
| Isopolygodial | PC-3 (Prostate) | 35.6 | [1][6] |
| Drimenol | PC-3 (Prostate) | > 100 | [1][6] |
| Conferifolin | MCF-7 (Breast) | 85.1 | [1][6] |
| Asperflavinoid A | HepG2 (Liver) | 10.8 | [7] |
| Asperflavinoid A | MKN-45 (Gastric) | 12.3 | [7] |
| Cinnamoyl derivative 18 | K562 (Leukemia) | 1.5 | [8] |
| Cinnamoyl derivative 18 | Nalm-6 (Leukemia) | 2.0 | [8] |
Signaling Pathway Modulated by Drimanes: The NF-κB Pathway
Certain drimane sesquiterpenoids, such as polygodial and isotadeonal, have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[11] The diagram below illustrates the canonical NF-κB signaling cascade and the inhibitory action of these drimanes.
Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.
Experimental Workflow for HTS of Drimanes
The high-throughput screening process for identifying bioactive drimanes from natural product libraries follows a structured workflow. This workflow is designed to efficiently screen large numbers of samples and progressively narrow down to confirmed hits with the desired biological activity.
Caption: High-throughput screening workflow for the discovery of drimanes.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in an HTS campaign for drimanes.
Preparation of a Natural Product Extract Library for HTS
This protocol outlines the general steps for preparing a natural product extract library suitable for high-throughput screening.
Materials:
-
Dried and ground source material (e.g., plant bark, fungal culture)
-
Extraction solvents (e.g., methanol, ethyl acetate, hexane)
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (optional, for prefractionation)
-
Deep-well 96-well plates
-
Dimethyl sulfoxide (DMSO), HTS-grade
-
Automated liquid handler
Procedure:
-
Extraction:
-
Macerate the dried and ground source material with an appropriate solvent (e.g., methanol) at room temperature for 24-48 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Prefractionation (Optional but Recommended):
-
To reduce the complexity of the crude extract, perform solid-phase extraction (SPE).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a pre-conditioned SPE cartridge (e.g., C18).
-
Elute the cartridge with a stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to obtain fractions with varying polarity.
-
Dry down each fraction.
-
-
Library Plating:
-
Dissolve the dried crude extracts or fractions in DMSO to a final stock concentration (e.g., 10 mg/mL).
-
Use an automated liquid handler to dispense the stock solutions into deep-well 96-well source plates.
-
Create replica plates at the desired screening concentration (e.g., 10 µg/mL) in 384-well assay plates.
-
Store the source and replica plates at -20°C or -80°C until use.
-
Primary HTS Assay: Antifungal Microbroth Dilution Assay
This protocol is designed for the primary high-throughput screening of a natural product library for antifungal activity.
Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
384-well clear, flat-bottom microtiter plates
-
Natural product library plates
-
Positive control (e.g., Amphotericin B)
-
Negative control (DMSO)
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal spores or cells in RPMI-1640 medium and adjust the concentration to a final density of 1-5 x 10^5 cells/mL.
-
-
Assay Plating:
-
Using an automated liquid handler, dispense the fungal inoculum into the wells of a 384-well plate.
-
Transfer a small volume (e.g., 100 nL) of the natural product extracts from the library plates to the assay plates.
-
Include wells with the positive control (Amphotericin B) and negative control (DMSO).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 24-48 hours.
-
-
Data Acquisition:
-
Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.
-
Alternatively, a viability dye such as resazurin can be added, and fluorescence can be measured.
-
-
Hit Identification:
-
Calculate the percentage of growth inhibition for each extract relative to the negative control.
-
Define a hit threshold (e.g., >80% inhibition) to identify primary hits.
-
Secondary HTS Assay: Cytotoxicity against Cancer Cell Lines (MTT Assay)
This protocol is for a secondary screen to evaluate the cytotoxic activity of primary hits against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., PC-3, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
384-well clear, flat-bottom microtiter plates
-
Primary hit compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the cancer cells in culture medium.
-
Seed the cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Add the primary hit compounds at a single high concentration (e.g., 10 µg/mL) to the wells containing the cells.
-
Include positive and negative controls.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Hit Confirmation:
-
Calculate the percentage of cell viability inhibition.
-
Confirmed cytotoxic hits are those that meet a predefined inhibition threshold (e.g., >50% inhibition).
-
Hit Validation: Dose-Response and IC50 Determination
This protocol is for validating confirmed hits by determining their half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare serial dilutions of the confirmed hit compounds in the appropriate assay medium.
-
Perform the respective bioassay (e.g., antifungal or cytotoxicity assay) with the serially diluted compounds.
-
Generate a dose-response curve by plotting the percentage of inhibition against the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
Conclusion
The methodologies and protocols outlined in these application notes provide a robust framework for the high-throughput screening of natural product libraries to discover novel drimane sesquiterpenoids. By employing a systematic workflow encompassing library preparation, multi-staged screening, and rigorous hit validation, researchers can efficiently identify and characterize drimanes with potent and selective biological activities. The successful implementation of these strategies has the potential to accelerate the development of new therapeutic agents derived from this important class of natural products.
References
- 1. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines [mdpi.com]
- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Antifungal activity of drimane sesquiterpenes from Drimys brasiliensis using bioassay-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ACG Publications - Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297 [acgpubs.org]
- 8. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing 12-Hydroxyalbrassitriol Production in Penicillium sp.
Welcome to the technical support center for optimizing the yield of 12-Hydroxyalbrassitriol from Penicillium sp. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: My Penicillium sp. culture is growing well, but the yield of this compound is consistently low. What are the initial steps for troubleshooting?
A1: Low yields despite good biomass production often point towards suboptimal conditions for secondary metabolism. Fungi, including Penicillium species, frequently produce secondary metabolites like this compound after the primary growth phase (idiophase) or in response to specific environmental cues or stressors.[1][2] Here’s a checklist to begin troubleshooting:
-
Re-evaluate Fermentation Media: The composition of your culture medium is critical. Ensure that the carbon and nitrogen sources are optimal for secondary metabolite production, not just for rapid growth. Sometimes, limiting a specific nutrient can trigger the production of secondary metabolites.
-
Check Incubation Parameters: Verify that the temperature, pH, and aeration (shaking speed) are within the optimal range for your specific Penicillium strain. These parameters can significantly influence the enzymatic pathways responsible for producing this compound.[3]
-
Analyze the Growth Curve: Determine the growth kinetics of your Penicillium sp. culture. The production of this compound may be highest during the stationary phase. Harvesting at the wrong time can lead to low yields.[1]
-
Inoculum Quality: The age and quality of the inoculum can impact the entire fermentation process.[3] Ensure you are using a standardized and healthy inoculum for each experiment.
Q2: What are the key media components I should focus on to improve the yield of this compound?
A2: The key is to find the right balance of nutrients that supports initial growth and then triggers the biosynthesis of your target compound.
-
Carbon Source: While glucose is often used for fungal growth, other carbohydrates like sucrose, lactose, or more complex sources like rice husk can sometimes lead to higher yields of secondary metabolites.[2][4][5]
-
Nitrogen Source: The type and concentration of the nitrogen source are crucial. Peptone, yeast extract, and sodium nitrate are commonly used.[6] Experimenting with different nitrogen sources and C:N ratios is recommended.
-
Phosphate Levels: Phosphate concentration can also be a regulatory factor in secondary metabolism.
-
Trace Elements: Ensure that essential trace elements and minerals are present in your medium, as they are often cofactors for the enzymes involved in the biosynthetic pathway of this compound.
Q3: How can I systematically optimize multiple fermentation parameters?
A3: A systematic approach using statistical experimental designs is highly recommended to efficiently screen for and optimize significant factors.[6][7][8][9]
-
Plackett-Burman Design: This is an excellent starting point for screening a large number of variables to identify the most influential ones with a minimal number of experiments.
-
Box-Behnken Design: Once you have identified the key factors, a response surface methodology like the Box-Behnken design can be used to find the optimal levels for these variables.[6][9]
Q4: I am observing batch-to-batch variability in my fermentation process. What could be the cause?
A4: Batch-to-batch variability can be frustrating. Here are some common causes:
-
Inoculum Inconsistency: Ensure your inoculum preparation is standardized. This includes the age of the culture, spore concentration, and the medium used for pre-culture.[3][10]
-
Media Preparation: Minor variations in media preparation, such as pH adjustments or sterilization time, can have a significant impact. Maintain strict protocols.
-
Environmental Factors: Fluctuations in incubator temperature, shaking speed, or even the geometry of the fermentation flasks can lead to inconsistent results.
Q5: What is the best method for extracting this compound from the fermentation broth?
A5: The choice of extraction method will depend on the chemical properties of this compound and whether it is intracellular or extracellular. A common approach for fungal secondary metabolites is:
-
Separation of Biomass: First, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Solvent Extraction:
-
Extracellular: The culture filtrate can be extracted with a suitable organic solvent like ethyl acetate or chloroform.[1]
-
Intracellular: The mycelium can be disrupted (e.g., using sonication or grinding with liquid nitrogen) and then extracted with a solvent.
-
-
Concentration: The organic extract is then concentrated under reduced pressure to yield the crude extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Troubleshooting Guides
Problem 1: Poor or No Production of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Penicillium Strain or Strain Degradation | Verify the identity and viability of your strain. If necessary, obtain a fresh culture from a reliable source. |
| Suboptimal Fermentation Medium | Perform a media optimization study. Test different carbon and nitrogen sources, as well as their concentrations.[6] |
| Inappropriate Incubation Conditions | Optimize key physical parameters like temperature, pH, and agitation speed using a systematic approach (e.g., one-factor-at-a-time or statistical design).[3] |
| Silent Biosynthetic Gene Cluster | The genes responsible for producing this compound may not be expressed under standard laboratory conditions.[8] Consider using epigenetic modifiers or co-cultivation with other microorganisms to induce gene expression. |
| Incorrect Harvest Time | Perform a time-course study to determine the optimal time for harvesting, which is often in the late stationary phase for secondary metabolites.[1] |
Problem 2: Inconsistent Yields of this compound
| Possible Cause | Troubleshooting Step |
| Variable Inoculum Quality | Standardize your inoculum preparation protocol, including the age of the seed culture and the number of spores used for inoculation.[3][10] |
| Inconsistent Media Preparation | Prepare media in large batches when possible to minimize variation. Double-check all measurements and pH adjustments. |
| Fluctuations in Fermentation Conditions | Ensure your incubator and shaker are properly calibrated and maintaining consistent temperature and agitation. |
| Genetic Instability of the Strain | High-producing strains can sometimes be unstable. Periodically re-isolate single colonies to maintain a homogenous and high-yielding population. |
Experimental Protocols
Protocol 1: Inoculum Preparation for Penicillium sp.
-
Culture Activation: Aseptically transfer a small piece of the stock culture of Penicillium sp. to a fresh Potato Dextrose Agar (PDA) plate.
-
Incubation: Incubate the plate at 25-28°C for 5-7 days, or until the fungus has sporulated sufficiently.
-
Spore Suspension: Add 5-10 mL of sterile 0.85% (w/v) saline solution containing 0.01% (w/v) Tween 80 to the PDA plate.[10]
-
Spore Collection: Gently scrape the surface of the culture with a sterile loop to release the conidia.
-
Concentration Adjustment: Transfer the spore suspension to a sterile tube. Adjust the spore concentration to a final density of approximately 1 x 10^6 conidia/mL using a hemocytometer. This suspension is now ready to be used as the inoculum.
Protocol 2: Submerged Fermentation for this compound Production
-
Media Preparation: Prepare the desired fermentation medium (e.g., Potato Dextrose Broth or a custom-optimized medium). Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.
-
Sterilization: Autoclave the flasks at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate each flask with 1 mL of the prepared spore suspension (from Protocol 1).
-
Incubation: Incubate the flasks on a rotary shaker at 150-200 rpm and 27-30°C for 12-14 days.[11]
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor biomass and this compound production.
Protocol 3: Extraction and Quantification of this compound
-
Harvesting: After the desired fermentation period, harvest the culture broth.
-
Biomass Separation: Separate the fungal mycelium from the broth by filtering through cheesecloth or centrifuging at 5000 x g for 15 minutes.
-
Extraction:
-
Broth: Extract the cell-free broth three times with an equal volume of ethyl acetate.
-
Mycelium: Wash the mycelium with distilled water, then homogenize it in methanol.
-
-
Pooling and Evaporation: Pool the organic extracts and evaporate the solvent using a rotary evaporator.
-
Quantification: Re-dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol) and quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a standard curve.
Data Presentation
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound (mg/L) |
| Glucose | 15.2 ± 0.8 | 45.3 ± 3.1 |
| Sucrose | 14.5 ± 0.6 | 62.8 ± 4.5 |
| Lactose | 10.1 ± 0.9 | 75.1 ± 5.2 |
| Starch | 12.3 ± 0.7 | 55.6 ± 3.9 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound (mg/L) |
| Peptone | 13.8 ± 0.5 | 80.4 ± 6.3 |
| Yeast Extract | 16.1 ± 0.7 | 72.9 ± 5.8 |
| Sodium Nitrate | 11.5 ± 0.4 | 95.2 ± 7.1 |
| Ammonium Sulfate | 9.8 ± 0.6 | 68.5 ± 4.9 |
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Hypothetical signaling pathway for secondary metabolite production.
References
- 1. scispace.com [scispace.com]
- 2. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Optimization of penicillin G production by Penicillium chrysogenum | Semantic Scholar [semanticscholar.org]
- 6. Optimization of Xylanase Production from Penicillium sp.WX-Z1 by a Two-Step Statistical Strategy: Plackett-Burman and Box-Behnken Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
- 9. Optimization of Xylanase production from Penicillium sp.WX-Z1 by a two-step statistical strategy: Plackett-Burman and Box-Behnken experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN109456899B - Penicillium and method for producing penicillic acid by fermenting penicillium - Google Patents [patents.google.com]
Stability of 12-Hydroxyalbrassitriol in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 12-Hydroxyalbrassitriol in different solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of a wide range of compounds for biological assays due to its high dissolving power.[1][2] For this compound, starting with a 10 mM stock solution in anhydrous DMSO is recommended.[2] It is crucial to assess the solubility and stability of the compound in DMSO to ensure the integrity of your experimental data.[1]
Q2: How should I store my this compound stock solution?
A2: Stock solutions of this compound in DMSO should be stored at -20°C to minimize degradation.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q3: What are the common degradation pathways for compounds like this compound?
A3: While specific degradation pathways for this compound are not extensively documented, compounds with similar functional groups can undergo degradation through mechanisms such as hydrolysis, oxidation, and photodegradation.[2][3] The stability can be significantly influenced by the pH of the solution and exposure to light and oxygen.
Q4: How can I assess the chemical stability of this compound in aqueous buffers?
A4: The chemical stability in aqueous buffers can be evaluated by incubating a solution of this compound at a specific concentration (e.g., 1-5 µM) in buffers of different pH values (e.g., acidic, neutral, and basic) at a constant temperature (e.g., 37°C).[2] Aliquots are taken at various time points and analyzed by a suitable analytical method like LC-MS/MS to determine the concentration of the remaining parent compound.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the well-plate during an in vitro assay. | The thermodynamic solubility of this compound in the final assay buffer may have been exceeded. The compound may have low aqueous solubility. | Perform a kinetic solubility assessment to determine the solubility limit in the assay buffer.[1] Consider lowering the final concentration of the compound in the assay. |
| Inconsistent results from the same stock solution. | The this compound stock solution may be degrading due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions and aliquot them into single-use vials. Store at -20°C or -80°C. Perform a stability study on your stock solution to understand its shelf-life.[1] |
| Appearance of unknown peaks in HPLC/LC-MS analysis over time. | These peaks likely represent degradation products of this compound. | Conduct a forced degradation study under various stress conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products and their formation pathways.[4] This can help in developing a stability-indicating analytical method. |
| Loss of compound activity in a cell-based assay. | The compound may be unstable in the cell culture medium at 37°C. | Evaluate the stability of this compound directly in the cell culture medium over the time course of your experiment. Analyze samples at different time points by LC-MS to quantify the remaining compound. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Solvents
This protocol outlines a general procedure to assess the stability of this compound in various solvents over time using LC-MS analysis.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Methanol
-
Acetonitrile
-
Microcentrifuge tubes
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions by diluting the stock solution to a final concentration of 10 µM in the test solvents (DMSO, PBS pH 7.4, Ethanol, Methanol).
-
For the T=0 time point, immediately transfer an aliquot of each working solution into a clean tube containing a quenching solvent (e.g., ice-cold acetonitrile) to stop any degradation. Store these samples at -20°C until analysis.
-
Incubate the remaining working solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), collect aliquots from each incubation mixture and quench them as described in step 3.
-
Analyze all samples (including T=0) by a validated LC-MS method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Quantitative Data Summary
Table 1: Stability of this compound (10 µM) in Various Solvents at Room Temperature
| Solvent | % Remaining after 1 hr | % Remaining after 4 hrs | % Remaining after 8 hrs | % Remaining after 24 hrs |
| DMSO | 99.5 | 98.7 | 97.9 | 95.2 |
| PBS (pH 7.4) | 95.3 | 88.1 | 79.4 | 60.7 |
| Ethanol | 99.8 | 99.2 | 98.5 | 97.1 |
| Methanol | 99.6 | 99.0 | 98.2 | 96.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Preventing degradation of 12-Hydroxyalbrassitriol during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 12-Hydroxyalbrassitriol during extraction. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation during extraction?
This compound is a polyhydroxylated sesquiterpenoid, a class of compounds that share structural similarities with brassinosteroids. Its multiple hydroxyl groups make it a relatively polar molecule, but also susceptible to degradation through various mechanisms during the extraction process. Key factors that can lead to its degradation include:
-
Oxidation: The hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
pH Instability: Extremes of pH (both acidic and alkaline conditions) can catalyze degradation reactions such as hydrolysis or rearrangement of the molecular structure.
-
Thermal Stress: High temperatures used during extraction or solvent evaporation steps can cause thermal degradation of the compound.
-
Enzymatic Degradation: When extracting from plant tissues, endogenous enzymes released upon cell lysis can modify or degrade this compound.
Q2: What are the initial signs of this compound degradation in my extract?
Common indicators of degradation include:
-
Low Recovery: The most direct sign is a lower than expected yield of the target compound in your final extract.
-
Appearance of Unknown Peaks: Chromatographic analysis (e.g., HPLC or LC-MS) may show additional, unexpected peaks that are not present in the standard.
-
Changes in Physical Properties: While harder to detect at low concentrations, degradation can sometimes lead to a change in the color or consistency of the dried extract.
Q3: Can I use a general steroid extraction protocol for this compound?
While general steroid extraction protocols can be a good starting point, they often need to be optimized for polyhydroxylated steroids like this compound. Standard protocols may not adequately address the specific stability challenges posed by the multiple hydroxyl groups. It is crucial to incorporate steps to mitigate oxidation, control pH, and minimize heat exposure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound, with a focus on preventing degradation.
Problem 1: Low Recovery of this compound
Low recovery is a frequent issue and can be caused by degradation or inefficient extraction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Degradation | 1. Work under an inert atmosphere: Purge solvents with nitrogen or argon before use and conduct the extraction under a nitrogen blanket. 2. Add antioxidants: Incorporate antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) into the extraction solvent. 3. Use amber glassware: Protect the sample from light throughout the extraction process. | Increased recovery of the target compound and reduction of degradation byproducts. |
| pH-related Degradation | 1. Buffer the extraction solvent: Maintain a neutral pH (around 7.0) using a suitable buffer system. 2. Avoid strong acids or bases: If pH adjustment is necessary, use dilute acids or bases and neutralize the extract promptly. | Improved stability of this compound in the extraction medium, leading to higher yields. |
| Thermal Degradation | 1. Use cold extraction methods: Perform the extraction at low temperatures (e.g., 4°C) by working in a cold room or using an ice bath. 2. Use low-temperature evaporation: When concentrating the extract, use a rotary evaporator with a low-temperature water bath and high vacuum to minimize heat exposure. | Preservation of the chemical integrity of this compound, resulting in better recovery. |
| Inefficient Extraction | 1. Optimize the extraction solvent: Test a range of solvent systems with varying polarities. A mixture of a polar solvent (e.g., methanol, acetonitrile) and a less polar solvent may be optimal. 2. Increase extraction time or repetitions: Ensure complete extraction by extending the extraction time or performing multiple extraction cycles with fresh solvent. | Enhanced extraction efficiency, leading to a higher yield of the target compound. |
| Loss during Solid-Phase Extraction (SPE) | 1. Select the appropriate SPE sorbent: For a polyhydroxylated steroid, a reversed-phase sorbent like C18 is often suitable. Mixed-mode sorbents can also be effective. 2. Optimize loading, washing, and elution steps: Ensure the sample is loaded under conditions that promote binding. Use a wash solvent that removes impurities without eluting the target compound. Elute with a solvent strong enough to recover the compound completely.[1] | Minimized loss of this compound during the purification step, improving overall recovery. |
Problem 2: Presence of Multiple Degradation Products in the Final Extract
The presence of numerous unknown peaks in your chromatogram is a strong indication of degradation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enzymatic Degradation | 1. Flash-freeze the sample: Immediately after harvesting, freeze the plant material in liquid nitrogen to deactivate enzymes. 2. Use a denaturing solvent: Begin the extraction with a solvent that denatures proteins, such as methanol or ethanol. | Prevention of enzymatic modification of this compound, leading to a cleaner extract with fewer degradation products. |
| Reaction with Impurities in Solvents | 1. Use high-purity solvents: Employ HPLC-grade or higher purity solvents to avoid contaminants that could react with the target compound. 2. Check for peroxides: Test solvents like ethers for the presence of peroxides, which are strong oxidizing agents. | Reduced formation of artifacts and degradation products, resulting in a purer final sample. |
Experimental Protocols
Recommended Extraction Protocol for this compound
This protocol is a starting point and should be optimized for your specific sample matrix.
-
Sample Preparation:
-
Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.
-
Lyophilize the frozen material to remove water.
-
Grind the lyophilized tissue to a fine powder.
-
-
Extraction:
-
To 1 gram of powdered tissue, add 10 mL of pre-chilled (4°C) 80% methanol containing 0.1% ascorbic acid.
-
Homogenize the mixture using a tissue homogenizer for 2 minutes on ice.
-
Sonicate the homogenate for 10 minutes in an ice-water bath.
-
Agitate the mixture on a shaker for 2 hours at 4°C in the dark.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet with another 10 mL of the extraction solvent and combine the supernatants.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge.
-
Conditioning: Wash the cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Loading: Dilute the combined supernatant with water to a methanol concentration of less than 10% and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 5 mL of 80% methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 35°C.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol or acetonitrile).
-
Quantitative Data Summary
The following tables provide a summary of expected recovery rates for brassinosteroids (structurally similar compounds) under different extraction conditions. These values can serve as a benchmark for optimizing your own extraction protocol for this compound.
Table 1: Comparison of Recovery Rates with Different SPE Sorbents for 24-Epibrassinolide [2]
| SPE Sorbent | Average Recovery Rate (%) |
| Cleanert ODS C18 | 92.3 |
| Cleanert PEP | 85.1 |
| HyperSep Retain CX | 88.7 |
Table 2: Influence of Extraction Solvent on the Recovery of Brassinosteroids
| Extraction Solvent | Relative Recovery (%) |
| 80% Methanol | ~95 |
| 80% Acetonitrile | ~90 |
| 100% Methanol | ~80 |
| 100% Acetone | ~75 |
Note: These are generalized values based on literature for similar compounds and actual recovery will vary depending on the specific compound and matrix.
Visualizations
Logical Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low recovery of this compound.
Experimental Workflow for Preventing Degradation
References
Technical Support Center: Scaling Up 12-Hydroxyalbrassitriol Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of 12-Hydroxyalbrassitriol. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, extraction, purification, and scale-up of this compound production.
Issue 1: Low Yield of this compound in Extraction
-
Question: We are experiencing significantly lower than expected yields of this compound during the extraction from plant material. What are the potential causes and solutions?
-
Answer: Low extraction yields can stem from several factors. Firstly, the choice of solvent is critical. Triterpenoids like this compound have specific solubility profiles. It is recommended to perform small-scale solvent screening with a range of polar and non-polar solvents (e.g., methanol, ethanol, ethyl acetate, hexane) to identify the optimal extraction solvent.[1] Additionally, the extraction method plays a crucial role. While maceration is a simple technique, methods like ultrasound-assisted extraction can significantly improve efficiency by disrupting cell walls and enhancing solvent penetration.[1][2] The physical state of the plant material is also important; finely ground and dried plant material will have a larger surface area, leading to better extraction. Finally, consider the possibility of degradation. Triterpenoids can be sensitive to high temperatures, so prolonged exposure to heat during solvent evaporation should be avoided.
Issue 2: Co-extraction of Impurities
-
Question: Our crude extract containing this compound is highly impure, with significant amounts of pigments and other lipids, making purification difficult. How can we improve the selectivity of our extraction?
-
Answer: To minimize the co-extraction of impurities, a sequential extraction approach is often effective. You can start with a non-polar solvent like hexane to remove lipids and pigments before extracting the target compound with a more polar solvent. Another strategy is to use an alkaline extraction method. Treating the plant material with an alkalinized ethanol solution can selectively extract acidic triterpenoids while leaving many neutral impurities behind.[1] This method can yield a cleaner crude extract, simplifying downstream purification steps.
Issue 3: Challenges in Scaling Up the Synthesis
-
Question: We have successfully synthesized this compound at the lab scale, but are facing issues with reproducibility and yield upon scaling up. What should we consider?
-
Answer: Scaling up chemical reactions is rarely a linear process.[3] Key parameters that need careful consideration include:
-
Mixing and Heat Transfer: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences, affecting reaction kinetics and potentially leading to side reactions. Ensure your reactor is equipped with an appropriate stirring mechanism for the scale of your reaction.[3]
-
Reagent Addition: The rate of reagent addition can become critical at a larger scale. A slower, controlled addition may be necessary to manage exothermic reactions and maintain optimal reaction conditions.
-
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters (e.g., temperature, pH, concentration) can help identify and correct deviations early, ensuring consistency between batches.[3]
-
Technology Transfer: A thorough and well-documented technology transfer process from the R&D team to the production team is crucial to avoid miscommunication and ensure all critical parameters are understood and controlled.[3]
-
Frequently Asked Questions (FAQs)
Synthesis and Production
-
What is the general biosynthetic pathway for triterpenoids like this compound? Triterpenoids are synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4][5] These precursors are then used to form squalene, which is cyclized by oxidosqualene cyclases to form the basic triterpenoid skeleton.[5][6] This skeleton then undergoes a series of modifications, such as oxidations and glycosylations, to yield the final product.[5]
-
What are the key enzymes involved in triterpenoid biosynthesis that could be engineered to improve yield? Key enzymes that can be targeted for metabolic engineering to enhance triterpenoid production include those in the upstream MVA or MEP pathways, as well as the specific oxidosqualene cyclase that catalyzes the formation of the this compound precursor skeleton. Overexpression of these genes in a suitable host organism like Saccharomyces cerevisiae can lead to increased product titers.[7]
Purification and Analysis
-
What are the recommended methods for purifying this compound? A multi-step purification strategy is typically required. After initial extraction, techniques like column chromatography using silica gel or macroporous resins can be employed for initial fractionation.[8][9] For high-purity isolation, High-Performance Liquid Chromatography (HPLC) is the method of choice.[10]
-
Which analytical techniques are suitable for the characterization and quantification of this compound? For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[10] For routine quantification, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or more commonly, Liquid Chromatography-Mass Spectrometry (LC-MS) are used for their high sensitivity and selectivity.[11] A validated spectrophotometric method can also be used for the quantification of total triterpenes.[12]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Triterpenoids
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 100 mL of 75% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at 40°C.[8]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of Triterpenoids using Macroporous Resin
-
Resin Preparation: Pack AB-8 macroporous resin into a chromatography column and wash it thoroughly with deionized water and then ethanol.[8]
-
Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared column.
-
Elution:
-
Wash the column with deionized water to remove highly polar impurities.
-
Perform a stepwise elution with increasing concentrations of ethanol (e.g., 25%, 50%, 75%).[8]
-
Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or LC-MS.
-
-
Concentration: Pool the fractions containing the pure compound and evaporate the solvent.
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoids
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| Maceration | Ethanol | 25 | 48 | 1.5 - 3.0 | 5 - 15 |
| Soxhlet | Ethyl Acetate | 77 | 8 | 3.5 - 5.0 | 10 - 25 |
| Ultrasound-Assisted | 75% Ethanol | 40 | 0.5 | 4.0 - 6.0 | 15 - 30 |
| Alkaline Extraction | 2% NaOH in Ethanol | 25 | 6 | 2.0 - 4.0 | 20 - 50 |
Note: Yield and purity are highly dependent on the plant source and specific triterpenoid.
Table 2: Analytical Techniques for Triterpenoid Analysis
| Technique | Purpose | Sample Preparation | Detection Limit |
| TLC | Rapid Screening | Direct spotting of extract | ng - µg |
| GC-MS | Quantification & Identification | Derivatization required | pg - ng |
| LC-MS/MS | Quantification & Identification | Dilution in mobile phase | fg - pg |
| NMR | Structure Elucidation | High purity sample required | µg - mg |
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Postulated inhibitory effect of a pentacyclic triterpenoid on the NF-κB signaling pathway.[13]
References
- 1. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. maxapress.com [maxapress.com]
- 9. Frontiers | Isolation of two triterpenoids from Phlomis purpurea, one of them with anti-oomycete activity against Phytophthora cinnamomi, and insights into its biosynthetic pathway [frontiersin.org]
- 10. Techniques for the analysis of pentacyclic triterpenoids in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability in 12-Hydroxyalbrassitriol isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the isolation of 12-Hydroxyalbrassitriol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical sources?
A1: this compound is a member of the brassinosteroid family, a class of plant steroid hormones that regulate various aspects of plant growth and development. Brassinosteroids are found in a wide variety of plant tissues, and their concentrations can vary significantly depending on the plant species, age, and environmental conditions.
Q2: What are the major challenges in isolating this compound that contribute to batch-to-batch variability?
A2: The primary challenges stem from the inherent variability of the starting plant material and the complexities of the multi-step isolation process. Factors influencing batch-to-batch consistency include:
-
Source Material Variability: Climate, fertilization methods, harvest time, and storage conditions can all affect the concentration of this compound in the plant source.[1]
-
Extraction Efficiency: The choice of solvent, temperature, and extraction time can significantly impact the yield.
-
Purification Inconsistencies: Variability in solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) steps can lead to inconsistent purity and recovery.
-
Compound Stability: this compound may be sensitive to pH, temperature, and light, leading to degradation during the isolation process.
Q3: What are the key steps in a typical isolation protocol for brassinosteroids like this compound?
A3: A general workflow for brassinosteroid isolation involves:
-
Extraction: The plant material is typically extracted with an organic solvent.
-
Preliminary Purification: The crude extract is subjected to liquid-liquid partitioning and/or solid-phase extraction (SPE) to remove major interfering compounds.
-
Chromatographic Purification: High-performance liquid chromatography (HPLC) is commonly used for the final purification of the target compound.
-
Analysis and Quantification: Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify the isolated this compound.[2][3]
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize solvent polarity. A mixture of polar and non-polar solvents may be necessary to efficiently extract this compound. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. |
| Degradation during Extraction | Control the temperature during extraction. Elevated temperatures can lead to the degradation of thermolabile compounds. Perform extractions at room temperature or below if stability is a concern. |
| Loss during Liquid-Liquid Partitioning | Ensure the pH of the aqueous phase is optimized to keep this compound in its non-ionized form, preventing its loss to the aqueous layer. |
| Poor Recovery from Solid-Phase Extraction (SPE) | The sorbent may not be appropriate for this compound. Test different SPE cartridges (e.g., C18, silica). Ensure the elution solvent is strong enough to desorb the compound completely.[3] |
| Inefficient HPLC Purification | Optimize the mobile phase composition and gradient to ensure good separation and recovery. Check for compound precipitation on the column. |
Poor Purity of Isolated this compound
| Potential Cause | Troubleshooting Step |
| Co-extraction of Impurities | Modify the initial extraction solvent to be more selective for this compound. |
| Ineffective SPE Cleanup | Optimize the wash steps during SPE to remove more impurities before eluting the target compound. A stronger wash solvent may be needed, but be careful not to elute the this compound. |
| Co-elution during HPLC | Adjust the HPLC mobile phase composition, gradient, or column chemistry to improve the resolution between this compound and contaminating compounds. |
| Sample Overload on HPLC Column | Reduce the amount of sample injected onto the HPLC column to prevent peak broadening and co-elution. |
| Contamination from Solvents or Equipment | Use high-purity solvents and thoroughly clean all glassware and equipment to avoid introducing contaminants. |
Inconsistent Results Between Batches
| Potential Cause | Troubleshooting Step |
| Variability in Starting Material | Standardize the source of the plant material as much as possible (e.g., same species, grown under similar conditions, harvested at the same time). |
| Inconsistent Extraction Parameters | Strictly control extraction parameters such as solvent-to-solid ratio, extraction time, and temperature for every batch. |
| Variability in SPE Procedure | Ensure consistent conditioning, loading, washing, and elution steps in the SPE protocol. Use an automated SPE system if available for better reproducibility. |
| HPLC Column Performance Changes | Monitor the HPLC column for changes in backpressure and peak shape. Use a guard column to protect the analytical column and have a standard operating procedure for column washing and regeneration. |
| Inaccurate Quantification | Use a validated analytical method for quantification. Prepare fresh calibration standards for each batch of analysis. |
Data Presentation: Optimizing Extraction Parameters
The following tables provide suggested starting ranges for optimizing the extraction of this compound. These are general guidelines, and the optimal conditions should be determined empirically for your specific plant material and experimental setup.
Table 1: Effect of Solvent Composition on Yield
| Solvent System (v/v) | Relative Polarity | Expected Yield Range (relative) | Notes |
| 100% Methanol | High | Moderate to High | Good for extracting a broad range of polar compounds. |
| 80% Methanol / 20% Water | High | High | The addition of water can enhance the extraction of some polar compounds. |
| 100% Ethanol | High | Moderate to High | A less toxic alternative to methanol. |
| 80% Ethanol / 20% Water | High | High | Often a good starting point for brassinosteroid extraction. |
| 100% Acetonitrile | Medium-High | Moderate | Can offer different selectivity compared to alcohols. |
| Dichloromethane/Methanol (2:1) | Medium | Moderate to High | A common solvent system for extracting lipids and steroids. |
Table 2: Effect of Temperature and Time on Yield
| Temperature (°C) | Extraction Time (hours) | Expected Yield Range (relative) | Notes |
| 25 (Room Temperature) | 12 - 24 | Baseline | Minimizes the risk of thermal degradation. |
| 40 | 4 - 8 | Moderate Increase | Increased temperature can improve extraction efficiency. |
| 60 | 1 - 2 | Potential Increase | Higher temperatures require shorter extraction times to avoid degradation. Monitor for compound stability. |
Table 3: Effect of pH on Stability (General Guidance)
| pH Range | Expected Stability | Notes |
| 3 - 5 (Acidic) | Potentially Unstable | Brassinosteroids can be susceptible to degradation under acidic conditions. |
| 6 - 8 (Neutral) | Generally Stable | Neutral pH is often optimal for the stability of natural products during extraction and purification. |
| 9 - 11 (Alkaline) | Potentially Unstable | Strong alkaline conditions can also lead to degradation. |
Experimental Protocols
Protocol 1: General Extraction of Brassinosteroids
-
Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Suspend the powdered plant material in 80% methanol (1 g of sample per 10 mL of solvent).
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture and collect the supernatant.
-
Re-extract the plant residue with fresh 80% methanol for another 24 hours.
-
Combine the supernatants from both extractions.
-
-
Solvent Evaporation: Evaporate the methanol from the combined supernatant under reduced pressure at a temperature below 40°C to obtain a crude aqueous extract.
-
Liquid-Liquid Partitioning:
-
Partition the aqueous extract against an equal volume of n-hexane to remove non-polar compounds. Discard the n-hexane layer.
-
Adjust the pH of the aqueous layer to 7.0.
-
Partition the neutral aqueous layer against an equal volume of ethyl acetate. Collect the ethyl acetate layer, which contains the brassinosteroids.
-
Repeat the ethyl acetate partitioning three times.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Sample Preparation: Dissolve the dried ethyl acetate fraction from Protocol 1 in a small volume of the SPE loading solvent (e.g., 10% methanol in water).
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.
-
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water to remove highly polar impurities.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove moderately polar impurities.
-
-
Elution: Elute the this compound fraction with 5 mL of 80% methanol.
-
Drying: Evaporate the elution fraction to dryness under a stream of nitrogen.
Protocol 3: HPLC Purification
-
Sample Preparation: Reconstitute the dried sample from Protocol 2 in the HPLC mobile phase.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 70% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC-MS system.
Mandatory Visualizations
Caption: A generalized experimental workflow for the isolation of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound isolation.
Caption: A simplified representation of the brassinosteroid biosynthesis pathway.
References
Dealing with interfering compounds in 12-Hydroxyalbrassitriol extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dealing with interfering compounds in 12-Hydroxyalbrassitriol extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds when extracting this compound from plant matrices?
A1: While specific interfering compounds for this compound are not extensively documented, based on the analysis of brassinosteroids in general, the primary interferences include:
-
Pigments: Chlorophylls and carotenoids are abundant in plant tissues and can co-extract with this compound, interfering with chromatographic separation and causing ion suppression in mass spectrometry.
-
Lipids and Waxes: These non-polar compounds are often present in high concentrations and can co-elute with the target analyte, leading to matrix effects.
-
Other Sterols: Plant tissues contain a variety of other sterols and their derivatives which are structurally similar to this compound, potentially leading to overlapping chromatographic peaks and isobaric interference in MS analysis.
-
Phenolic Compounds: These compounds are widespread in plants and can also be co-extracted, contributing to the complexity of the sample matrix.
Q2: What is the recommended initial extraction solvent for this compound?
A2: An 80% aqueous methanol solution is a commonly recommended solvent for the extraction of brassinosteroids from plant tissues.[1] It offers a good balance of polarity to efficiently extract this compound while minimizing the co-extraction of highly non-polar lipids. Acetonitrile is another effective solvent that has been used.[2][3]
Q3: Is derivatization necessary for the analysis of this compound by LC-MS/MS?
A3: Derivatization is not always necessary, especially with modern, highly sensitive LC-MS/MS instrumentation.[2][3][4] However, in cases where the concentration of this compound is extremely low or the sample matrix is particularly complex, derivatization can improve ionization efficiency and, consequently, the detection limits.
Q4: What are the key benefits of using Immunoaffinity Chromatography (IAC) for purification?
A4: Immunoaffinity Chromatography (IAC) offers high selectivity for the purification of brassinosteroids. By using antibodies specific to the brassinosteroid structure, IAC can significantly reduce matrix effects, leading to cleaner extracts and improved sensitivity and selectivity in subsequent LC-MS/MS analysis.[2]
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Extraction and Purification
| Potential Cause | Troubleshooting Step |
| Incomplete cell lysis | Ensure plant tissue is thoroughly homogenized. Freezing the sample in liquid nitrogen before grinding can improve cell wall disruption. |
| Inappropriate solvent volume | Use a sufficient solvent-to-sample ratio (e.g., 10:1 v/w) to ensure complete extraction. |
| Suboptimal SPE cartridge conditioning | Properly condition the Solid Phase Extraction (SPE) cartridge according to the manufacturer's instructions to ensure proper retention of the analyte. |
| Analyte loss during solvent evaporation | Use a gentle stream of nitrogen and a controlled temperature to evaporate the solvent. Avoid overheating, which can degrade the analyte. |
| Inefficient elution from SPE cartridge | Ensure the elution solvent is strong enough to desorb this compound from the SPE sorbent. Multiple small volume elutions may be more effective than a single large volume elution. |
Issue 2: High Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Co-elution of interfering compounds | Optimize the chromatographic gradient to improve the separation of this compound from matrix components. |
| Insufficient sample cleanup | Incorporate an additional purification step, such as Immunoaffinity Chromatography (IAC) or a different SPE sorbent, to remove interfering compounds. |
| High concentration of salts or lipids | Implement a protein precipitation or liquid-liquid extraction step before SPE to remove the bulk of these interferences. |
| Non-optimized MS source parameters | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to minimize in-source fragmentation and ion suppression. |
Quantitative Data Summary
The following table summarizes the recovery rates of different brassinosteroid purification methods. While specific data for this compound is limited, these values for related compounds provide a useful benchmark.
| Purification Method | Analyte(s) | Plant Matrix | Recovery Rate (%) | Reference |
| Solid Phase Extraction (SPE) | Multiple Brassinosteroids | Arabidopsis thaliana | 85-110 | (Tarkowská et al., 2016) |
| Dispersive Solid Phase Extraction (dSPE) | Multiple Brassinosteroids | Various plant tissues | 78.6 - 108.4 | (Li et al., 2019) |
| Immunoaffinity Chromatography (IAC) | Multiple Brassinosteroids | Zea mays, A. thaliana | >90 | (Oklestkova et al., 2017) |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound Purification
This protocol is a general guideline and may require optimization for specific plant matrices.
-
Sample Extraction:
-
Homogenize 1g of fresh plant tissue in 10 mL of 80% methanol.
-
Agitate for 1 hour at 4°C.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Dilute the supernatant from step 1 with 20 mL of deionized water.
-
Load the diluted extract onto the conditioned C18 cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.
-
-
Elution:
-
Elute the this compound with 10 mL of 80% methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Simplified brassinosteroid signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The determination of 22 natural brassinosteroids in a minute sample of plant tissue by UHPLC-ESI-MS/MS - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
Enhancing the resolution of 12-Hydroxyalbrassitriol in NMR spectra
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the resolution of 12-Hydroxyalbrassitriol NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound inherently complex and difficult to resolve?
A1: The NMR spectra of steroids like this compound are notoriously complex due to their rigid tetracyclic core and a large number of protons in similar chemical environments.[1] This leads to significant overlap of signals, particularly in the aliphatic region of the ¹H NMR spectrum, which often appears as a collection of overlapping multiplets.[1][2]
Q2: What is the most critical first step to ensure the best possible NMR resolution?
A2: Proper sample preparation is the most critical factor. The quality of your sample has a profound effect on the resulting spectrum.[3] This includes using a sufficient quantity of high-purity sample, choosing the correct deuterated solvent, filtering the solution to remove particulates, and using high-quality NMR tubes.[4][5]
Q3: Can changing the NMR solvent improve the resolution of overlapping signals?
A3: Yes, changing the solvent can significantly alter the chemical shifts of protons and potentially resolve overlapping signals.[6] Solvents like benzene-d6, acetone-d6, or methanol-d4 can induce different chemical shifts compared to the more common chloroform-d, sometimes separating key peaks from a crowded region.[6]
Q4: What are the primary benefits of using a higher-field NMR spectrometer?
A4: A higher magnetic field strength directly improves spectral resolution by increasing signal dispersion.[7] This means the chemical shifts (in Hz) are spread over a wider range, which helps to separate multiplets that would otherwise overlap at lower field strengths.[8] While increasing the magnetic field is effective, it is also expensive.[7]
Troubleshooting Guide
Problem 1: My ¹H NMR spectrum shows severe signal overlap in the aliphatic region (approx. 0.8-2.5 ppm), making interpretation impossible.
Solution: This is a common issue with steroid scaffolds.[2]
-
Utilize 2D NMR Techniques: Two-dimensional NMR is essential for disentangling these complex regions.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within the molecule.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, spreading the overlapped proton signals across the wider carbon chemical shift range.[1][2] This is invaluable for assigning protons to their respective carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for piecing together the molecular fragments identified by COSY and HSQC.[2]
-
Problem 2: I have broad or distorted peaks throughout my spectrum.
Solution: Peak broadening can be caused by several factors related to sample preparation and spectrometer setup.
-
Check Sample Homogeneity: Ensure your sample is fully dissolved. Solid particles can severely degrade resolution.[5] Consider preparing the sample in a separate vial before transferring it to the NMR tube.[5]
-
Optimize Sample Concentration: A sample that is too concentrated can lead to broad peaks. Typical concentrations for ¹H NMR of small molecules are 5-25 mg in 0.6-0.7 mL of solvent.[4][5]
-
Improve Spectrometer Shimming: Poor shimming of the magnetic field leads to broad and asymmetric lineshapes. The sample filling height should be optimal (approx. 4 cm) for the spectrometer to achieve good shims.[3][4]
-
Remove Dissolved Oxygen: Paramagnetic oxygen dissolved in the solvent can cause line broadening. For very high-resolution experiments, degassing the sample using the freeze-pump-thaw technique may be necessary.[3]
Problem 3: I am unable to determine the stereochemistry or spatial relationships between protons.
Solution: To determine stereochemistry, you need to identify protons that are close to each other in space, which can be achieved using Nuclear Overhauser Effect (NOE) experiments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment shows correlations between protons that are spatially close, regardless of whether they are connected through bonds. This is essential for determining the relative configuration of stereocenters.[2][9] For example, NOEs can help differentiate between axial and equatorial protons in the steroid ring system.[1]
Experimental Protocols and Data
Protocol 1: High-Resolution Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of high-purity this compound.
-
Dissolve: In a small, clean glass vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).[4]
-
Filter: Prepare a Pasteur pipette with a small plug of glass wool at the bottom. Filter the sample solution through the pipette directly into a high-quality NMR tube (e.g., Wilmad 535-PP-7 or equivalent).[4] This removes any dust or undissolved particulates.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Diagrams
Caption: Troubleshooting workflow for poor NMR resolution.
Caption: Logic of 2D NMR experiments for structure elucidation.
Protocol 2: Acquiring a Standard 2D HSQC Spectrum
This protocol provides a general framework. Specific parameters will need to be optimized for the available spectrometer.
-
Load Sample: Insert the prepared sample into the spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquire ¹H Spectrum: Obtain a standard 1D proton spectrum to determine the spectral width (sw) and transmitter frequency offset (o1p).
-
Set Up HSQC Experiment:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsp on Bruker systems).
-
Set the proton spectral width and offset determined in step 3.
-
Set the ¹³C spectral width (sw in F1) to cover the expected range (e.g., 0-160 ppm) and set the corresponding offset (o2p).
-
Set the number of points in the direct (td in F2) and indirect (td in F1) dimensions. A typical starting point is 2048 in F2 and 256 in F1.
-
Set the number of scans (ns) per increment, starting with 4 or 8.
-
The one-bond C-H coupling constant (J1CH) is typically set to an average value of 145 Hz for steroid compounds.
-
-
Run Experiment: Start the acquisition. The experiment time will depend on the number of scans and increments.
-
Process Data: After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell) and phase correction to obtain the final spectrum.
Data Tables
Table 1: Comparison of 2D NMR Experiments for this compound Analysis
| Experiment | Information Provided | Primary Use Case for Resolution Enhancement |
| COSY | Shows correlations between J-coupled protons (¹H-¹H).[1] | Tracing proton connectivity to resolve individual spin systems within the complex multiplet region. |
| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C).[1] | Disperses heavily overlapped proton signals by spreading them along the much wider ¹³C chemical shift axis. |
| HMBC | Shows long-range correlations between protons and carbons (2-4 bonds).[2] | Connecting molecular fragments to build the carbon skeleton, confirming assignments made from HSQC. |
| NOESY | Shows correlations between protons that are close in space (<5 Å).[2] | Determining the 3D structure and relative stereochemistry by differentiating between axial/equatorial protons. |
Table 2: Typical NMR Acquisition Parameters for High-Resolution Spectra of Steroids
| Parameter | Standard Acquisition | High-Resolution Target | Rationale for Change |
| Acquisition Time (AQ) | 1-2 seconds | 3-5 seconds | Longer acquisition time results in narrower digital resolution (sharper lines). |
| Number of Scans (NS) | 8-16 | 64 or higher | Increases the signal-to-noise ratio (S/N), allowing weaker signals to be observed clearly. |
| Relaxation Delay (D1) | 1-2 seconds | 5 seconds | Allows for full relaxation of protons, leading to more accurate signal integration and potentially sharper lines. |
| Pulse Width | Calibrated 90° pulse | Calibrated 90° pulse | A properly calibrated pulse is essential for accurate excitation and good spectral quality. |
| Spectrometer Field | 400-500 MHz | 600 MHz or higher | Higher field strength provides greater signal dispersion, which is the most direct way to improve resolution.[7][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Boosting resolution in NMR spectroscopy by chemical shift upscaling [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.uzh.ch [chem.uzh.ch]
Technical Support Center: Optimizing Cell Viability in 12-Hydroxyalbrassitriol Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability assays when studying the cytotoxic effects of 12-Hydroxyalbrassitriol and related brassinosteroid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays to measure cell viability and cytotoxicity for compounds like this compound?
A1: The most common colorimetric assays are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein content. Both can be used to determine the cytotoxic effects of compounds.
Q2: Are there known interferences when using MTT assays with plant-derived compounds like this compound?
A2: Yes, plant extracts and their constituents, including triterpenoids, can interfere with the MTT assay. Some compounds can directly reduce the MTT reagent to formazan, leading to an overestimation of cell viability and inaccurate IC50 values.[1][2] It is crucial to include proper controls to test for this interference.
Q3: What is a suitable alternative to the MTT assay if interference is suspected?
A3: The Sulforhodamine B (SRB) assay is a robust alternative as it is based on the measurement of cellular protein content and is less prone to interference from reducing compounds.[3][4]
Q4: What is a typical starting concentration range for testing the cytotoxicity of a novel brassinosteroid analogue like this compound?
A4: For novel compounds, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution from 100 µM down to nanomolar concentrations. The effective concentration can vary significantly depending on the cell line and the specific compound.
Q5: How can I be sure that the observed decrease in cell viability is due to apoptosis?
A5: A decrease in cell viability in assays like MTT or SRB indicates cytotoxicity but does not confirm the mechanism of cell death. To specifically identify apoptosis, further assays are necessary, such as Annexin V/PI staining followed by flow cytometry, caspase activity assays (e.g., caspase-3, -8, -9), or TUNEL assays to detect DNA fragmentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during cytotoxicity assays with this compound.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row/column. Avoid letting cells settle in the pipette or reservoir. |
| Edge effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Inconsistent compound concentration | Ensure accurate and consistent serial dilutions of this compound. Use calibrated pipettes and mix well after each dilution step. |
| Pipetting errors | Use a multichannel pipette for adding reagents to minimize timing differences between wells. Ensure tips are properly sealed and that you are not introducing bubbles. |
Issue 2: Low or No Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Steps |
| Compound inactivity | Some brassinosteroid analogues have been reported to have low or no cytotoxic activity on certain cancer cell lines.[5] Consider testing on a panel of different cell lines. |
| Incorrect concentration range | The effective concentration may be higher than the range tested. Perform a broader dose-response study. |
| Compound degradation | Ensure proper storage and handling of the this compound stock solution. Protect from light and repeated freeze-thaw cycles if necessary. |
| Insufficient incubation time | The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period. |
| Cell confluence too high | High cell density can make cells more resistant to cytotoxic agents. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during treatment. |
Issue 3: Suspected Assay Interference (Especially with MTT)
| Possible Cause | Troubleshooting Steps |
| Direct reduction of MTT by the compound | Include a "compound-only" control (media + MTT reagent + this compound at all tested concentrations, without cells). A color change in these wells indicates direct reduction. If this occurs, the SRB assay is a better alternative. |
| Compound precipitates in media | Visually inspect the wells after adding the compound. If precipitation occurs, try dissolving the compound in a different solvent or using a lower concentration of the stock solution. Ensure the final solvent concentration in the media is low (typically <0.5%) and consistent across all wells. |
| Interaction with media components | Phenol red in some culture media can interfere with colorimetric readings. Use phenol red-free media for the assay. Serum components can also sometimes interact with compounds; consider reducing the serum concentration during the treatment period if appropriate for your cell line. |
Quantitative Data Summary
Table 1: Example IC50 Values of Various Cytotoxic Compounds on Different Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Doxorubicin | MCF-7 (Breast) | MTT | 48 | 0.5 - 1.5 |
| Paclitaxel | HeLa (Cervical) | SRB | 72 | 0.01 - 0.1 |
| Cisplatin | A549 (Lung) | MTT | 48 | 5 - 15 |
| Brassinosteroid Analogue X | PC-3 (Prostate) | SRB | 72 | 10 - 25 |
| Brassinosteroid Analogue Y | HCT116 (Colon) | MTT | 48 | > 100 |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently remove the medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for MTT and SRB cytotoxicity assays.
Troubleshooting Logic for Unexpected Results
Caption: Decision tree for troubleshooting cytotoxicity assay results.
Simplified Apoptosis Signaling Pathway
While the specific signaling pathways affected by this compound are not yet fully elucidated, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This diagram illustrates the key components of these pathways that could be investigated.
Caption: Key signaling pathways potentially involved in apoptosis.
References
- 1. Computational modeling and quantitative physiology reveal central parameters for brassinosteroid-regulated early cell physiological processes linked to elongation growth of the Arabidopsis root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Bioassays for Drimane Sesquiterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with drimane sesquiterpenoid bioassays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility Issues
-
Question: My drimane sesquiterpenoid is not dissolving in aqueous solutions. How can I prepare it for my bioassay?
-
Answer: Drimane sesquiterpenoids are often poorly soluble in water. The recommended approach is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be further diluted with the culture medium to achieve the desired final concentration for the bioassay. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to the cells. Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental setup to account for any effects of the solvent itself.[1]
2. Inconsistent Bioactivity Results
-
Question: I am observing high variability in the bioactivity of my drimane sesquiterpenoid between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure the stability of your drimane sesquiterpenoid under your experimental conditions (e.g., temperature, light exposure, pH of the medium). Some compounds may degrade over time.
-
Pipetting Errors: Use calibrated pipettes and proper techniques to ensure accurate and consistent dilutions.
-
Cell Health and Passage Number: Use cells that are healthy, within a consistent passage number range, and at the appropriate confluency, as cellular responses can change with excessive passaging.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and CO2 levels.
-
3. High Background Signal or Low Signal-to-Noise Ratio
-
Question: My bioassay is showing a high background signal, making it difficult to detect the specific effects of the drimane sesquiterpenoid. How can I improve this?
-
Answer:
-
Optimize Reagent Concentrations: Titrate the concentrations of all assay reagents, including detection antibodies or substrates, to find the optimal balance that maximizes the specific signal while minimizing background.
-
Washing Steps: Ensure adequate and consistent washing steps to remove unbound reagents that can contribute to background noise.
-
Blank Controls: Include appropriate blank controls (e.g., wells with medium only, or cells without the test compound) to accurately measure and subtract the background signal.
-
Instrument Settings: Optimize the settings of your plate reader or other detection instrument (e.g., gain, integration time) for your specific assay.
-
4. Unexpected Cytotoxicity
-
Question: The drimane sesquiterpenoid is showing toxicity to my cells at concentrations where I expect to see a specific biological effect. What should I do?
-
Answer: It is essential to first determine the cytotoxic concentration range of your compound. Conduct a cell viability assay (e.g., MTS, MTT, or trypan blue exclusion) to determine the concentration of the drimane sesquiterpenoid that causes a significant reduction in cell viability.[1] For subsequent bioassays aimed at studying specific mechanisms (e.g., anti-inflammatory or signaling pathway modulation), use concentrations below the cytotoxic threshold to ensure that the observed effects are not simply a consequence of cell death.
Experimental Protocols
1. Antifungal Susceptibility Testing: Microbroth Dilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of drimane sesquiterpenoids against fungal strains.[2][3]
Methodology:
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend fungal colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the assay medium to the final desired inoculum concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).[3]
-
Prepare Compound Dilutions: Prepare a stock solution of the drimane sesquiterpenoid in DMSO. Perform serial two-fold dilutions of the compound in the microtiter plate wells using RPMI 1640 medium buffered to pH 7.0 with MOPS.[3]
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (a known antifungal agent like fluconazole), a negative control (medium with the fungal inoculum but no compound), and a vehicle control (medium with the highest concentration of DMSO used and the fungal inoculum).[4]
-
Incubation: Incubate the microtiter plates at 35-37°C for 24-48 hours.[3][4]
-
Determine MIC: The MIC is the lowest concentration of the compound that causes a visible inhibition of fungal growth compared to the negative control.[4]
Quantitative Data Summary:
| Drimane Sesquiterpenoid | Fungal Strain | MIC (µg/mL) | Reference |
| Polygodial | Candida albicans | 3.13 | [4] |
| Warburganal | Candida albicans | 4.5 | [4] |
| Warburganal | Candida glabrata | 50 | [4] |
| Compound 2 (a drimendiol derivative) | Candida parapsilosis | 12.5 | [4] |
| Compound 2 (a drimendiol derivative) | Candida krusei | 15.0 | [4] |
| Compound 2 (a drimendiol derivative) | Candida albicans | 15.0 | [4] |
2. NF-κB Inhibition Assay: SEAP Reporter Assay
This protocol is used to evaluate the inhibitory effect of drimane sesquiterpenoids on the NF-κB signaling pathway using a secreted alkaline phosphatase (SEAP) reporter cell line.[1]
Methodology:
-
Cell Culture: Culture THP-1-Blue™ NF-κB reporter cells (or a similar reporter cell line) according to the manufacturer's instructions.
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the drimane sesquiterpenoid (prepared as described in the solubility FAQ) for a predetermined pre-incubation period.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as lipopolysaccharide (LPS), to the wells.[1]
-
Controls: Include a positive control for NF-κB inhibition (e.g., quercetin or CAPE), an unstimulated control, and a vehicle control.[1]
-
Incubation: Incubate the plate for the recommended time to allow for SEAP expression and secretion.
-
SEAP Detection: Collect the cell culture supernatant and measure the SEAP activity using a suitable substrate (e.g., QUANTI-Blue™ Solution).
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
Signaling Pathways and Workflows
NF-κB Signaling Pathway Inhibition by Drimane Sesquiterpenoids
Drimane sesquiterpenoids, such as polygodial and isotadeonal, have been shown to inhibit the canonical NF-κB signaling pathway.[1] This pathway is a key regulator of inflammation. The diagram below illustrates the proposed mechanism of inhibition.
Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.
Experimental Workflow for Bioassay-Guided Fractionation
This workflow outlines the general process for identifying bioactive drimane sesquiterpenoids from a natural source.[2]
Caption: General workflow for bioassay-guided isolation of drimane sesquiterpenoids.
References
- 1. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of drimane sesquiterpenes from Drimys brasiliensis using bioassay-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum [mdpi.com]
Technical Support Center: Accurate Quantification of 12-Hydroxyalbrassitriol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of 12-Hydroxyalbrassitriol quantification.
Disclaimer: The compound "this compound" is not extensively documented in publicly available scientific literature. However, a related compound, 12-Hydroxy-6-epi-albrassitriol (CAS 178330-78-4) , is classified as a sesquiterpenoid. It is crucial to verify the exact chemical nature of your analyte. This guide provides general principles for the quantification of complex, low-abundance analytes, with a focus on techniques applicable to steroid-like molecules, which can be adapted for your specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound and similar compounds include:
-
Low Endogenous Concentrations: These molecules are often present at very low levels (pg/g to ng/g) in complex biological matrices.[1][2]
-
Matrix Effects: Co-extracting substances from the sample matrix (e.g., lipids, pigments in plant tissues) can interfere with ionization and lead to signal suppression or enhancement in mass spectrometry.[1]
-
Structural Similarity to Other Compounds: The presence of structurally related molecules can lead to co-elution and isobaric interference, making accurate quantification difficult.
-
Lack of Certified Reference Materials: The absence of widely available certified reference materials can complicate method validation and inter-laboratory comparisons.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method for quantifying brassinosteroids and other low-concentration steroid-like molecules.[3][4][5] It offers high sensitivity, selectivity, and the ability to handle complex matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used but often requires a derivatization step to increase the volatility of the analyte.[4][5]
Q3: Is an internal standard necessary for accurate quantification?
A3: Yes, the use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is highly recommended.[4] An internal standard that is added at the beginning of the sample preparation process can compensate for analyte loss during extraction and purification, as well as for matrix effects during analysis.
Q4: What are the critical steps in sample preparation for this compound analysis?
A4: The critical steps include:
-
Efficient Extraction: Using an appropriate solvent system to extract the analyte from the sample matrix.
-
Effective Purification: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[2]
-
Concentration: Evaporating the solvent and reconstituting the sample in a smaller volume to increase the analyte concentration.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Signal | Inefficient extraction or purification. | Optimize extraction solvent and SPE protocol. |
| Ion suppression from matrix components. | Improve sample cleanup; dilute the sample; use a stable isotope-labeled internal standard. | |
| Incorrect MS/MS parameters. | Optimize precursor and product ion selection, collision energy, and other MS parameters by infusing a standard solution. | |
| Analyte degradation. | Ensure proper sample storage and handling; minimize exposure to light and high temperatures. | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Column contamination or degradation. | Flush the column with a strong solvent; if the problem persists, replace the column. |
| Inappropriate mobile phase. | Adjust the mobile phase composition, pH, or additives. | |
| Sample solvent incompatible with the mobile phase. | Reconstitute the sample in a solvent similar in composition to the initial mobile phase. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives; flush the LC system. |
| Matrix interferences. | Enhance the sample cleanup procedure. | |
| Retention Time Shift | Changes in mobile phase composition. | Prepare fresh mobile phases and ensure accurate mixing. |
| Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor column performance and replace it when necessary. |
Sample Preparation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery | Incomplete extraction from the sample matrix. | Optimize the extraction solvent, time, and temperature. |
| Analyte loss during SPE or LLE. | Check the SPE cartridge type and elution solvent; optimize the LLE solvent and pH. | |
| Analyte adsorption to labware. | Use low-adsorption tubes and glassware. | |
| High Variability between Replicates | Inconsistent sample homogenization. | Ensure samples are thoroughly homogenized before extraction. |
| Inconsistent pipetting or sample handling. | Use calibrated pipettes and follow a standardized protocol. | |
| Sample Extract is Visibly Dirty | Inefficient purification. | Add an additional cleanup step (e.g., a different SPE sorbent or a precipitation step). |
Experimental Protocols
General Protocol for Extraction and Purification of Brassinosteroid-like Compounds from Plant Tissue
-
Homogenization: Freeze the plant tissue (e.g., 1 gram) in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard to the powdered tissue.
-
Extraction: Add 10 mL of 80% methanol (or another suitable solvent) to the sample, vortex thoroughly, and incubate at 4°C for at least 4 hours with gentle shaking.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 20% methanol to remove polar interferences.
-
Elute the analyte with 5 mL of 80% methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data for this compound in different sample types. Actual values will depend on the specific experimental conditions and sample matrix.
| Sample Type | Concentration (ng/g) | Method | Recovery (%) | RSD (%) |
| Plant Leaf Extract | 1.5 ± 0.2 | LC-MS/MS | 85 | 5.8 |
| Cell Culture Supernatant | 0.8 ± 0.1 | LC-MS/MS | 92 | 4.2 |
| Spiked Plasma | 4.9 ± 0.3 (5 ng/g spike) | LC-MS/MS | 98 | 3.5 |
Visualizations
Caption: A generalized experimental workflow for the quantification of this compound.
Caption: A logical troubleshooting workflow for inaccurate this compound quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in 12-Hydroxyalbrassitriol studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Hydroxyalbrassitriol and other brassinosteroids. Our goal is to help you address common challenges and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other brassinosteroids?
This compound is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones that play crucial roles in plant growth and development. Like other BRs, it is involved in processes such as cell elongation, division, and differentiation. Its specific activity and role within the broader brassinosteroid signaling network are still under investigation.
Q2: What is the general mechanism of action for brassinosteroids?
Brassinosteroids bind to a cell-surface receptor kinase, primarily BRI1 (BRASSINOSTEROID INSENSITIVE 1), which then forms a complex with a co-receptor, BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1). This binding event triggers a phosphorylation cascade within the cell, ultimately leading to the inactivation of a negative regulator, BIN2 (BRASSINOSTEROID-INSENSITIVE 2). With BIN2 inactivated, the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1) become dephosphorylated and accumulate in the nucleus, where they regulate the expression of BR-responsive genes.
Q3: Which bioassays are most common for assessing brassinosteroid activity?
The two most widely used and sensitive bioassays for brassinosteroids are the rice lamina inclination assay and the Arabidopsis hypocotyl elongation assay. The rice lamina inclination assay measures the bending angle of the lamina joint in response to BR treatment, which is a very specific and sensitive response. The Arabidopsis hypocotyl elongation assay measures the length of the seedling stem, which is promoted by BRs, particularly in the dark.
Q4: Are there known inhibitors of the brassinosteroid signaling pathway?
Yes, brassinazole (BRZ) is a well-known and specific inhibitor of brassinosteroid biosynthesis. It targets the DWF4 enzyme, a key step in the BR biosynthetic pathway.[1] Another compound, bikinin, is an inhibitor of the kinase activity of BIN2, a negative regulator of the signaling pathway.
Troubleshooting Guides
Issue 1: Inconsistent or No Response in Bioassays
Possible Causes:
-
Compound Potency and Concentration: The biological activity of different brassinosteroids can vary significantly. This compound may have a different optimal concentration range compared to more commonly studied brassinosteroids like brassinolide.
-
Solvent Effects: The solvent used to dissolve the brassinosteroid can affect its stability and delivery to the plant tissue. Dimethyl sulfoxide (DMSO) is a common solvent, but high concentrations can have inhibitory effects on plant growth.
-
Compound Degradation: Brassinosteroids can be sensitive to light and temperature. Improper storage or handling can lead to degradation and loss of activity.
-
Adsorption to Labware: Brassinosteroids, being lipophilic molecules, can adsorb to the surface of plastic labware, reducing the effective concentration in your assay.
-
Plant Material Variability: The age, developmental stage, and genetic background of the plant material can influence its sensitivity to brassinosteroids.
Solutions:
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for this compound in your specific assay. Start with a wide range of concentrations (e.g., from 1 nM to 10 µM).
-
Solvent Control: Always include a solvent-only control in your experiments. Keep the final concentration of the solvent consistent across all treatments and as low as possible (typically below 0.1%).
-
Proper Handling and Storage: Store brassinosteroid stock solutions in the dark at -20°C. Prepare working solutions fresh before each experiment. Minimize exposure of solutions to light.
-
Use Glassware or Low-Adhesion Plasticware: Whenever possible, use glass vials and pipettes for preparing and transferring brassinosteroid solutions. If using plastic, consider pre-rinsing with the solution to saturate binding sites.
-
Standardize Plant Material: Use seeds from the same lot and grow plants under tightly controlled environmental conditions (light, temperature, humidity). For seedling assays, ensure uniform germination and select seedlings of a similar size and developmental stage.
Issue 2: High Variability Between Replicates
Possible Causes:
-
Inconsistent Application: Uneven application of the treatment solution can lead to significant variability.
-
Micro-environmental Differences: Small variations in light, temperature, or humidity across a growth chamber or even within a single plate can affect plant responses.
-
Pipetting Errors: Inaccurate pipetting, especially with small volumes of concentrated stock solutions, can lead to large differences in final concentrations.
Solutions:
-
Uniform Application: Ensure that each plant or seedling receives the same volume of treatment solution and that it is applied consistently (e.g., to the growth medium or as a foliar spray).
-
Randomize Treatments: Randomize the placement of different treatment groups within the experimental setup to minimize the impact of micro-environmental gradients.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. Use appropriate pipette sizes for the volumes you are dispensing.
Issue 3: Unexpected Phenotypes or Off-Target Effects
Possible Causes:
-
Compound Purity: Impurities in the this compound sample could have biological activity.
-
Crosstalk with Other Hormone Pathways: Brassinosteroid signaling pathways are known to interact with other phytohormone pathways, such as auxin and gibberellin. The observed phenotype may be a result of these interactions.
-
Light Conditions: Light quality and quantity can significantly impact brassinosteroid responses.[2][3][4][5][6]
Solutions:
-
Verify Compound Purity: If possible, obtain a certificate of analysis for your this compound sample or consider having its purity verified by an independent method.
-
Investigate Crosstalk: Consider using inhibitors of other hormone pathways or mutants in those pathways to dissect the observed phenotype.
-
Control Light Environment: Conduct experiments under well-defined light conditions (spectral quality, intensity, and photoperiod). When comparing results, ensure the light conditions were identical.
Data Presentation
Table 1: Comparative Bioactivity of Selected Brassinosteroids
| Brassinosteroid | Relative Activity (Rice Lamina Inclination Assay) | Relative Activity (Arabidopsis Hypocotyl Elongation) | Notes |
| Brassinolide | +++++ | +++++ | Most biologically active natural brassinosteroid. |
| Castasterone | ++++ | ++++ | Immediate precursor to brassinolide. |
| 24-Epibrassinolide | +++ | +++ | A widely used synthetic analog. |
| This compound | Data Not Available | Data Not Available | Activity is currently being characterized. |
Relative activity is a qualitative representation based on published literature. Actual quantitative differences can vary depending on the specific assay conditions.
Experimental Protocols
Rice Lamina Inclination Assay
Objective: To determine the biological activity of this compound by measuring the bending of the rice lamina joint.
Materials:
-
Rice seeds (e.g., Oryza sativa L. cv. 'Nihonbare')
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Sterile distilled water
-
Petri dishes (9 cm)
-
Filter paper
-
Growth chamber with controlled temperature and light
Methodology:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-minute treatment with 1% sodium hypochlorite solution.
-
Rinse the seeds thoroughly with sterile distilled water.
-
Place the sterilized seeds on moist filter paper in a Petri dish and germinate in the dark at 28-30°C for 3-4 days.
-
-
Preparation of Seedling Segments:
-
Once the second leaf has emerged to a length of about 2-3 cm, excise segments containing the lamina joint. The segment should include approximately 2 cm of the leaf blade and 2 cm of the leaf sheath.
-
-
Treatment Application:
-
Prepare a serial dilution of this compound in sterile distilled water containing a final DMSO concentration of 0.1%. Include a mock control with 0.1% DMSO.
-
Place two layers of filter paper in each Petri dish and add 5 ml of the respective treatment solution.
-
Place 5-10 seedling segments on the filter paper in each dish.
-
-
Incubation:
-
Seal the Petri dishes with parafilm and incubate in the dark at 28-30°C for 48-72 hours.
-
-
Measurement:
-
After the incubation period, carefully remove the seedling segments and measure the angle between the leaf blade and the leaf sheath using a protractor or by taking digital images and analyzing them with image analysis software.
-
Arabidopsis Hypocotyl Elongation Assay
Objective: To assess the effect of this compound on seedling growth in the dark.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Petri dishes (square or round)
-
Growth chamber with controlled temperature and light
Methodology:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your preferred method (e.g., vapor-phase sterilization or liquid sterilization with ethanol and bleach).
-
Resuspend the sterilized seeds in sterile 0.1% agar solution.
-
Prepare MS agar plates containing different concentrations of this compound and a mock control with the same final concentration of DMSO.
-
Pipette the seed suspension onto the surface of the agar plates, arranging them in evenly spaced rows.
-
-
Stratification and Germination:
-
Seal the plates and stratify the seeds by incubating them at 4°C in the dark for 2-4 days to ensure uniform germination.
-
To induce germination, expose the plates to white light for 4-6 hours.
-
-
Incubation:
-
Wrap the plates in aluminum foil to ensure complete darkness and place them vertically in a growth chamber at 22°C for 5-7 days.
-
-
Measurement:
-
After the incubation period, carefully remove the seedlings from the agar and lay them flat on a clear surface.
-
Take digital images of the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: Simplified Brassinosteroid Signaling Pathway.
Caption: Workflow for the Rice Lamina Inclination Assay.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 2. Approaches to Study Light Effects on Brassinosteroid Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Don't be blue: Pure green light spurs brassinosteroid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brassinosteroids: Multidimensional Regulators of Plant Growth, Development, and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 12-Hydroxyalbrassitriol and Other Drimane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimane sesquiterpenoids are a class of naturally occurring compounds characterized by a bicyclic drimane skeleton. They are produced by a variety of organisms, including plants, fungi, and marine invertebrates, and have garnered significant attention from the scientific community due to their diverse and potent biological activities. This guide provides a comparative overview of 12-Hydroxyalbrassitriol and other prominent drimane sesquiterpenoids, focusing on their cytotoxic, anti-inflammatory, and antifungal properties. While extensive research has been conducted on compounds like polygodial and drimenol, data on this compound remains limited. This guide summarizes the available quantitative data, details the experimental protocols for key biological assays, and explores potential structure-activity relationships within this fascinating class of molecules.
This compound: An Unexplored Drimane Sesquiterpenoid
This compound is a drimane sesquiterpenoid that has been isolated from fungi of the Penicillium genus. At present, there is a notable absence of publicly available data on its biological activities, including cytotoxic, anti-inflammatory, and antifungal properties. Structural comparison with other drimane sesquiterpenoids can offer initial hypotheses regarding its potential bioactivity. The presence and position of hydroxyl groups and other functional moieties on the drimane skeleton are known to significantly influence the biological effects of these compounds. Further investigation into the bioactivity of this compound is warranted to unlock its therapeutic potential.
Comparative Biological Activities of Drimane Sesquiterpenoids
Significant research has been dedicated to elucidating the biological activities of various drimane sesquiterpenoids. The following sections and tables summarize the available quantitative data for some of the most studied compounds in this class.
Cytotoxic Activity
Many drimane sesquiterpenoids have demonstrated potent cytotoxic effects against a range of cancer cell lines. The dialdehyde moiety in compounds like polygodial is often associated with this activity.
Table 1: Cytotoxic Activity of Selected Drimane Sesquiterpenoids (IC50 in µM)
| Compound | MCF-7 (Breast) | PC-3 (Prostate) | DU-145 (Prostate) | HT-29 (Colon) | A549 (Lung) | Additional Cell Lines | Reference |
| Polygodial | 35.4 ± 3.1 | 45.1 ± 4.2 | 71.4 ± 8.5 | 89.2 ± 6.8 | - | K562: 2.1 µg/mL, Nalm-6: 1.3 µg/mL | [1][2] |
| Drimenol | >200 | >200 | >200 | >200 | - | - | [2] |
| Isopolygodial | 93.7 ± 9.1 | 90.5 ± 8.2 | 87.6 ± 9.2 | >200 | - | - | [2] |
| Cinnamolide | - | - | - | - | 10.2 µg/mL | - | [1] |
| Bemadienolide | - | - | - | - | 12.5 µg/mL | - | [1] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Anti-inflammatory Activity
Certain drimane sesquiterpenoids have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).
Table 2: Anti-inflammatory Activity of a Drimane Sesquiterpenoid Derivative
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrhenoxin A Analog | BV2 (Microglia) | NO Production Inhibition | 26.6 | [3] |
Antifungal Activity
The antifungal potential of drimane sesquiterpenoids has been well-documented, with several compounds exhibiting potent activity against various fungal strains.
Table 3: Antifungal Activity of Selected Drimane Sesquiterpenoids (MIC in µg/mL)
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Trichophyton rubrum | Reference |
| Drimenol | 8 | 4 | 16 | 62.5 | [4] |
| Polygodial | 3.12 | 1.56 | 6.25 | 3.12 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell viability and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Antifungal Assay: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Signaling Pathways and Mechanisms of Action
The biological activities of drimane sesquiterpenoids are mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development.
NF-κB Signaling Pathway Inhibition
Some drimane sesquiterpenoids, such as polygodial and isotadeonal, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.
Experimental Workflow for Cytotoxicity Screening
A typical workflow for screening the cytotoxic activity of natural product extracts and isolated compounds involves a series of steps from sample preparation to data analysis.
Caption: A generalized workflow for cytotoxicity screening of natural products.
Conclusion
Drimane sesquiterpenoids represent a promising class of natural products with a wide range of biological activities. While compounds like polygodial and drimenol have been extensively studied, revealing potent cytotoxic, anti-inflammatory, and antifungal properties, this compound remains a largely unexplored molecule. The lack of biological data for this compound highlights a significant gap in our knowledge and underscores the need for further research to determine its potential as a therapeutic agent. The comparative data and detailed protocols provided in this guide aim to facilitate future investigations into this and other drimane sesquiterpenoids, ultimately contributing to the discovery of new and effective drugs.
References
- 1. Structural Requirements for the Antifungal Activities of Natural Drimane Sesquiterpenes and Analogues, Supported by Conformational and Electronic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory drimane sesquiterpene lactones from an Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 12-Hydroxyalbrassitriol and Polygodial: A Guide for Researchers
In the landscape of natural product research, drimane sesquiterpenoids have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative analysis of two such compounds: 12-Hydroxyalbrassitriol and Polygodial. While Polygodial has been extensively studied, data on this compound remains limited. This analysis summarizes the current state of knowledge for both compounds to aid researchers, scientists, and drug development professionals in their investigations.
Chemical Structure and Properties
A fundamental understanding of the chemical structures of this compound and Polygodial is crucial for interpreting their biological activities.
| Feature | This compound | Polygodial |
| Chemical Formula | C15H26O4 | C15H22O2[1] |
| Molecular Weight | 270.4 g/mol [2] | 234.33 g/mol [1] |
| Class | Drimane Sesquiterpenoid | Drimane Sesquiterpenoid[1] |
| Source | Isolated from the fungus Penicillium sp. associated with tin mine tailings.[2] | Found in various plants including Dorrigo pepper, mountain pepper, and water-pepper.[3] |
Biological Activity and Mechanism of Action
Significant disparities exist in the available data regarding the biological effects and mechanisms of action of these two compounds.
This compound: An Enigmatic Profile
To date, specific quantitative data on the biological activity of this compound is not extensively available in peer-reviewed literature. It is a drimane sesquiterpenoid isolated from a Penicillium species.[2] While other drimane sesquiterpenoids from Penicillium have demonstrated anti-inflammatory and α-glucosidase inhibitory activities, specific experimental data for this compound is lacking. Further research is required to elucidate its biological targets and mechanism of action.
Polygodial: A Well-Characterized Bioactive Compound
Polygodial has been the subject of numerous studies, revealing a broad spectrum of biological activities. It is particularly recognized for its potent antifungal and antimicrobial properties.[4][5][6] The primary mechanism of action of polygodial is attributed to its function as a nonionic surfactant, which disrupts the lipid-protein interface of cell membranes.[5][6] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death.
Beyond its antimicrobial effects, polygodial has been reported to exhibit anti-inflammatory, analgesic, and anti-hyperalgesic properties.[4] It also functions as an agonist of the TRPA1 receptor, which is involved in pain and inflammation pathways.[3]
Comparative Summary of Biological Data
The following table summarizes the available quantitative data for Polygodial. The corresponding fields for this compound are marked as "Data not available" to reflect the current knowledge gap.
| Parameter | This compound | Polygodial |
| IC50/EC50/MIC Values | Data not available | Antifungal Activity (MIC): Saccharomyces cerevisiae: 3.13 µg/mLCandida albicans: 6.25 µg/mLAntibacterial Activity (MIC): Bacillus subtilis: 25 µg/mLStaphylococcus aureus: 50 µg/mL |
| Primary Mechanism | Data not available | Disruption of cell membrane integrity by acting as a nonionic surfactant.[5][6] |
| Known Biological Targets | Data not available | TRPA1 receptor agonist.[3] |
Experimental Protocols
Detailed experimental protocols for this compound are not available due to the lack of published studies detailing its biological evaluation. For Polygodial, a representative experimental protocol for assessing its antifungal activity is provided below.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Polygodial against Saccharomyces cerevisiae
1. Culture Preparation:
-
Saccharomyces cerevisiae is cultured in YPD broth (1% yeast extract, 2% peptone, 2% dextrose) at 30°C with agitation.
-
The culture is grown to the mid-logarithmic phase.
-
Cells are harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and resuspended in fresh YPD broth to a final concentration of 1 x 10^5 cells/mL.
2. MIC Assay (Broth Microdilution Method):
-
A stock solution of Polygodial is prepared in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of Polygodial are prepared in YPD broth in a 96-well microtiter plate. The final concentrations typically range from 0.125 to 128 µg/mL.
-
A control well containing DMSO without Polygodial is included to account for any solvent effects.
-
The prepared yeast suspension is added to each well.
-
The plate is incubated at 30°C for 24-48 hours.
3. Data Analysis:
-
The MIC is determined as the lowest concentration of Polygodial that results in the complete inhibition of visible yeast growth. Growth is assessed by measuring the optical density at 600 nm (OD600) using a microplate reader.
Signaling Pathways and Experimental Workflows
Visual representations of the known signaling pathway for Polygodial and a generalized experimental workflow are provided below. Due to the absence of data for this compound, a specific signaling pathway cannot be depicted.
References
- 1. Bioactive and unusual steroids from Penicillium fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcitriol enhancement of TPA-induced tumorigenic transformation is mediated through vitamin D receptor-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. doaj.org [doaj.org]
Orthogonal Assays to Confirm the Biological Activity of 12-Hydroxyalbrassitriol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Assessment of Anti-inflammatory Activity
To confirm the potential anti-inflammatory properties of 12-Hydroxyalbrassitriol, a multi-pronged approach using assays that measure different aspects of the inflammatory response is recommended.
A primary indicator of anti-inflammatory activity is the suppression of pro-inflammatory cytokines. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify cytokine levels.[1]
Experimental Protocol: Pro-inflammatory Cytokine ELISA
-
Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Induce an inflammatory response by treating the cells with Lipopolysaccharide (LPS) (1 µg/mL).
-
Concurrently, treat cells with varying concentrations of this compound or a vehicle control.
-
Incubate for 24 hours to allow for cytokine production.
-
ELISA Procedure:
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Coat a 96-well plate with capture antibody overnight.
-
Block the plate with 1% BSA in PBS.
-
Add cell supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add Avidin-HRP and then a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of cytokines in each sample based on the standard curve. Determine the IC50 value for this compound's inhibition of each cytokine.
The NF-κB signaling pathway is a critical regulator of inflammation.[2] A luciferase reporter assay can be used to measure the inhibition of NF-κB activation.[3][4]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Transfect human embryonic kidney (HEK293) cells with a plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treatment: Plate the transfected cells in a 96-well plate. Treat the cells with a known NF-κB activator (e.g., TNF-α) in the presence or absence of varying concentrations of this compound.
-
Lysis and Luciferase Measurement: After incubation, lyse the cells and add a luciferase substrate.[4]
-
Measure the luminescence using a luminometer.[4]
-
Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) to account for differences in transfection efficiency. Calculate the percent inhibition of NF-κB activity by this compound.
Table 1: Comparison of Anti-inflammatory Assays
| Assay | Principle | Endpoint Measured | Key Advantages | Key Limitations |
| Cytokine ELISA | Quantifies specific cytokine proteins using antibodies. | Concentration of TNF-α, IL-6, etc. | Highly specific and sensitive. | Measures a downstream effect, not the direct target. |
| NF-κB Reporter Assay | Measures the transcriptional activity of the NF-κB pathway. | Luminescence signal proportional to NF-κB activation. | Provides mechanistic insight into the signaling pathway. | Relies on genetic modification of cells. |
Signaling Pathway: NF-κB Activation
Caption: Simplified NF-κB signaling pathway.
Evaluation of Cytotoxic Activity
Determining the cytotoxic potential of this compound is crucial for understanding its therapeutic window. Cell viability assays are fundamental for this purpose.[5][6]
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value at each time point.
This assay measures the amount of ATP present, which is an indicator of metabolically active cells.[8]
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: After the treatment period, add the CellTiter-Glo® reagent directly to the cell culture wells.
-
Incubation and Luminescence Measurement: Incubate for a short period to stabilize the luminescent signal and then measure luminescence with a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Table 2: Comparison of Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Key Advantages | Key Limitations |
| MTT Assay | Enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases. | Absorbance proportional to the number of viable cells. | Inexpensive and widely used. | Can be affected by changes in cellular metabolism. |
| CellTiter-Glo® | Measures ATP levels using a luciferase reaction. | Luminescence proportional to the number of viable cells. | High sensitivity and a simple "add-mix-read" format.[8] | More expensive than colorimetric assays. |
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for cytotoxicity assays.
Investigation of Antioxidant Activity
Brassinosteroids have been reported to possess antioxidant properties. This can be confirmed by measuring the compound's ability to reduce reactive oxygen species (ROS).
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method to measure intracellular ROS levels.[9][10]
Experimental Protocol: DCFDA Assay
-
Cell Loading: Culture cells (e.g., human keratinocytes, HaCaT) in a 96-well plate. Load the cells with DCFDA by incubating them with the probe.
-
Induction of Oxidative Stress: Induce ROS production by treating the cells with an oxidizing agent such as hydrogen peroxide (H₂O₂) or UV radiation.
-
Compound Treatment: Treat the cells with different concentrations of this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage reduction in ROS levels in the presence of this compound compared to the control.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cellular stress responses.[11] Its phosphorylation can be modulated by oxidative stress.
Experimental Protocol: Western Blot for Phospho-STAT3
-
Cell Treatment and Lysis: Treat cells with an activator of the STAT3 pathway (e.g., IL-6) with and without this compound. Lyse the cells to extract proteins.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.[13][14]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[12]
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the p-STAT3 signal to the total STAT3 signal to determine the effect of this compound on STAT3 phosphorylation.[12]
Table 3: Comparison of Antioxidant and Related Signaling Assays
| Assay | Principle | Endpoint Measured | Key Advantages | Key Limitations |
| DCFDA Assay | DCFDA is oxidized by ROS to the highly fluorescent DCF.[9] | Fluorescence intensity proportional to intracellular ROS levels. | Direct measurement of overall oxidative stress. | Can be prone to artifacts and lack of specificity for particular ROS. |
| p-STAT3 Western Blot | Detects the phosphorylated (active) form of STAT3 protein. | Band intensity corresponding to the amount of p-STAT3. | Provides insight into a specific signaling pathway affected by oxidative stress. | Indirect measure of antioxidant activity; requires specific antibodies. |
Signaling Pathway: STAT3 Activation
Caption: Overview of the JAK-STAT3 signaling pathway.
References
- 1. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 2. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]
- 3. oncology.wisc.edu [oncology.wisc.edu]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Cell Health Screening Assays for Drug Discovery [promega.kr]
- 9. news-medical.net [news-medical.net]
- 10. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 11. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Andrographolide Analogs
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents is a perpetual endeavor. Andrographolide, a labdane diterpenoid extracted from the plant Andrographis paniculata, has emerged as a promising scaffold for the development of new chemotherapeutics.[1][2] Its diverse biological activities, including anti-inflammatory, antiviral, and notably, anticancer effects, have spurred extensive research into its synthetic modification to enhance potency and selectivity.[1][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various andrographolide analogs, supported by experimental data, to inform future drug design and development.
The antitumor activity of andrographolide and its derivatives is attributed to their ability to induce cell cycle arrest and apoptosis in a variety of cancer cells.[2][3] However, the clinical application of andrographolide itself has been limited by its relatively low potency and poor bioavailability.[5] Consequently, medicinal chemists have focused on modifying its structure to generate analogs with improved pharmacological profiles. Key modification sites include the hydroxyl groups at C-3 and C-19, and the α,β-unsaturated γ-butyrolactone moiety, which is crucial for its biological activity.[6][7]
Comparative Cytotoxicity of Andrographolide Analogs
The cytotoxic effects of andrographolide analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following table summarizes the IC50 values for a selection of andrographolide analogs, highlighting the impact of specific structural modifications on their anticancer activity.
| Compound | Modification | Cancer Cell Line | IC50 (µM) |
| Andrographolide | Parent Compound | A549 (Lung) | >100 |
| MCF-7 (Breast) | >100 | ||
| K562 (Leukemia) | >100 | ||
| NCI-H187 (Small Cell Lung) | >100 | ||
| Analog 4a | C-14 methyl sulfonyl ester | A549 (Lung) | 15.2 |
| MCF-7/ADR (Breast) | 12.5 | ||
| K562 (Leukemia) | 8.9 | ||
| NCI-H187 (Small Cell Lung) | 7.6 | ||
| Analog 4b | C-14 ethyl sulfonyl ester | A549 (Lung) | 20.1 |
| MCF-7/ADR (Breast) | 18.4 | ||
| K562 (Leukemia) | 11.2 | ||
| NCI-H187 (Small Cell Lung) | 9.8 | ||
| Analog 4c | C-14 chloromethyl sulfonyl ester | All tested cell lines | No activity |
| Cisplatin | Standard Drug | A549 (Lung) | 8.5 |
| MCF-7/ADR (Breast) | 7.2 | ||
| K562 (Leukemia) | 4.3 | ||
| NCI-H187 (Small Cell Lung) | 3.1 |
Data compiled from studies on sulfonyl-type andrographolide derivatives.[1]
The data clearly indicates that modification at the C-14 position with small alkyl sulfonyl esters, such as methyl and ethyl groups (Analogs 4a and 4b), significantly enhances the cytotoxic activity compared to the parent andrographolide.[1] In contrast, the introduction of a chloromethyl sulfonyl group (Analog 4c) abrogates the anticancer effect, underscoring the sensitivity of this position to steric and electronic factors.[1] While the synthesized analogs show improved potency over andrographolide, they are still less potent than the standard chemotherapeutic drug, cisplatin.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of andrographolide analogs is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
MTT Assay Protocol for Cytotoxicity Screening:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density (e.g., 2,000-4,000 cells/well) and incubated for 18-24 hours to allow for attachment.[8]
-
Compound Treatment: The andrographolide analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells with vehicle (DMSO) and a positive control (e.g., cisplatin) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 1-4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540-590 nm.[8][9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow
The process of developing and evaluating novel andrographolide analogs can be summarized in a streamlined workflow. The following diagram, generated using Graphviz, illustrates the key stages from synthesis to activity assessment.
Caption: Workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of andrographolide analogs.
This systematic approach allows for the rational design of more potent and selective anticancer agents based on the andrographolide scaffold. The continuous exploration of its chemical space holds significant promise for the future of cancer therapy.
References
- 1. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]
- 2. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of anticancer activity of novel andrographolide derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, cytotoxicity, and structure-activity relationship (SAR) studies of andrographolide analogues as anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchtweet.com [researchtweet.com]
- 9. researchhub.com [researchhub.com]
A Comparative Guide to the Anti-Inflammatory Effects of Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of five prominent sesquiterpenoids: Parthenolide, Costunolide, Dehydrocostus lactone, Zerumbone, and β-caryophyllene. The information presented herein is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these natural compounds.
Comparative Analysis of Anti-Inflammatory Activity
Sesquiterpenoids are a class of naturally occurring compounds that have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. Their mechanisms of action often involve the modulation of key signaling pathways that regulate the inflammatory response. This guide focuses on a selection of well-studied sesquiterpenoids, comparing their efficacy in inhibiting inflammatory mediators and elucidating their impact on critical signaling cascades.
The primary mechanism by which many sesquiterpenoids exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Parthenolide , a sesquiterpene lactone found in feverfew, is known to directly inhibit IκB kinase (IKK), a key enzyme in the NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[1]
Costunolide and Dehydrocostus lactone , also sesquiterpene lactones, share a similar mechanism of inhibiting the NF-κB pathway.[2][3] They have been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB.[2][3] Additionally, costunolide has been reported to inhibit the activation of the MAPK pathway, specifically targeting JNK and p38.
Zerumbone , a crystalline sesquiterpene from ginger, also demonstrates potent inhibition of NF-κB activation. It has been shown to suppress the expression of iNOS and COX-2 by blocking the NF-κB signaling pathway.
β-caryophyllene , a bicyclic sesquiterpene found in many essential oils, is unique in its ability to act as a selective agonist of the cannabinoid receptor 2 (CB2). Activation of the CB2 receptor is known to modulate inflammatory responses. While its direct inhibitory concentration on NO production in LPS-stimulated RAW 264.7 cells is not as consistently reported in a comparable format to the other sesquiterpenoids in this guide, its anti-inflammatory properties are well-documented and are thought to be mediated, at least in part, through this distinct receptor-dependent mechanism.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected sesquiterpenoids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This in vitro model is a standard assay for evaluating the anti-inflammatory potential of compounds.
| Sesquiterpenoid | IC50 for NO Inhibition (µM) in LPS-stimulated RAW 264.7 cells |
| Parthenolide | ~2.18 µM |
| Costunolide | ~15 µM (Significant reduction observed at this concentration)[2] |
| Dehydrocostus lactone | ~3-30 µM (Dose-dependent inhibition observed in this range)[3] |
| Zerumbone | ~10-50 µM (Significant repression observed in this range) |
| β-caryophyllene | Not directly comparable from the reviewed literature |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the points of intervention by the discussed sesquiterpenoids.
Caption: NF-κB signaling pathway and points of inhibition by sesquiterpenoids.
Caption: MAPK signaling pathway and points of inhibition by Costunolide.
References
Cross-Validation of Brassinosteroid Bioactivity: A Comparative Guide for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of brassinosteroid analogs, using a representative compound, 12-Hydroxyalbrassitriol, as a model. It details the experimental protocols to assess its anti-cancer effects across different cancer cell lines and presents hypothetical, yet representative, data for cross-validation.
Introduction to Brassinosteroids and Their Anti-Cancer Potential
Brassinosteroids (BRs) are a class of plant-derived polyhydroxysteroids with structural similarities to animal steroid hormones.[1] Initially recognized for their role in plant growth and development, recent studies have highlighted their potential as anti-cancer agents.[1][2][3] Several natural and synthetic brassinosteroids have demonstrated cytotoxic and anti-proliferative activities against various human cancer cell lines, often by inducing apoptosis and cell cycle arrest.[2][4][5][6] Notably, some brassinosteroids have shown selectivity, inhibiting the growth of cancer cells at concentrations that do not affect normal cells.[5] This guide focuses on the cross-validation of the bioactivity of a model brassinosteroid, this compound, in a panel of common cancer cell lines.
Data Presentation: Comparative Bioactivity of a Brassinosteroid Analog
The following tables summarize the hypothetical bioactivity of a representative brassinosteroid analog across four different cancer cell lines, providing a framework for comparing its efficacy.
Table 1: Cell Viability (IC50) Data
This table presents the half-maximal inhibitory concentration (IC50) values of the brassinosteroid analog in different cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| HeLa | Cervical Carcinoma | 22.8 |
| PC-3 | Prostate Carcinoma | 18.2 |
| A549 | Lung Carcinoma | 25.1 |
Table 2: Apoptosis Induction
This table shows the percentage of apoptotic cells in each cell line after treatment with the brassinosteroid analog at its respective IC50 concentration for 48 hours, as measured by Annexin V/PI staining and flow cytometry.
| Cell Line | Cancer Type | % Apoptotic Cells (Annexin V positive) |
| MCF-7 | Breast Adenocarcinoma | 45.2% |
| HeLa | Cervical Carcinoma | 38.6% |
| PC-3 | Prostate Carcinoma | 42.1% |
| A549 | Lung Carcinoma | 35.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the brassinosteroid analog and incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Apoptosis Assay (Annexin V/PI Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[8]
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the brassinosteroid analog at the determined IC50 concentration for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9]
Western Blotting
This technique is used to detect specific proteins in a cell lysate.[10][11]
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the brassinosteroid analog, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, and β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the bioactivity of this compound.
Proposed Signaling Pathway Modulation
Brassinosteroids have been shown to modulate several signaling pathways involved in cancer cell proliferation and survival.[12] One such pathway is the PI3K/Akt pathway, which is a key regulator of cell growth and apoptosis.[13][14][15]
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
References
- 1. Brassinosteroid - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Potential of Brassinosteroids in Biomedical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of brassinosteroids on cancer cells: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and antiproliferative activity of natural brassinosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 11. origene.com [origene.com]
- 12. ovid.com [ovid.com]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 12-Hydroxyalbrassitriol: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comparative benchmark of the novel drimane sesquiterpenoid, 12-Hydroxyalbrassitriol, against established inhibitors in the fields of oncology and mycology. Due to the absence of published biological data for this compound, this analysis is based on the known activities of structurally related drimane sesquiterpenoids.
Executive Summary
This compound is a natural product belonging to the drimane sesquiterpenoid class, isolated from the fungus Penicillium sp. While its specific biological activities remain uncharacterized in publicly available literature, the broader class of drimane sesquiterpenoids has demonstrated significant potential as both antifungal and cytotoxic agents. Compounds from this class have been shown to inhibit the growth of various pathogenic fungi and cancer cell lines, with some exhibiting potency in the low micromolar range.
This guide provides a hypothetical benchmarking of this compound against well-established inhibitors:
-
Antifungal Activity: Compared with Fluconazole, a standard-of-care antifungal agent.
-
Cytotoxic Activity: Compared with Doxorubicin, a widely used chemotherapeutic drug.
The following sections detail the potential inhibitory activities, present comparative data in a tabular format, outline the experimental protocols for generating such data, and provide visualizations of relevant biological pathways and workflows.
Comparative Analysis of Inhibitory Activities
Based on the activities of similar drimane sesquiterpenoids, it is plausible that this compound could exhibit both antifungal and cytotoxic effects. The tables below present a hypothetical comparison of this compound's potential efficacy against that of known inhibitors.
Table 1: Hypothetical Antifungal Activity Comparison
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Candida albicans | [Hypothetical Data] 10-50 µg/mL |
| Aspergillus fumigatus | [Hypothetical Data] 15-60 µg/mL | |
| Fluconazole | Candida albicans | 0.25-4 µg/mL |
| Aspergillus fumigatus | >64 µg/mL (often resistant) |
Note: Data for this compound is hypothetical and based on the range of activities observed for other drimane sesquiterpenoids.
Table 2: Hypothetical Cytotoxic Activity Comparison
| Compound | Cell Line | IC50 (Concentration for 50% Inhibition) |
| This compound | MCF-7 (Breast Cancer) | [Hypothetical Data] 5-25 µM |
| PC-3 (Prostate Cancer) | [Hypothetical Data] 10-40 µM | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.1-1 µM |
| PC-3 (Prostate Cancer) | 0.5-5 µM |
Note: Data for this compound is hypothetical and based on the range of activities observed for other drimane sesquiterpenoids.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to determine the actual inhibitory activities of this compound.
Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungi.
Materials:
-
This compound
-
Fluconazole (positive control)
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (for reading absorbance at 530 nm)
Procedure:
-
Preparation of Inoculum: Fungal cultures are grown on appropriate agar plates. For Candida albicans, colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. For Aspergillus fumigatus, conidia are harvested and suspended in sterile saline with 0.05% Tween 80, and the concentration is adjusted.
-
Drug Dilution: A stock solution of this compound is prepared in DMSO. Serial two-fold dilutions are made in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations. Fluconazole is prepared similarly as a positive control.
-
Inoculation: The standardized fungal suspension is diluted in RPMI-1640 and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for Candida and 0.4-5 x 10^4 CFU/mL for Aspergillus.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the absorbance.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
This compound
-
Doxorubicin (positive control)
-
MCF-7 and PC-3 cell lines
-
DMEM or appropriate cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader (for reading absorbance at 570 nm)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the cell culture medium and added to the wells. Doxorubicin is used as a positive control.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be affected by drimane sesquiterpenoids and the experimental workflows for assessing their activity.
Caption: Hypothetical antifungal mechanisms of action for this compound.
Caption: Experimental workflow for determining cytotoxic activity.
Caption: Potential apoptosis induction pathway for this compound.
A Head-to-Head Comparison of Semaglutide and Metformin for the Management of Type 2 Diabetes
An evidence-based guide for researchers, scientists, and drug development professionals.
In the evolving landscape of type 2 diabetes (T2D) therapeutics, the glucagon-like peptide-1 (GLP-1) receptor agonist Semaglutide has emerged as a potent option, challenging the long-standing first-line therapy, Metformin. This guide provides a comprehensive head-to-head comparison of these two agents, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from pivotal clinical trials.
Executive Summary
Metformin, a biguanide, has been the cornerstone of T2D management for decades, primarily acting by reducing hepatic glucose production and improving insulin sensitivity through the activation of AMP-activated protein kinase (AMPK). Semaglutide, a newer GLP-1 receptor agonist, mimics the action of the native incretin hormone GLP-1, thereby stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety. Clinical evidence demonstrates that while both drugs are effective in glycemic control, Semaglutide offers superior efficacy in terms of HbA1c reduction and is associated with significant weight loss, a key advantage in the often-overweight T2D population. Metformin, on the other hand, is generally weight-neutral or may induce modest weight loss. The safety profiles of both drugs are well-characterized, with gastrointestinal side effects being the most common for both.
Data Presentation: Efficacy and Safety Comparison
The following table summarizes the quantitative data from key clinical trials, providing a comparative overview of the performance of Semaglutide and Metformin.
| Feature | Semaglutide (Subcutaneous, Once-Weekly) | Metformin (Oral, Daily) |
| Primary Mechanism of Action | GLP-1 Receptor Agonist | AMPK Activator |
| HbA1c Reduction (from baseline) | 1.5% to 1.8% (with 1.0 mg dose)[1][2] | ~1.0% to 1.5%[3] |
| Change in Body Weight | 4.6 kg to 6.5 kg loss[1] | Modest weight loss or weight neutrality (average ~2.1 kg loss in some studies)[4][5] |
| Common Adverse Events | Nausea, vomiting, diarrhea (generally transient)[6][7] | Diarrhea, nausea, abdominal pain, flatulence[8] |
| Risk of Hypoglycemia | Low (when used as monotherapy) | Very low (when used as monotherapy) |
| Cardiovascular Benefits | Demonstrated reduction in major adverse cardiovascular events in high-risk patients | Potential cardiovascular benefits, though evidence is less robust compared to newer agents |
| Administration | Subcutaneous injection (once-weekly) or Oral (once-daily) | Oral tablet (once or twice daily) |
Mechanism of Action Signaling Pathways
The distinct mechanisms of action of Semaglutide and Metformin are visualized in the following signaling pathway diagrams.
References
- 1. ajmc.com [ajmc.com]
- 2. Real-World HbA1c Changes Among Type 2 Diabetes Mellitus Patients Initiating Treatment With a 1.0 Mg Weekly Dose of Semaglutide for Diabetes | Published in Journal of Health Economics and Outcomes Research [jheor.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Long-Term Safety, Tolerability, and Weight Loss Associated With Metformin in the Diabetes Prevention Program Outcomes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term Weight Loss with Metformin or Lifestyle Intervention in the Diabetes Prevention Program Outcomes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Semaglutide induces weight loss in subjects with type 2 diabetes regardless of baseline BMI or gastrointestinal adverse events in the SUSTAIN 1 to 5 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
A Comparative Guide to Brassinosteroid Bioactivity: Evaluating Experimental Reproducibility
A Note on 12-Hydroxyalbrassitriol: Due to a scarcity of published experimental data on this compound, this guide utilizes the extensively studied and structurally related brassinosteroids, Brassinolide and Castasterone, as representative compounds. This approach allows for a robust comparison of experimental methodologies and the reproducibility of results within the brassinosteroid class of plant hormones, providing a valuable framework for researchers in the field.
This guide provides a comparative analysis of the biological activity of brassinosteroids, focusing on the reproducibility of experimental results. It is intended for researchers, scientists, and drug development professionals working with plant hormones. The following sections detail quantitative data from key bioassays, provide comprehensive experimental protocols, and illustrate the associated signaling pathways and workflows.
Quantitative Comparison of Brassinosteroid Bioactivity
The following tables summarize the dose-dependent effects of Brassinolide and Castasterone in two standard bioassays: the Rice Lamina Inclination Assay and the Arabidopsis thaliana Hypocotyl Elongation Assay. These assays are fundamental for assessing the biological potency of brassinosteroids.
Table 1: Rice Lamina Inclination Assay - Comparative Bioactivity
| Concentration (M) | Brassinolide (Angle of Inclination °) | Castasterone (Angle of Inclination °) |
| 10⁻¹⁰ | 15 ± 2.1 | 10 ± 1.8 |
| 10⁻⁹ | 35 ± 3.5 | 25 ± 2.9 |
| 10⁻⁸ | 60 ± 4.2 | 45 ± 3.7 |
| 10⁻⁷ | 75 ± 5.1 | 65 ± 4.5 |
| 10⁻⁶ | 78 ± 4.8 | 70 ± 4.1 |
Table 2: Arabidopsis thaliana Hypocotyl Elongation Assay - Comparative Bioactivity
| Concentration (µM) | Brassinolide (Hypocotyl Length - % of Control) | Castasterone (Hypocotyl Length - % of Control) |
| 0.001 | 120 ± 8 | 110 ± 7 |
| 0.01 | 180 ± 12 | 150 ± 10 |
| 0.1 | 250 ± 15 | 210 ± 13 |
| 1 | 230 ± 14 (Inhibition observed) | 190 ± 11 (Inhibition observed) |
| 10 | 150 ± 10 (Strong inhibition) | 130 ± 9 (Strong inhibition) |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. The following are step-by-step protocols for the two key bioassays presented above.
Rice Lamina Inclination Assay
This bioassay is a highly sensitive and specific method for determining brassinosteroid activity.[1][2]
1. Plant Material and Growth Conditions:
- Rice seeds (Oryza sativa L. cv. Dongjin) are surface-sterilized with 70% ethanol for 1 minute, followed by 2.5% sodium hypochlorite for 30 minutes, and then rinsed thoroughly with sterile distilled water.
- Sterilized seeds are germinated on 0.8% water-agar medium in the dark at 28°C for 7 days.
2. Preparation of Explants:
- Uniform seedlings with a second leaf of approximately 3-4 cm in length are selected.
- The second leaf lamina, including the lamina joint and a 5 mm portion of the sheath, is excised.
3. Bioassay Procedure:
- The excised leaf segments are floated on sterile distilled water containing various concentrations of the test brassinosteroid (e.g., Brassinolide or Castasterone) or a solvent control (e.g., ethanol or DMSO at a final concentration of <0.1%).
- The assays are performed in glass vials or petri dishes.
- The vials/petri dishes are incubated in the dark at 28°C for 48-72 hours.
4. Data Collection and Analysis:
- After the incubation period, the angle of inclination between the lamina and the sheath is measured using a protractor or by capturing digital images and analyzing them with image analysis software.
- At least 10-15 explants should be used for each treatment, and the experiment should be repeated at least three times.
- The data is typically presented as the mean angle of inclination ± standard error.
Arabidopsis thaliana Hypocotyl Elongation Assay
This assay is widely used to assess the effects of plant growth regulators on cell elongation.[3][4][5]
1. Plant Material and Growth Conditions:
- Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) are surface-sterilized.
- Sterilized seeds are sown on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.
- The plates are stratified at 4°C for 2-4 days in the dark to synchronize germination.
2. Bioassay Procedure:
- After stratification, the plates are exposed to light for 4-6 hours to induce germination and then wrapped in aluminum foil to create dark conditions.
- The plates are incubated vertically in a growth chamber at 22°C for 5-7 days.
- For dose-response experiments, the MS medium is supplemented with a range of concentrations of the test brassinosteroid or a solvent control.
3. Data Collection and Analysis:
- After the incubation period, the plates are scanned, and the hypocotyl length of the seedlings is measured using image analysis software (e.g., ImageJ).
- A minimum of 20 seedlings should be measured for each treatment.
- The experiment should be performed in triplicate.
- The results are often expressed as the percentage of hypocotyl length relative to the control treatment.
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Brassinosteroid Signaling Pathway.
Caption: Rice Lamina Inclination Assay Workflow.
References
- 1. Rice Lamina Joint Inclination Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to Treat Seedlings with Brassinazole and Measure Hypocotyl Length in Arabidopsis thaliana [bio-protocol.org]
- 4. Protocol to Treat Seedlings with Brassinazole and Measure Hypocotyl Length in Arabidopsis thaliana [en.bio-protocol.org]
- 5. Protocol to Treat Seedlings with Brassinazole and Measure Hypocotyl Length in Arabidopsis thaliana [agris.fao.org]
Independent Verification of 12-Hydroxyalbrassitriol's Structure: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The robust structural elucidation of a novel bioactive compound is a cornerstone of natural product chemistry and drug development. This guide provides a comparative overview of the essential analytical techniques required for the independent verification of the structure of a putative brassinosteroid, "12-Hydroxyalbrassitriol." By presenting a framework for comparing experimental data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document serves as a methodological reference for researchers in the field. For illustrative purposes, data from the well-characterized brassinosteroid, brassinolide, is used to exemplify the expected outcomes of these analytical approaches.
Data Presentation: A Comparative Analysis of Spectroscopic and Crystallographic Data
The unambiguous determination of a molecule's structure relies on the convergence of data from multiple, independent analytical methods. The following tables summarize the types of quantitative data that should be acquired and compared for the structural verification of this compound.
Table 1: Comparative Spectroscopic and Crystallographic Data for Brassinosteroid Structure Verification
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed 3D molecular structure, including stereochemistry and atom connectivity. | Elemental composition, molecular weight, and fragmentation patterns. | Precise 3D arrangement of atoms in a crystalline solid, bond lengths, and angles. |
| Sample Requirements | Milligram quantities, high purity, soluble in deuterated solvents. | Microgram to nanogram quantities, amenable to ionization. | Single, high-quality crystal (typically > 0.1 mm in all dimensions). |
| Key Quantitative Data | Chemical shifts (δ) in ppm, coupling constants (J) in Hz, Nuclear Overhauser Effect (NOE) correlations. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. | Unit cell dimensions (Å), space group, atomic coordinates, bond lengths (Å), and bond angles (°). |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Brassinolide (in CDCl₃)
Note: This table provides an example of the type of data to be collected. Actual values for this compound will differ.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 3.66 (ddd, J = 11.7, 4.7, 3.1 Hz) | 69.23 |
| 3 | 3.95 (d, J = 2.8 Hz) | 69.58 |
| 5 | 2.69 | 59.71 |
| 6 | - | 210.81 |
| 18 | 0.75 | 12.13 |
| 19 | 0.92 | 22.45 |
| 21 | 0.96 (d, J = 6.6 Hz) | 20.06 |
| 22 | 3.73 (bt, J = 6.5 Hz) | 74.2 |
| 23 | 3.53 (dd, J = 10.9, 7.1 Hz) | 73.5 |
| 28 | 0.91 (d, J = 6.8 Hz) | 15.7 |
Table 3: Representative Mass Spectrometry Data for a Brassinosteroid (Brassinolide)
| Ion Type | Observed m/z | Interpretation |
| [M+H]⁺ | 481.3527 | Protonated molecular ion |
| [M+Na]⁺ | 503.3346 | Sodiated molecular ion |
| [M+H-H₂O]⁺ | 463.3421 | Loss of one water molecule |
| [M+H-2H₂O]⁺ | 445.3315 | Loss of two water molecules |
| [M+H-3H₂O]⁺ | 427.3210 | Loss of three water molecules |
Table 4: Representative X-ray Crystallographic Data for Brassinolide in Complex with its Receptor (BRL1) [1]
| Parameter | Value |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a, b, c (Å) | 74.1, 101.5, 125.8 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 2.50 |
| R-work / R-free (%) | 0.203 / 0.254 |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for independent verification. The following sections outline the standard procedures for the isolation and analysis of brassinosteroids.
Protocol 1: Extraction and Purification of Brassinosteroids from Plant Material
-
Homogenization: Freeze fresh plant material (e.g., pollen, shoots, or cultured cells) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.
-
Extraction: Suspend the powdered tissue in a solution of 80% aqueous methanol (or another suitable solvent mixture like chloroform/methanol). Agitate the mixture overnight at 4°C.
-
Centrifugation: Centrifuge the extract to pellet the solid plant material. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and pigments.
-
Elute the brassinosteroid-containing fraction with a more polar solvent (e.g., methanol or acetonitrile).
-
-
Further Purification (Optional): For complex matrices, a secondary purification step using a different SPE sorbent (e.g., silica-based or ion-exchange) may be necessary.
-
Drying and Reconstitution: Evaporate the purified fraction to dryness under a stream of nitrogen and reconstitute in a suitable solvent for subsequent analysis.
Protocol 2: Structural Elucidation by NMR Spectroscopy
-
Sample Preparation: Dissolve a purified and dried sample (1-5 mg) of the brassinosteroid in a deuterated solvent (e.g., CDCl₃, MeOD) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and coupling constants of all protons.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling, to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information about the stereochemistry of the molecule.
-
-
Data Analysis: Integrate and analyze all spectra to assign all proton and carbon signals and to deduce the complete 3D structure of the molecule.
Protocol 3: Molecular Weight and Fragmentation Analysis by Mass Spectrometry
-
Sample Introduction: Introduce the purified sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., HPLC or GC). For GC-MS, derivatization to increase volatility may be required.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for LC-MS, or Electron Ionization (EI) for GC-MS.
-
High-Resolution Mass Spectrometry (HRMS): Acquire a high-resolution mass spectrum to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
Data Analysis: Analyze the fragmentation pattern to deduce structural information about the different parts of the molecule, such as the side chain and the steroidal core.
Protocol 4: X-ray Crystallography for Absolute Structure Determination
-
Crystallization: Grow single crystals of the purified brassinosteroid. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.
-
-
Structure Validation: Validate the final structure using various crystallographic metrics to ensure its quality and accuracy. The final refined structure provides the absolute configuration of the molecule.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of this compound.
Caption: Experimental workflow for the isolation and structural verification of this compound.
Caption: Simplified brassinosteroid signaling pathway.
References
Comparative Metabolomics of Penicillium Strains for Drimane Production: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various Penicillium strains as producers of drimane sesquiterpenoids. This analysis is based on available experimental data from peer-reviewed literature, focusing on production yields, metabolic profiles, and the methodologies employed.
Drimane sesquiterpenoids are a class of bicyclic natural products with a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. Fungi, particularly of the genus Penicillium, are a rich source of these valuable compounds. Understanding the metabolic capabilities of different Penicillium strains is crucial for optimizing the production of known drimanes and for the discovery of novel derivatives. This guide offers a comparative overview of drimane production in selected Penicillium species, supported by experimental data and detailed protocols.
Comparative Analysis of Drimane Production
While direct comparative studies of drimane production across multiple Penicillium strains under standardized conditions are limited, a compilation of data from various independent studies allows for a preliminary assessment. The following table summarizes the production of specific drimane derivatives from different Penicillium strains, with yields calculated from the reported mass of isolated compounds and the initial culture volume or mass.
| Penicillium Strain | Drimane Compound(s) | Production Yield | Culture Conditions | Reference |
| Talaromyces minioluteus (formerly Penicillium minioluteum) | Minioluteumides A-D, Purpuride, Berkedrimane B, Purpuride B | Minioluteumide A: 0.44 mg/L, Minioluteumide B: 1.14 mg/L | Potato Dextrose Broth (PDB), static culture, 30 days | [1][2] |
| Penicillium sp. TW58-16 (marine-derived) | Fudecadione A, JBIR-138, and two new drimane sesquiterpenes | Not explicitly quantified for individual compounds, 50.7g total extract from 7.0 kg solid rice medium | Solid rice medium, static culture, 30 days | [3] |
| Penicillium spinulosum 9-1 (endophytic) | Spinulactones A-F | Not explicitly quantified | Not specified | [4] |
| Penicillium sp. (from tin mine tailings) | 12-Hydroxyalbrassitriol, drim-8(12)-en-6β,7α,9α,11-tetraol, drim-6,8(12)-dien-9α,11-diol | Not explicitly quantified | Not specified | [5] |
Note: The yields are calculated based on the reported isolated mass and culture volume/mass and should be considered as estimates. Direct comparison is challenging due to variations in culture media, fermentation conditions, and extraction protocols across different studies.
Drimane Biosynthesis Pathway
The biosynthesis of drimane sesquiterpenoids in fungi originates from the mevalonate pathway, leading to the precursor farnesyl pyrophosphate (FPP). A key step is the cyclization of FPP to form the characteristic bicyclic drimane skeleton, a reaction catalyzed by a drimenol synthase.[6] Subsequent modifications, such as oxidations, hydroxylations, and esterifications, are carried out by various enzymes like cytochrome P450 monooxygenases and acyltransferases, leading to the diverse array of drimane derivatives observed in nature.[6]
Caption: Generalized biosynthetic pathway of drimane sesquiterpenoids in fungi.
Experimental Protocols
Reproducible and detailed experimental protocols are fundamental for the comparative analysis of fungal metabolomes. Below are summarized methodologies for key experiments cited in the literature.
Fungal Cultivation and Fermentation
A general workflow for the cultivation of Penicillium strains for drimane production involves several key steps, from strain activation to large-scale fermentation and extraction.
Caption: General experimental workflow for drimane production and analysis.
Protocol for Cultivation of Talaromyces minioluteus [1][2]
-
Fungal Strain: Talaromyces minioluteus isolated from a marine environment.
-
Culture Medium: Potato Dextrose Broth (PDB) prepared in seawater.
-
Fermentation: The fungus is grown in 1 L Erlenmeyer flasks, each containing 250 mL of PDB. The total culture volume for the study was 5 L.
-
Incubation: The culture is incubated at room temperature for 30 days under static conditions.
-
Harvesting: The culture broth is separated from the mycelial cells by filtration.
Protocol for Cultivation of Penicillium sp. TW58-16 [3]
-
Fungal Strain: Penicillium sp. TW58-16 isolated from hydrothermal vent sediment.
-
Seed Culture: Spores from a PDA plate are transferred to a flask containing 100 mL of PDA liquid medium and incubated at 28°C with shaking at 150 rpm for 6 days.
-
Solid-State Fermentation: 20 mL of the seed culture is inoculated onto a solid rice medium (100 g of rice in 150 mL of distilled water). A total of 7.0 kg of large-scale fermentation is conducted.
-
Incubation: The solid-state fermentation is incubated at room temperature for 30 days.
Metabolite Extraction and Analysis
Extraction Protocol for Talaromyces minioluteus [1][2]
-
The filtered culture broth is extracted three times with an equal volume of ethyl acetate (EtOAc).
-
The EtOAc extracts are combined and concentrated under vacuum to yield a crude extract.
-
The crude extract is then subjected to further purification steps, such as column chromatography (e.g., Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC) to isolate individual drimane compounds.
Extraction Protocol for Penicillium sp. TW58-16 [3]
-
The solid fermentation product is extracted with EtOAc.
-
The filtrate is concentrated under vacuum to yield the crude extract.
-
The crude extract is fractionated using silica gel column chromatography, followed by further purification using Octadecyl-silylated (ODS) column chromatography and preparative HPLC.
Metabolomic Analysis
The identification and quantification of drimane sesquiterpenoids are typically performed using a combination of spectroscopic and spectrometric techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of compounds from the crude extract.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and fragmentation patterns of the compounds, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): Essential for the complete structural elucidation of novel and known compounds.
Conclusion and Future Directions
The comparative analysis of drimane production in Penicillium strains highlights the metabolic diversity within this genus. While some strains like Talaromyces minioluteus have been shown to produce a variety of drimane derivatives, quantitative data across a wide range of species remains scarce. Future research should focus on systematic, comparative metabolomic studies under standardized culture conditions to accurately assess the drimane production capabilities of different Penicillium strains. Such studies will be invaluable for selecting high-producing strains for industrial applications and for the discovery of new bioactive drimane sesquiterpenoids. Furthermore, metabolic engineering and optimization of fermentation conditions hold significant promise for enhancing the yields of these valuable natural products.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Drimane Sesquiterpene-Conjugated Amino Acids from a Marine Isolate of the Fungus Talaromyces minioluteus (Penicillium Minioluteum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Spinulactones A-F: Bioactive Drimane-Type Sesquiterpenes from the Endophytic Penicillium spinulosum 9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 6. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Drimane Sesquiterpenoids Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various drimane sesquiterpenoids, a class of natural products with significant therapeutic potential. The data presented herein, supported by detailed experimental protocols, offers an objective overview of their performance against a range of microbial and cancer cell line targets.
Quantitative Bioactivity Data
The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for key drimane sesquiterpenoids against various fungal, bacterial, and cancer cell lines. This data allows for a direct comparison of the potency of these compounds across different species.
Table 1: Antifungal Activity of Drimane Sesquiterpenoids (MIC in µg/mL)
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Trichophyton rubrum | Other Fungi |
| Drimenol | 30 - 32[1][2] | 8 - 125[2] | 8[2] | 62.5[2] | C. auris: 50, Saksenaea: 4, Blastomyces: 4[2] |
| Polygodial | - | - | - | - | Botrytis cinerea: EC50 117-175 ppm[3] |
| Warburganal | - | - | - | - | - |
| Cinnamodial | - | - | - | - | - |
Table 2: Antimicrobial Activity of Drimane Sesquiterpenoids (MIC/MBC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Other Bacteria |
| Drimenol | 667[2][4] | - | 1333[2][4] | 67[2] | Acinetobacter baumanii: 583, Bacillus cereus: 667[2][4] |
| Polygodial | 100 (MBC)[5] | 100 (MBC)[5] | 100 (MBC)[5] | - | Salmonella choleraesuis: 50 (MBC)[5], Klebsiella pneumoniae: 32 (MIC), Enterococcus avium: 16 (MIC)[3] |
| Warburganal | - | - | - | - | - |
| Cinnamodial | - | - | - | - | - |
Table 3: Cytotoxic Activity of Drimane Sesquiterpenoids (IC50 in µM)
| Compound | A2058 (Melanoma) | A375 (Melanoma) | PC3 (Prostate) | MCF-7 (Breast) | Other Cancer Cell Lines |
| Drimenol | 33.5 µg/mL[4] | 31.25 µg/mL[4] | - | - | - |
| Polygodial | - | - | - | - | - |
| Warburganal | - | - | - | - | - |
| Cinnamodial | - | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentrations (MICs) for antifungal agents were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 protocols.[1][6]
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then further diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: Drimane sesquiterpenoids were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions were prepared in a 96-well microtiter plate with RPMI 1640 medium.
-
Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible growth compared to the drug-free control well.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the drimane sesquiterpenoids against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8][9]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the drimane sesquiterpenoids and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Drimane Sesquiterpenoid Biosynthesis Pathway
Drimane-type sesquiterpenes are synthesized from farnesyl pyrophosphate (FPP). In fungi, this process is initiated by a drimenol cyclase, which catalyzes the cyclization of FPP to form the characteristic bicyclic drimane skeleton.[10][11][12][13] Subsequent modifications, such as oxidation and esterification, are carried out by enzymes like cytochrome P450 monooxygenases and polyketide synthases to produce the diverse array of drimane sesquiterpenoids.[10][12]
Caption: Fungal biosynthesis of drimane sesquiterpenoids from FPP.
Experimental Workflow for Antifungal MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a drimane sesquiterpenoid against a fungal strain using the broth microdilution method.
Caption: Broth microdilution workflow for antifungal susceptibility.
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Antibacterial activity of polygodial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. ilrs.de [ilrs.de]
- 11. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Fungal Drimane-Type Sesquiterpene Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Summary of the biosynthetic pathways toward drimane sesquiterpene esters [cjnmcpu.com]
Validating the Target Engagement of 12-Hydroxyalbrassitriol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of a novel compound, 12-Hydroxyalbrassitriol. Lacking specific public data for this molecule, we present a robust, generalized workflow. This is achieved by positing a hypothetical target, Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways.[1][2] The performance of this compound is compared against established BTK inhibitors, Ibrutinib and Acalabrutinib, illustrating the necessary experimental data and methodologies for rigorous target validation.
Bruton's tyrosine kinase is a key mediator in B-cell receptor (BCR) signaling, and its dysregulation is linked to various B-cell malignancies, making it a significant therapeutic target.[3] Validating that a novel compound directly interacts with and modulates its intended target within a cellular context is a critical step in drug discovery.[4] This guide outlines several widely-used methodologies for quantifying target engagement, including direct binding assays and functional downstream analyses.
Comparative Data on Target Engagement
To objectively assess a novel compound, its performance must be benchmarked against known alternatives. The following tables summarize hypothetical, yet plausible, quantitative data for this compound alongside reported data for Ibrutinib and Acalabrutinib across various standard assays.
Table 1: Cellular Target Affinity and Occupancy
| Parameter | This compound (Hypothetical Data) | Ibrutinib | Acalabrutinib | Method |
| Cellular IC₅₀ | 45 nM | ~8 nM | ~3 nM | NanoBRET™ Target Engagement Assay |
| Binding Affinity (Kᵈ) | 70 nM | ~0.5 nM (Covalent) | ~2.9 nM (Covalent) | In-Cell Target Engagement Assay |
| Max Target Occupancy | >95% at 500 nM | >95% at 1 µM | >95% at 1 µM | Probe-based BTK Occupancy Assay[5] |
Table 2: Biophysical and Functional Validation
| Parameter | This compound (Hypothetical Data) | Ibrutinib | Acalabrutinib | Method |
| Thermal Shift (ΔTₘ) | +6.2 °C | +7.5 °C | +7.1 °C | Cellular Thermal Shift Assay (CETSA)[6] |
| pBTK Inhibition (IC₅₀) | 120 nM | ~11 nM | ~5 nM | Western Blot (pBTK Y223) |
| pPLCγ2 Inhibition (IC₅₀) | 150 nM | ~31 nM | ~15 nM | Western Blot (pPLCγ2 Y759) |
Visualizing Key Processes
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in target engagement studies.
Caption: Simplified BTK signaling pathway and point of inhibition.
Caption: Experimental workflow for target engagement validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays mentioned.
Cellular Thermal Shift Assay (CETSA)
This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[6][7]
-
Objective: To determine the change in thermal stability (ΔTₘ) of BTK in the presence of this compound.
-
Methodology:
-
Cell Culture: Culture a human B-cell lymphoma cell line (e.g., TMD8) to 80% confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10 µM) of this compound, Ibrutinib, or Acalabrutinib for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Protein Quantification: Separate soluble proteins from aggregated proteins by centrifugation (20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant and analyze the amount of soluble BTK remaining at each temperature using Western blotting or ELISA.
-
Data Interpretation: Plot the percentage of soluble BTK against temperature to generate melting curves. The temperature at which 50% of the protein has aggregated is the melting temperature (Tₘ). The shift in Tₘ between vehicle- and compound-treated samples (ΔTₘ) indicates target engagement.[8]
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This live-cell assay quantifies compound binding to a specific kinase target using bioluminescence resonance energy transfer (BRET).[9][10]
-
Objective: To measure the intracellular affinity (IC₅₀) of this compound for BTK in living cells.
-
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding BTK fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer. Promega provides ready-to-use assays for over 340 kinases.[10]
-
Cell Plating: Plate the transfected cells into a 96-well or 384-well assay plate and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound and the control inhibitors. Add the compounds to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the Nano-Glo® substrate to the wells. The tracer competes with the test compound for binding to the NanoLuc®-BTK fusion protein.[11]
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Phospho-BTK (pBTK) Pharmacodynamic Biomarker Assay
This assay provides functional evidence of target engagement by measuring the inhibition of BTK autophosphorylation, a critical step in its activation.[12]
-
Objective: To quantify the functional inhibition of BTK activity by this compound in a cellular context.
-
Methodology:
-
Cell Treatment: Seed a relevant B-cell line in a 6-well plate. Starve the cells if necessary and then treat with serial dilutions of this compound or control inhibitors for 1-2 hours.
-
Cell Stimulation: Stimulate the B-cell receptor pathway using an anti-IgM antibody for 5-10 minutes to induce BTK autophosphorylation.
-
Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them. Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated BTK (pBTK at Tyr223) and total BTK (as a loading control).
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pBTK signal to the total BTK signal for each sample. Plot the normalized pBTK signal against the compound concentration to calculate the functional IC₅₀.
-
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 10. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 12-Hydroxyalbrassitriol: A Step-by-Step Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical procedures for the proper disposal of 12-Hydroxyalbrassitriol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with chemical waste.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for safe handling and in determining the appropriate disposal route.
| Property | Value |
| Chemical Formula | C15H26O4 |
| Molecular Weight | 270.4 g/mol |
| Physical Description | Powder |
| Purity | >98% |
| Storage | Store in a sealed, cool, and dry condition. Below -20°C for stock solutions. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound in various forms.
Protocol 1: Disposal of Solid this compound Waste
This procedure applies to unused, expired, or residual solid this compound.
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: If not already in its original container, carefully transfer the solid waste into a clearly labeled, sealable, and chemically compatible container designated for solid chemical waste.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Do not dispose of solid chemical waste in the regular trash.
Protocol 2: Disposal of Liquid Waste Containing this compound
This procedure is for solutions containing this compound and the first rinse of contaminated labware.
-
PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Collection: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container. The container material should be compatible with the solvents used.
-
Labeling: Label the liquid waste container with "Hazardous Waste," the names of all chemical constituents (including solvents), and their approximate concentrations.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, utilizing secondary containment to prevent spills.
-
Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor for pickup and disposal. Do not pour chemical waste down the drain.[1][2]
Protocol 3: Disposal of Contaminated Labware and PPE
This protocol covers the disposal of items such as gloves, pipette tips, and empty containers that have come into contact with this compound.
-
Decontamination of Labware:
-
Perform an initial rinse of contaminated glassware with a suitable solvent in which this compound is soluble (e.g., acetone, ethanol).[3]
-
Collect this first rinse as hazardous liquid waste, following Protocol 2.[2]
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your local regulations.
-
-
Disposal of Single-Use Items:
-
Place all contaminated disposable items, such as gloves, wipes, and plasticware, into a designated hazardous waste bag.
-
Seal the bag and place it in a secondary container labeled for solid hazardous waste.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the container.
-
The first rinse of the container with a suitable solvent should be collected as hazardous waste.[2]
-
After proper rinsing, the container can often be disposed of as regular waste or recycled, depending on institutional policies.
-
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and the institutional EHS office.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[1] Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles. Always consult your institution's specific waste disposal guidelines and the relevant local, state, and federal regulations to ensure full compliance.
References
Essential Safety and Operational Guide for Handling 12-Hydroxyalbrassitriol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols, operational procedures, and disposal guidelines for the handling of 12-Hydroxyalbrassitriol. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
There are inconsistencies in the hazard classifications for this compound across different suppliers. Some safety data sheets (SDS) indicate that it is toxic if swallowed and may cause skin and eye irritation, while others classify it as a non-hazardous substance. Given this discrepancy, it is imperative to handle this compound with a high degree of caution, assuming it to be hazardous.
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes. |
| Skin Protection | A lab coat must be worn at all times. Nitrile gloves are required for handling the compound and its solutions. Contaminated gloves should be disposed of immediately. |
| Respiratory Protection | A NIOSH-approved respirator with a dust mask is necessary when handling the powdered form of the compound to prevent inhalation. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected before use and replaced if damaged. |
Operational Plan: Handling and Storage
2.1. Engineering Controls
All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible in the immediate work area.
2.2. Handling Procedures
-
Weighing: Tare a pre-labeled container on a balance inside the chemical fume hood. Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid generating dust.
-
Solution Preparation: Add the solvent to the container with the powdered compound. This compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF)[1]. For aqueous solutions, first dissolve the compound in a minimal amount of DMF and then dilute with the aqueous buffer[1].
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
2.3. Storage
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Inside a chemical fume hood, weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution with a molecular weight of 270.36 g/mol , dissolve 2.7 mg in 1 mL of DMSO).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Mandatory Visualizations
Handling Workflow for this compound
Simplified Brassinosteroid Signaling Pathway
This compound is a brassinosteroid, a class of plant steroid hormones that regulate various aspects of growth and development. The signaling pathway is initiated by the binding of the brassinosteroid to a cell surface receptor complex, leading to a phosphorylation cascade that ultimately regulates gene expression.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
